molecular formula C6F12 B072772 Perfluoro-2-methyl-2-pentene CAS No. 1584-03-8

Perfluoro-2-methyl-2-pentene

Cat. No.: B072772
CAS No.: 1584-03-8
M. Wt: 300.04 g/mol
InChI Key: FAEGGADNHFKDQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluoro-2-methyl-2-pentene, also known as this compound, is a useful research compound. Its molecular formula is C6F12 and its molecular weight is 300.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F12/c7-2(3(8,9)6(16,17)18)1(4(10,11)12)5(13,14)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEGGADNHFKDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(C(F)(F)F)(F)F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166413
Record name Perfluoro(2-methylpent-2-ene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1584-03-8
Record name Perfluoro(2-methyl-2-pentene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1584-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,3,4,4,5,5,5-Nonafluoro-2-(trifluoromethyl)pent-4-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001584038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluoro(2-methylpent-2-ene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-4-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.943
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Perfluoro-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-2-methyl-2-pentene, a fully fluorinated alkene, is a compound of significant interest in the field of fluorine chemistry. Its unique electronic properties, conferred by the presence of numerous fluorine atoms, lead to distinct reactivity and physical characteristics. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, reactivity, and spectroscopic profile, to support its application in research and development.

Core Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] It is a dimer of hexafluoropropylene and is the more thermodynamically stable isomer compared to perfluoro-4-methyl-2-pentene.[2]

Physical and Chemical Identifiers
PropertyValueReference
CAS Number 1584-03-8[1][3]
Molecular Formula C₆F₁₂[1][3]
Molecular Weight 300.05 g/mol [1][3]
IUPAC Name 1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-2-ene[4]
Synonyms Dodecafluoro-2-methyl-2-pentene, Hexafluoropropene dimer[4]
Physical Properties
PropertyValueReference
Appearance Clear colorless to light yellow liquid[1]
Boiling Point 53-61 °C[1]
Melting Point 48-50 °C[1]
Density 1.622 g/mL at 25 °C[1]
Vapor Pressure 4.31 psi (20 °C)[1]
Flash Point 10 °F[1]
Refractive Index ca. 1.3[1]
Water Solubility Insoluble[1]

Synthesis of this compound

The primary industrial synthesis of this compound involves the oligomerization of hexafluoropropylene (HFP).[5] This process typically yields a mixture of dimers, with perfluoro-4-methyl-2-pentene being the kinetic product and this compound being the thermodynamic product.[5]

Experimental Protocol: Dimerization of Hexafluoropropylene and Isomerization

A common synthetic strategy involves a two-step process: the initial dimerization of HFP to primarily form perfluoro-4-methyl-2-pentene, followed by isomerization to the desired this compound.

Step 1: Dimerization of Hexafluoropropylene

This step is typically carried out via a liquid-phase oligomerization under the influence of a catalyst and a polar aprotic solvent.

  • Reactants: Hexafluoropropylene (gas), catalyst (e.g., potassium fluoride, cesium fluoride, potassium cyanate), alkaline substance (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile, diethylene glycol dimethyl ether).[4][5]

  • Reaction Conditions:

    • The mass ratio of hexafluoropropylene to catalyst is typically between 20:1 and 100:1.[4]

    • The mass ratio of hexafluoropropylene to solvent is in the range of 1:1 to 15:1.[4]

    • The mass ratio of hexafluoropropylene to the alkaline substance is between 10:1 and 100:1.[4]

    • The reaction is conducted at a temperature of 40-150 °C for 3-12 hours.[4]

  • Procedure (based on CN108383681B):

    • A high-pressure reactor is charged with the catalyst, potassium carbonate, and the solvent.

    • The reactor is purged with nitrogen and evacuated.

    • Hexafluoropropylene gas is introduced into the reactor at a constant speed at a controlled temperature (e.g., 50 ± 2 °C).[4]

    • After the introduction of HFP, the temperature is raised (e.g., to 120 °C) and the reaction is allowed to proceed for a set time (e.g., 6.5 hours).[4]

    • Upon completion, the reaction mixture is cooled, and the lower product layer is separated. The product and catalyst/solvent system are not mutually soluble, allowing for simple phase separation.[4]

    • The product is analyzed by gas chromatography to determine the content of this compound.[4]

Step 2: Isomerization to this compound

The kinetic dimer, perfluoro-4-methyl-2-pentene, can be isomerized to the more stable this compound, often by heating in the presence of a catalyst.

  • Reactants: Perfluoro-4-methyl-2-pentene, catalyst (e.g., potassium fluoride with a crown ether like 18-crown-6).[2]

  • Reaction Conditions: The reaction is typically carried out in a sealed vessel in a temperature-controlled water bath (e.g., 303-343 K).[2]

  • Procedure (based on studies of HFP dimer isomerization): [2]

    • Acetonitrile, perfluoro-4-methyl-2-pentene, potassium fluoride, and 18-crown-6 are added to a flask.[2]

    • The flask is tightly sealed and placed in a water bath at the desired temperature.[2]

    • The composition of the mixture is monitored over time using gas chromatography.[2]

Synthesis and Isomerization Pathway

G HFP Hexafluoropropylene (HFP) Dimerization Dimerization (e.g., KF, CsF, KOCN in polar aprotic solvent) HFP->Dimerization PF4M2P Perfluoro-4-methyl-2-pentene (Kinetic Product) Dimerization->PF4M2P Isomerization Isomerization (e.g., KF/18-crown-6, heat) PF4M2P->Isomerization PF2M2P This compound (Thermodynamic Product) Isomerization->PF2M2P

Synthesis of this compound from Hexafluoropropylene.

Chemical Reactivity

This compound exhibits reactivity characteristic of electron-deficient alkenes. The carbon-carbon double bond and the vinylic fluorine atom are the primary reactive sites.

Reaction with Nucleophiles

This compound reacts with various nucleophiles, such as alcohols and α-oxides. The course of the reaction can often be controlled by the choice of catalyst and reaction conditions.

  • Reaction with Alcohols: In the presence of a basic catalyst, this compound reacts with alcohols to yield either fluorine substitution products or addition products.[6] With branched alcohols, isomeric vinyl ethers can also be formed.[6]

  • Reaction with α-Oxides: In the presence of cesium fluoride (CsF), this compound reacts with α-oxides.[1]

Epoxidation

The double bond in this compound can be epoxidized to form perfluoro-2,3-epoxy-2-methylpentane, a valuable intermediate for the synthesis of other fluorinated compounds.

  • Experimental Protocol (based on CN103508983A):

    • A three-necked flask equipped with a reflux condenser and mechanical stirrer is charged with an aqueous solution of sodium hypochlorite, acetonitrile, and urea.

    • The mixture is cooled (e.g., to 10 °C) with stirring.

    • This compound is added to the reaction mixture.

    • The reaction is allowed to proceed for a few hours.

    • After the reaction, the lower crude product layer is separated.

    • The product, perfluoro-2,3-epoxy-2-methylpentane, is analyzed by gas chromatography.

Catalytic Isomerization and Further Reactions

Under the action of CsF, this compound can be partially converted into the more thermodynamically stable hexafluoropropylene trimer, perfluoro-2,4-dimethyl-3-heptene.[1]

General Reactivity Pathway

G cluster_nucleophiles Reaction with Nucleophiles cluster_oxidation Oxidation cluster_isomerization Further Reactions PF2M2P This compound Alcohols Alcohols (Basic Catalyst) PF2M2P->Alcohols AlphaOxides α-Oxides (CsF) PF2M2P->AlphaOxides Epoxidation Epoxidation (e.g., NaOCl) PF2M2P->Epoxidation Trimerization Trimerization (CsF) PF2M2P->Trimerization SubstitutionProduct Substitution Product Alcohols->SubstitutionProduct AdditionProduct Addition Product Alcohols->AdditionProduct VinylEthers Isomeric Vinyl Ethers (with branched alcohols) Alcohols->VinylEthers OxideAdducts Adducts AlphaOxides->OxideAdducts Epoxide Perfluoro-2,3-epoxy-2-methylpentane Epoxidation->Epoxide Trimer Perfluoro-2,4-dimethyl-3-heptene Trimerization->Trimer

References

An In-depth Technical Guide to Perfluoro-2-methyl-2-pentene (CAS Number: 1584-03-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-2-methyl-2-pentene, with the CAS number 1584-03-8, is a fluorinated alkene that serves as a versatile intermediate in the synthesis of various fluorochemicals. Its unique chemical structure, characterized by a carbon-carbon double bond and multiple fluorine atoms, imparts distinct reactivity and physical properties. This guide provides a comprehensive overview of its chemical and physical characteristics, detailed experimental protocols for its synthesis and key reactions, spectroscopic data for its characterization, and an assessment of its toxicological profile based on available data for related compounds.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[1] It is a highly flammable liquid and vapor.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆F₁₂[3]
Molecular Weight 300.05 g/mol [4]
CAS Number 1584-03-8[3]
Boiling Point 53-61 °C[4]
Melting Point 48-50 °C[4]
Density 1.622 g/mL at 25 °C[4]
Refractive Index ~1.300 at 20 °C[4]
Vapor Pressure 4.31 psi at 20 °C

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections summarize the available data.

Mass Spectrometry

The mass spectrum of this compound is available through the NIST WebBook.[5] The fragmentation pattern is a key identifier for the molecule's structure. Due to the high stability of fluorinated fragments, the spectrum will show characteristic peaks corresponding to the loss of CF₃, C₂F₅, and other perfluorinated alkyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹⁹F and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum provides detailed information about the different fluorine environments within the molecule. Due to the various CF₂, CF₃, and vinylic fluorine atoms, a complex multiplet pattern is expected. The chemical shifts are typically referenced to CFCl₃.[6][7]

  • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the perfluoroalkyl groups.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands in the region of 1100-1350 cm⁻¹, which are typical for C-F stretching vibrations. The presence of the C=C double bond will also give rise to a characteristic absorption band, although its intensity may be variable.[9][10]

Experimental Protocols

Detailed experimental procedures are critical for the replication of scientific findings. The following sections provide protocols for the synthesis and key reactions of this compound, based on information extracted from patent literature.

Synthesis of this compound from Hexafluoropropylene

The primary industrial synthesis of this compound involves the dimerization of hexafluoropropylene. Several methods have been patented, with variations in catalysts and reaction conditions.[1][11][12]

Workflow for the Synthesis of this compound

cluster_synthesis Synthesis Workflow Reactants Hexafluoropropylene Gas Catalyst (e.g., KF on Activated Carbon) Solvent (e.g., Acetonitrile) Reactor High-Pressure Reactor Reactants->Reactor Introduce Reaction Dimerization Reaction (e.g., 40-150 °C, 3-12 h) Reactor->Reaction Initiate Separation Liquid Separation Reaction->Separation Transfer Product This compound Separation->Product Isolate

Caption: Workflow for the synthesis of this compound.

Protocol Example (based on CN108383681B): [12]

  • Reactor Preparation: A 1-liter high-pressure reaction kettle equipped with an internal cooling coil is charged with the catalyst (e.g., 12.5 g of a specified catalyst), an alkaline substance (e.g., 30.0 g of potassium carbonate), and a polar aprotic solvent (e.g., 100.0 g of acetonitrile).

  • Inerting: The reactor is purged with nitrogen gas three times and then evacuated.

  • Reactant Introduction: 1000 g of hexafluoropropylene gas is introduced into the reactor at a constant speed at a controlled temperature (e.g., 50 ± 2 °C).

  • Reaction: After the introduction of the gas, the reactor is heated to the reaction temperature (e.g., 80 °C) and maintained for the specified reaction time (e.g., 7 hours).

  • Work-up: After the reaction is complete, the materials are discharged from the bottom of the reactor. Due to the immiscibility of the product and the catalyst/solvent system, the lower layer containing the product is separated.

  • Analysis: The product is analyzed by gas chromatography to determine the content of this compound.

Epoxidation of this compound

This compound can be converted to its corresponding epoxide, perfluoro-2,3-epoxy-2-methylpentane, which is a valuable intermediate for the synthesis of other fluorinated compounds.[13][14][15][16][17]

Workflow for the Epoxidation of this compound

cluster_epoxidation Epoxidation Workflow Reactants This compound Sodium Hypochlorite Solution Catalyst (e.g., Triethylamine) Solvent (e.g., Acetonitrile) Reactor Three-Neck Flask Reactants->Reactor Charge Reaction Epoxidation Reaction (e.g., 0-10 °C, 1-3 h) Reactor->Reaction Initiate Separation Liquid Separation Reaction->Separation Transfer Product Perfluoro-2,3-epoxy-2-methylpentane Separation->Product Isolate

Caption: Workflow for the epoxidation of this compound.

Protocol Example (based on CN103508983A): [13]

  • Reactor Setup: A 1500 mL three-neck flask equipped with a reflux condenser and a mechanical stirring device is charged with 900 mL of a commercially available aqueous solution of sodium hypochlorite (10% available chlorine), 100 mL of acetonitrile, and 3.5 mL (2.5 g) of triethylamine as the catalyst.

  • Cooling: The mixture is stirred and cooled to 0 °C.

  • Substrate Addition: 150 g of this compound is added to the reaction mixture.

  • Reaction: The reaction is allowed to proceed for 3 hours at 0 °C.

  • Work-up: After the reaction, the mixture is subjected to liquid separation, and the lower layer containing the crude product is collected.

  • Analysis: The product, perfluoro-2,3-epoxy-2-methylpentane, is analyzed by gas chromatography to determine the conversion rate and yield.

Reaction with Alcohols

Biological Activity and Toxicology

There is a significant lack of publicly available data on the specific biological activity and toxicology of this compound. However, as a member of the per- and polyfluoroalkyl substances (PFAS) class, it is important to consider the potential for bioaccumulation and toxicity.

Studies on related hexafluoropropylene oligomers and their derivatives provide some insight into potential toxicological concerns. For instance, hexafluoropropylene oxide dimer acid (HFPO-DA or GenX), a related compound, has been shown to cause adverse effects in animal studies, including effects on the liver and developmental toxicity.[21][22][23][24][25] A recent study on a structural isomer, trans-perfluoro(4-methyl-2-pentene), indicated mild acute oral toxicity in rats, with the primary target organs being the respiratory and urinary systems.[26]

Given the lack of specific data for this compound, it is recommended that this compound be handled with appropriate precautions in a laboratory setting. Further research into its toxicological profile is warranted, particularly concerning its potential for long-term health effects.

Applications

This compound is primarily used as an intermediate in the chemical industry. Its reactive double bond allows for a variety of chemical transformations, making it a valuable building block for:

  • Surfactants: The introduction of hydrophilic groups to the perfluoroalkyl chain can lead to the formation of highly effective fluorosurfactants.

  • Fabric and Paper Treatment Agents: Polymers derived from this monomer can be used to impart water and oil repellency to textiles and paper products.

  • Specialty Chemicals: It is a precursor for the synthesis of other fluorinated materials, such as perfluoro-2,3-epoxy-2-methylpentane, which can be further converted to fluorinated ketones and other valuable compounds.[14]

Conclusion

This compound is a significant fluorinated intermediate with well-established synthesis and reactivity profiles. This guide has provided a detailed overview of its properties, spectroscopic data, and experimental protocols for its preparation and key reactions. While its utility in chemical synthesis is clear, a notable gap exists in the understanding of its biological activity and toxicology. For professionals in drug development and related fields, this lack of data underscores the need for caution and further investigation into the potential health and environmental impacts of this and similar fluorinated compounds. The provided experimental workflows and data tables serve as a valuable resource for researchers working with or considering the use of this compound.

References

Molecular weight of Perfluoro-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Perfluoro-2-methyl-2-pentene

This technical guide provides a comprehensive overview of this compound, targeting researchers, scientists, and drug development professionals. It covers its chemical and physical properties, synthesis protocols, reactivity, and potential applications.

Core Chemical and Physical Properties

This compound is a perfluorinated olefin. Its fundamental properties are summarized below.

PropertyValueCitation(s)
Molecular Formula C₆F₁₂[1][2][3][4]
Molecular Weight 300.04 - 300.05 g/mol [1][2][3][4]
IUPAC Name 1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-2-ene[1][5]
CAS Number 1584-03-8[1][2][3][4]
Appearance Colorless liquid at room temperature and pressure[6]
Boiling Point 50.5°C - 61°C[6][7]
Density 1.622 g/mL at 25°C[7]
SMILES C(=C(C(C(F)(F)F)(F)F)F)(C(F)(F)F)C(F)(F)F[1]
InChI Key FAEGGADNHFKDQX-UHFFFAOYSA-N[1][3]
Classification Per- and Polyfluoroalkyl Substance (PFAS)[1]

Synthesis and Experimental Protocols

This compound is primarily synthesized through the dimerization of hexafluoropropylene (HFP). Several methods have been patented, with variations in catalysts, solvents, and reaction conditions to optimize the yield and selectivity for this specific isomer over others like perfluoro-4-methyl-2-pentene.

General Synthesis Workflow

The synthesis of this compound from hexafluoropropylene and its subsequent conversion to other valuable fluorochemicals, such as perfluoro-2-methyl-3-pentanone (a fire extinguishing agent), follows a general pathway. This process involves dimerization, isomerization, and then further chemical modification.

G General Synthesis and Conversion Pathway HFP Hexafluoropropylene (HFP) Dimerization Dimerization HFP->Dimerization IsomerMix Dimer Mixture (incl. Perfluoro-4-methyl-2-pentene) Dimerization->IsomerMix Isomerization Isomerization IsomerMix->Isomerization TargetIsomer This compound Isomerization->TargetIsomer Epoxidation Epoxidation TargetIsomer->Epoxidation Epoxide Perfluoro-2,3-epoxy-2-methylpentane Epoxidation->Epoxide Rearrangement Catalytic Rearrangement Epoxide->Rearrangement EndProduct Perfluoro-2-methyl-3-pentanone Rearrangement->EndProduct

Caption: Synthesis workflow from Hexafluoropropylene to Perfluoro-2-methyl-3-pentanone.

Experimental Protocol: Dimerization of Hexafluoropropylene

This protocol is based on methods described in patent literature for producing this compound with high selectivity.[8]

Objective: To synthesize this compound by reacting hexafluoropropylene in the presence of a catalyst and an alkaline substance.

Materials:

  • Hexafluoropropylene (HFP)

  • Polar aprotic solvent (e.g., acetonitrile, DMA)[8][9]

  • Catalyst (e.g., metal fluoride salt like potassium fluoride)[8][9]

  • Cocatalyst/Alkaline Substance (e.g., crown ether, guanidine compound)[9][10]

  • Reaction kettle/autoclave suitable for pressure reactions

Procedure:

  • Charge the reaction kettle with the polar aprotic solvent, catalyst, and alkaline substance. The mass ratio of HFP to catalyst is typically between 20:1 and 100:1, and the ratio of HFP to solvent is between 1:1 and 15:1.[8]

  • Seal the reactor and purge with an inert gas.

  • Introduce hexafluoropropylene gas into the reactor.

  • Control the reaction temperature between 40°C and 150°C.[8] Some procedures may involve a multi-stage temperature profile, for instance, an initial phase at -30°C to 20°C followed by a second phase at 20°C to 90°C.[10]

  • Maintain the reaction for a duration of 3 to 12 hours under a pressure of -0.1 to 1.5 MPa.[8][10]

  • Upon completion, stop the reaction and cool the reactor.

  • The product, this compound, is immiscible with the catalyst-solvent system and can be separated by decantation or liquid separation, yielding a product with a purity often exceeding 99%.[6][8]

Chemical Reactivity and Applications

This compound's reactivity is dominated by its carbon-carbon double bond and the vinyl fluorine atom, making it a versatile intermediate.[6]

  • Reaction with Nucleophiles: It readily reacts with oxygen nucleophiles like alcohols.[2][7] Depending on the catalyst amount, these reactions can lead to either fluorine substitution products or addition products.[2][7]

  • Reaction with α-Oxides: In the presence of cesium fluoride (CsF), it reacts with α-oxides.[2][7]

  • Isomerization: Under the influence of catalysts like CsF, it can be converted into the more thermodynamically stable trimer, perfluoro-2,4-dimethyl-3-heptene.[2][7]

Applications:

  • Intermediate for Fire Extinguishing Agents: It is a key precursor to perfluoro-2-methyl-3-pentanone (also known as Novec 1230), a clean fire suppression agent with a low global warming potential.[11][12] The synthesis involves epoxidation followed by catalytic rearrangement.[11][13]

  • Fluorinated Surfactants and Polymers: Due to its reactive double bond, it can be used to create various fluorine-containing derivatives for use as surfactants and treatment agents for fabrics and paper.[6][10]

  • Finishing Agents: As a hexafluoropropene dimer, it is used in producing waterproof and oil-proof Si/F-modified polyurethane finishing agents for textiles and leather.[7]

Relevance for Drug Development Professionals

While this compound itself is not documented as a therapeutic agent, its nature as a fluorinated organic molecule places it within a class of compounds of immense interest to the pharmaceutical industry. The introduction of fluorine into drug candidates can significantly modulate key properties:

  • Metabolic Stability: The strength of the carbon-fluorine bond can block metabolic oxidation at specific sites, increasing the drug's half-life.[14]

  • Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to stronger and more specific interactions with biological targets.[14]

  • Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.

Although no specific signaling pathways or biological activities have been reported for this compound, its reactive nature makes it a potential building block for synthesizing more complex fluorinated molecules. Researchers in drug discovery could explore its use as a scaffold to introduce a perfluorinated moiety into novel chemical entities, leveraging the known benefits of fluorination in medicinal chemistry.

G Role of Fluorination in Drug Design cluster_0 Molecular Properties cluster_1 Therapeutic Outcome MetabolicStability Increased Metabolic Stability ImprovedPK Improved Pharmacokinetics MetabolicStability->ImprovedPK BindingAffinity Enhanced Binding Affinity IncreasedPotency Increased Potency & Selectivity BindingAffinity->IncreasedPotency Lipophilicity Modulated Lipophilicity & Permeability EnhancedEfficacy Enhanced Efficacy Lipophilicity->EnhancedEfficacy ImprovedPK->EnhancedEfficacy IncreasedPotency->EnhancedEfficacy Fluorination Fluorine Introduction (e.g., via fluorinated building blocks) Fluorination->MetabolicStability Fluorination->BindingAffinity Fluorination->Lipophilicity

Caption: Conceptual relationship between fluorination and drug properties.

Safety and Handling

This compound is classified as a highly flammable liquid and vapor.[1] It should be handled with appropriate personal protective equipment, including chemical safety goggles and protective gloves, in a well-ventilated area.[15][16] Thermal decomposition can generate hazardous substances such as hydrogen fluoride.[16] It is stable under normal conditions but incompatible with strong oxidizing agents.[15]

References

A Comprehensive Technical Guide to 1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-2-ene (Perfluoro-2-methyl-2-pentene)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-2-methyl-2-pentene, a fully fluorinated alkene, is a significant compound in the field of organofluorine chemistry. Its unique electronic properties, stemming from the high electronegativity of fluorine atoms, impart distinct reactivity and physical characteristics. This compound, also known as a hexafluoropropylene dimer, serves as a versatile intermediate in the synthesis of various fluorinated materials and molecules.[1] Its two reactive sites—the carbon-carbon double bond and the vinylic fluorine atoms—allow for a range of chemical transformations.[1] This guide provides an in-depth overview of its nomenclature, physicochemical properties, synthesis protocols, chemical reactivity, and applications, with a perspective on its relevance in materials science and the broader context of drug development.

Nomenclature and Chemical Identity

The nomenclature for this compound can vary between common and systematic names. For clarity in scientific communication, the IUPAC name is preferred.

  • IUPAC Name : 1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-2-ene[2][3]

  • Common Names : this compound, Perfluoro(2-methylpent-2-ene), Hexafluoropropene Dimer[4][5]

  • CAS Registry Number : 1584-03-8[2][6][7]

  • Molecular Formula : C₆F₁₂[2][6][7][8]

  • SMILES : FC(=C(C(F)(F)F)C(F)(F)F)C(F)(F)C(F)(F)F[3]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are critical for its handling, characterization, and application in various chemical processes. This data is summarized in the tables below.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Weight 300.05 g/mol [8]
Appearance Clear, colorless to light yellow liquid[5]
Boiling Point 53-61 °C[4][5]
Melting Point 48-50 °C[4]
Density 1.622 g/mL at 25 °C[4][5]
Refractive Index ca. 1.3000 @ 20 °C[3]
Enthalpy of Vaporization 5.59 ± 0.1 kcal/mol[9]
Table 2: Spectroscopic Data Summary
TechniqueData Availability / Key FeaturesSource
Mass Spectrometry (EI) Data available from NIST Chemistry WebBook[6][7]
FTIR Spectroscopy Spectra available from PubChem (Neat and ATR)[2]
Raman Spectroscopy FT-Raman spectrum available from PubChem[2]

Synthesis and Experimental Protocols

This compound is primarily synthesized through the dimerization of hexafluoropropylene (HFP).[10] Various catalytic systems have been developed to control the selectivity of this dimerization, as HFP can produce several isomers.[10] Additionally, the isomerization of other HFP dimers, such as perfluoro-4-methyl-2-pentene, is a viable route to obtain the desired product.[1][11]

Experimental Protocol: Catalytic Dimerization of Hexafluoropropylene

This protocol is a synthesized example based on methods described in patent literature, aiming for high selectivity and yield.[10][12]

Objective: To synthesize this compound with high selectivity.

Materials:

  • Hexafluoropropylene (HFP, R1216)

  • Polar aprotic solvent (e.g., acetonitrile)

  • Primary Catalyst: Metal fluoride salt (e.g., Cesium Fluoride (CsF) or Potassium Fluoride (KF))

  • Cocatalyst/Promoter: Guanidine compound or Crown Ether (e.g., 18-crown-6)

  • Alkaline substance

  • High-pressure reaction kettle equipped with stirring, temperature control, and gas inlet/outlet ports

Procedure:

  • Catalyst Preparation: In a reaction kettle, add the polar aprotic solvent, the metal fluoride salt, and the guanidine compound cocatalyst.[10] The mass ratio of HFP to catalyst is typically in the range of 20-100:1, and the mass ratio of HFP to solvent is 1-15:1.[12]

  • Reaction Initiation: Control the reaction temperature to between -30 °C and 20 °C.[10] Introduce the hexafluoropropylene gas into the reactor. The reaction is maintained for 1 to 6 hours under a pressure of -0.1 to 1.5 MPa.[10]

  • Second Stage Reaction: Raise the reaction temperature to between 20 °C and 90 °C and continue the reaction for another 1 to 6 hours to ensure complete conversion.[10]

  • Product Isolation: After the reaction, the product phase is immiscible with the catalyst-solvent system.[1] The lower product layer, containing this compound, is separated.

  • Purification: The crude product can be purified by distillation. Gas chromatography is used to analyze the product and confirm a purity of >99%.[1]

The process flow for the synthesis and subsequent conversion of this compound to Perfluoro-2-methyl-3-pentanone is visualized below.

G cluster_synthesis Synthesis cluster_conversion Conversion HFP Hexafluoropropylene (HFP) PF4M2P Perfluoro-4-methyl-2-pentene (Isomer) HFP->PF4M2P Dimerization Side-Product PF2M2P This compound HFP->PF2M2P Dimerization (e.g., CsF, Guanidine) PF4M2P->PF2M2P Isomerization Epoxide Perfluoro-2,3-epoxy-2-methylpentane PF2M2P->Epoxide Epoxidation (e.g., NaOCl) Ketone Perfluoro-2-methyl-3-pentanone Epoxide->Ketone Catalytic Rearrangement

Synthesis and Conversion of this compound.

Chemical Reactivity

This compound exhibits reactivity characteristic of electron-deficient alkenes. It readily undergoes nucleophilic attack at the double bond.

  • Reaction with Nucleophiles : It reacts with alcohols to yield either fluorine substitution products or addition products, depending on the catalyst concentration.[4][5] With other nucleophiles, such as thiols, it can undergo addition reactions at the N=C bond of its derivatives.[13]

  • Reaction with α-Oxides : In the presence of cesium fluoride (CsF), it reacts with α-oxides, similar to perfluoroisobutylene, forming complex products.[4][5]

  • Oligomerization : Under the action of CsF, it can be partially converted into its trimer, perfluoro-2,4-dimethyl-3-heptene.[4][5]

  • Epoxidation and Rearrangement : A key industrial reaction is its epoxidation to perfluoro-2-methyl-2,3-epoxypentane, which can then be catalytically rearranged to produce perfluoro-2-methyl-3-pentanone, a compound with applications as a fire extinguishing agent and solvent.[1][14][15]

Applications and Relevance to Drug Development

Industrial Applications

The unique properties of this compound make it a valuable intermediate and product for several industrial applications:

  • Material Science : It is used to produce waterproof and oilproof Si/F-modified polyurethane finishing agents for textiles and leather.[4][5]

  • Polymer Synthesis : As a fluorinated monomer, it can be incorporated into polymers to enhance chemical resistance, thermal stability, and low surface energy.

  • CFC Replacement : Due to its shorter atmospheric lifetime compared to saturated perfluoroalkanes and lack of chlorine, it is considered a potential replacement for chlorofluorocarbons (CFCs) in applications such as refrigerants, fire extinguishing agents, foam blowing agents, and heat transfer agents.[1]

Context in Drug Development

While this compound is not a therapeutic agent itself, the incorporation of fluorine and fluoroalkyl groups is a cornerstone of modern medicinal chemistry.[16] The presence of fluorine can significantly modulate a drug candidate's pharmacokinetic and pharmacodynamic properties.

  • Metabolic Stability : The strength of the carbon-fluorine bond (C-F) can block metabolic oxidation at specific positions, increasing the drug's half-life.[16]

  • Binding Affinity : The high electronegativity of fluorine can alter the electronic profile of a molecule, leading to enhanced binding interactions with target proteins through dipole-dipole or hydrogen bonding interactions.

  • Lipophilicity and Permeability : Introducing fluorine can increase a molecule's lipophilicity, which can influence its absorption, distribution, and ability to cross cell membranes, including the blood-brain barrier.

The logical relationship between the properties imparted by fluorine and their impact on drug discovery is illustrated in the diagram below.

G cluster_properties Physicochemical Properties of Fluorinated Moiety cluster_impact Impact on Drug Candidate Profile cluster_outcome Potential Therapeutic Outcome prop1 High Electronegativity impact1 Enhanced Binding Affinity prop1->impact1 prop2 Increased Lipophilicity impact2 Improved Membrane Permeability prop2->impact2 prop3 Strong C-F Bond impact3 Blocked Metabolic Oxidation prop3->impact3 outcome1 Increased Potency & Selectivity impact1->outcome1 outcome2 Better Bioavailability impact2->outcome2 outcome3 Longer Half-Life impact3->outcome3

Influence of Fluorination on Drug Properties.

Conclusion

1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-2-ene is a fluorochemical of significant industrial importance. Its well-defined synthesis routes and versatile reactivity make it a key building block for advanced materials, including polymers and functional fluids. While its direct application in pharmaceuticals is not established, its structural motifs are highly relevant to the field of drug discovery, where the strategic use of fluorine continues to be a powerful tool for optimizing the properties of therapeutic agents. This guide provides a foundational understanding of this compound for professionals engaged in chemical synthesis, materials science, and pharmaceutical research.

References

An In-depth Technical Guide to Perfluoro-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoro-2-methyl-2-pentene, a fluorinated alkene with the chemical formula C6F12, is a compound of significant interest in the field of organofluorine chemistry.[1][2][3] Its unique electronic properties and reactivity make it a valuable intermediate in the synthesis of various fluorinated materials and potential pharmaceutical compounds. This guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of this compound, with a focus on providing detailed experimental data and protocols for researchers in the field.

Chemical Structure and Identification

This compound is a six-carbon alkene where all hydrogen atoms have been substituted with fluorine atoms. The presence of a double bond and a trifluoromethyl group attached to the double bond significantly influences its chemical behavior.

Chemical Structure:

Identifiers:

IdentifierValue
IUPAC Name 1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-2-ene[4]
CAS Number 1584-03-8[2][3]
Molecular Formula C6F12[1][2][3]
Molecular Weight 300.05 g/mol [1][2]
Synonyms Perfluoro(2-methylpent-2-ene), Hexafluoropropene dimer[1]

Physicochemical Properties

This compound is a colorless liquid at room temperature.[5] A summary of its key physical and chemical properties is presented below.

Table of Physicochemical Properties:

PropertyValueReference
Boiling Point 53-61 °C[6]
Melting Point 48-50 °C[6]
Density 1.622 g/mL at 25 °C[6]
Vapor Pressure 4.31 psi at 20 °C[6]
Flash Point 10 °F[6]
Refractive Index ca. 1.3[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the available spectroscopic data.

3.1. Mass Spectrometry

The electron ionization mass spectrum of this compound shows a characteristic fragmentation pattern.

Table of Key Mass Spectrometry Fragments:

m/zProposed Fragment
281[M-F]+
231[M-CF3]+
181[M-C2F5]+
69[CF3]+

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table of Predicted ¹⁹F NMR Chemical Shifts:

Fluorine EnvironmentPredicted Chemical Shift (ppm vs. CFCl₃)
CF₃ (at C1)-70 to -80
CF₃ (at C2)-60 to -70
=CF-20 to -30
CF₂-110 to -120
CF₃ (at C5)-80 to -90

Table of Predicted ¹³C NMR Chemical Shifts:

Carbon EnvironmentPredicted Chemical Shift (ppm)
C1 (CF₃)115-125 (q)
C2 (=C)140-150 (m)
C3 (=C)120-130 (m)
C4 (CF₂)105-115 (t)
C5 (CF₃)118-128 (q)

3.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong C-F stretching vibrations.

Table of Key Infrared Absorption Bands:

Wavenumber (cm⁻¹)Assignment
1740-1720C=C stretch (fluorinated)
1300-1000C-F stretch

Synthesis of this compound

The primary industrial synthesis of this compound involves the dimerization of hexafluoropropylene (HFP).[5] Various catalytic systems have been developed to optimize this process.

4.1. Experimental Protocol: Dimerization of Hexafluoropropylene

This protocol is a generalized procedure based on information from various patents.[6][7]

Materials:

  • Hexafluoropropylene (HFP)

  • Polar aprotic solvent (e.g., acetonitrile, dimethylformamide)

  • Catalyst: Metal fluoride (e.g., CsF, KF) or a quaternary ammonium/phosphonium salt

  • Co-catalyst/Promoter (optional): e.g., crown ether, guanidine compound

  • Alkaline substance (e.g., potassium carbonate)

  • High-pressure reactor equipped with a stirrer, cooling coil, and gas inlet.

Procedure:

  • Charge the high-pressure reactor with the polar aprotic solvent, catalyst, and any co-catalyst or alkaline substance.

  • Purge the reactor with an inert gas (e.g., nitrogen) and then evacuate.

  • Introduce hexafluoropropylene gas into the reactor at a controlled rate while maintaining the reaction temperature between 40-150 °C.[6] The reaction pressure is typically maintained between -0.1 to 1.5 MPa.[7]

  • Allow the reaction to proceed for 3-12 hours.[6]

  • After the reaction is complete, cool the reactor and vent any unreacted HFP.

  • The product, this compound, is typically immiscible with the solvent system and can be separated as the lower layer.

  • The crude product can be purified by distillation.

Diagram of Synthesis Workflow:

SynthesisWorkflow HFP Hexafluoropropylene Reactor High-Pressure Reactor (Solvent, Catalyst) HFP->Reactor Reaction Dimerization (40-150 °C, 3-12h) Reactor->Reaction Separation Phase Separation Reaction->Separation Product This compound Separation->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound possesses two reactive sites: the carbon-carbon double bond and the fluorine atom attached to the double bond, making it a versatile intermediate.[5]

5.1. Key Reactions

  • Isomerization: In the presence of a catalyst, it can be formed from the isomerization of perfluoro-4-methyl-2-pentene.[5]

  • Reaction with Nucleophiles: It reacts with oxygen nucleophiles, such as alcohols, to yield substitution or addition products.

  • Epoxidation: It can be epoxidized to form perfluoro-2-methyl-2,3-epoxypentane, which can then be rearranged to produce perfluoroethyl isopropyl ketone.[5]

  • Oligomerization: Under the action of CsF, it can be converted to the hexafluoropropylene trimer, perfluoro-2,4-dimethyl-3-heptene.[6]

Diagram of a Key Reaction Pathway:

ReactionPathway PFM2P This compound Epoxidation Epoxidation PFM2P->Epoxidation Epoxide Perfluoro-2-methyl-2,3-epoxypentane Epoxidation->Epoxide Rearrangement Catalytic Rearrangement Epoxide->Rearrangement Ketone Perfluoroethyl isopropyl ketone Rearrangement->Ketone

Caption: Reaction pathway from this compound to perfluoroethyl isopropyl ketone.

5.2. Applications

Due to its properties and reactivity, this compound and its derivatives have several potential applications:

  • Intermediate: It serves as a key intermediate in the synthesis of surfactants, fabric treatment agents, and paper treatment agents.[5]

  • CFC Replacement: As it does not contain chlorine, it has been considered as a potential replacement for chlorofluorocarbons (CFCs) in applications such as refrigerants, fire extinguishing agents, blowing agents for foam materials, and heat transfer agents.[5]

Safety and Handling

This compound is a highly flammable liquid and vapor.[1] Appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment, should be taken when handling this compound. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This compound is a fluorinated olefin with a rich chemistry and a range of potential applications. This guide has provided a detailed overview of its structure, properties, synthesis, and reactivity, with the aim of equipping researchers and professionals with the necessary information for their work with this important compound. The provided data and protocols serve as a valuable resource for further exploration and innovation in the field of organofluorine chemistry.

References

An In-depth Technical Guide to Perfluoro-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Perfluoro-2-methyl-2-pentene, with a specific focus on its boiling point. It includes a summary of its properties, a general experimental protocol for boiling point determination, and an overview of its synthesis.

Introduction

This compound is a perfluorinated olefin compound.[1] At room temperature and pressure, it exists as a colorless liquid.[1] Its chemical formula is C₆F₁₂ and its CAS number is 1584-03-8.[2] This compound is of interest due to its reactive carbon-carbon double bond and a fluorine atom attached to this double bond, making it a valuable intermediate in the synthesis of various fluorinated compounds such as surfactants and fabric treatment agents.[1][3] It is also considered a potential replacement for chlorofluorocarbons (CFCs) in applications like refrigerants and fire extinguishing agents as it does not contain chlorine and therefore does not deplete the ozone layer.[3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Boiling Point 53-61 °C[2][3][4][5]
50.5 °C[1]
Density 1.622 g/mL at 25 °C[2][3][4][5]
Molecular Weight 300.05 g/mol [2][6]
Vapor Pressure 29.7 kPa (at 20 °C)[3]
4.31 psi (at 20 °C)[4][5]
Flash Point -12 °C (10 °F)[2][3]
Melting Point 48-50 °C[2][5]
Refractive Index ~1.3[2]
Water Solubility Insoluble[2][3]

Experimental Determination of Boiling Point

While specific experimental protocols for the determination of the boiling point of this compound are not detailed in the available literature, a general and widely accepted method for such compounds is the distillation method or the Thiele tube method.[7]

General Protocol using the Distillation Method:

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection flask.[7]

  • Sample Preparation: Approximately 5 mL of this compound is placed in the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.[7]

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

  • Temperature Reading: The thermometer should be positioned so that the top of the bulb is level with the side arm of the distillation head. This ensures that the thermometer measures the temperature of the vapor that is in equilibrium with the liquid.[7]

  • Boiling Point Determination: The temperature is recorded when the vapor temperature stabilizes while the liquid is distilling. This stable temperature is the boiling point of the substance at the recorded atmospheric pressure.[7] It is crucial to monitor the temperature periodically, especially when the distillation is active.[7]

General Protocol using the Thiele Tube Method:

  • Sample Preparation: A small amount of the liquid sample (less than 0.5 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.[7]

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing mineral oil.[7]

  • Heating: The Thiele tube is gently heated, and the temperature of the oil bath rises.[7]

  • Observation: As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a continuous stream of bubbles is observed.[7]

  • Boiling Point Determination: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7]

Synthesis Overview

This compound is commonly synthesized through the dimerization of hexafluoropropylene (HFP). Several methods exist, often varying in the catalyst and reaction conditions used. One common approach involves the isomerization of an initial dimer product.

A typical synthesis pathway is the oligomerization of hexafluoropropylene gas to produce perfluoro-4-methyl-2-pentene, which is then isomerized to the more stable this compound.[1][8] This process can be catalyzed by metal fluorides, such as potassium fluoride, often in the presence of a polar aprotic solvent.[9]

Below is a diagram illustrating a generalized workflow for the synthesis of this compound.

SynthesisWorkflow raw_material Hexafluoropropylene (HFP) dimerization Dimerization Reaction (e.g., KF catalyst) raw_material->dimerization intermediate Perfluoro-4-methyl-2-pentene dimerization->intermediate Initial Product isomerization Isomerization intermediate->isomerization separation Separation/Purification isomerization->separation final_product This compound separation->final_product Final Product

References

A Technical Guide to the Density of Perfluoro-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the density of perfluoro-2-methyl-2-pentene, a fluorinated alkene. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key quantitative data, outlines a general experimental protocol for density determination, and includes a workflow diagram for clarity.

Physical and Chemical Properties

This compound, with the chemical formula C₆F₁₂, is a perfluoroalkene. Its molecular weight is approximately 300.05 g/mol .[1][2] It is also known by its CAS number 1584-03-8.[1][2][3][4] This compound is a clear, colorless liquid and is considered a highly flammable liquid and vapor.[2][3]

Quantitative Data: Density

The density of this compound has been reported in the literature. The available data is summarized in the table below for ease of comparison.

ParameterValueTemperatureSource
Density1.622 g/mL25 °CChemicalBook[1][5]
Density1.62 g/mLNot SpecifiedThermo Scientific Alfa Aesar

Note: It is crucial to consider the temperature at which the density is measured, as it can influence the value.

Experimental Protocol for Density Determination

Objective: To accurately determine the density of a liquid sample of this compound.

Materials:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to at least 0.0001 g)

  • Temperature-controlled water bath or incubator

  • This compound sample

  • Distilled water (for calibration)

  • Acetone or other suitable solvent (for cleaning and drying)

  • Pipettes

Procedure:

  • Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and then with distilled water. Dry the pycnometer completely.

  • Weighing the Empty Pycnometer: Accurately weigh the clean, dry, and empty pycnometer on the analytical balance. Record this mass as m₁.

  • Calibration with Distilled Water:

    • Fill the pycnometer with distilled water.

    • Ensure no air bubbles are trapped inside.

    • Place the pycnometer in a temperature-controlled water bath set to a specific temperature (e.g., 25 °C) and allow it to equilibrate.

    • Once equilibrated, the water level in the capillary will be constant. Carefully wipe any excess water from the outside of the pycnometer.

    • Weigh the pycnometer filled with water. Record this mass as m₂.

  • Density of Water: Note the density of water (ρwater) at the experimental temperature from a reliable reference table.

  • Volume of the Pycnometer: Calculate the volume of the pycnometer (V) using the formula:

    • V = (m₂ - m₁) / ρwater

  • Measurement with this compound:

    • Empty and dry the pycnometer.

    • Fill the pycnometer with the this compound sample, again ensuring no air bubbles are present.

    • Equilibrate the filled pycnometer to the same temperature as the water calibration.

    • Wipe the exterior dry and weigh it. Record this mass as m₃.

  • Calculating the Density: Calculate the density of the this compound sample (ρsample) using the formula:

    • ρsample = (m₃ - m₁) / V

Safety Precautions: this compound is flammable and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the density of a liquid can be represented as follows:

G Experimental Workflow for Density Measurement A Start: Prepare Pycnometer B Weigh Empty Pycnometer (m1) A->B C Calibrate with Distilled Water B->C D Weigh Pycnometer + Water (m2) C->D E Calculate Pycnometer Volume (V) D->E F Fill Pycnometer with Sample E->F G Weigh Pycnometer + Sample (m3) F->G H Calculate Sample Density (ρ_sample) G->H I End: Report Density H->I

Caption: A flowchart of the key steps for determining liquid density using a pycnometer.

Applications and Context

This compound is a dimer of hexafluoropropylene and is used in the production of waterproof and oil-proof finishing agents for textiles and leather.[1] It also serves as a blowing agent in the manufacturing of polyurethane foams.[1] Understanding its physical properties, such as density, is essential for its application in these industrial processes, as well as for chemical reaction engineering and fluid dynamics modeling.

While this document focuses on density, it is important to note the broader context of characterizing per- and polyfluoroalkyl substances (PFAS), the class of compounds to which this compound belongs. The physical and chemical properties of PFAS are critical for understanding their environmental fate and transport.[6] However, obtaining reliable experimental data for many PFAS can be challenging.[6] Advanced analytical techniques such as NMR spectroscopy are often employed for the structural characterization and determination of other properties of PFAS.[7]

References

An In-depth Technical Guide to Perfluoro-2-methyl-2-pentene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of Perfluoro-2-methyl-2-pentene, a fluorinated alkene of interest in various chemical and industrial applications. While direct applications in drug development are not extensively documented, its unique chemical properties and reactivity make it a relevant compound for researchers and scientists in medicinal chemistry and materials science. This document covers its chemical identity, physicochemical properties, synthesis protocols, and potential biological implications based on data from related per- and polyfluoroalkyl substances (PFAS).

Chemical Identity and Synonyms

This compound is a perfluorinated derivative of 2-methyl-2-pentene. A comprehensive list of its synonyms and identifiers is provided below to facilitate literature searches and material sourcing.

Identifier TypeValue
IUPAC Name 1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-2-ene
CAS Number 1584-03-8
Molecular Formula C₆F₁₂
Molecular Weight 300.05 g/mol
Common Synonyms Perfluoro(2-methylpent-2-ene), Hexafluoropropene dimer, Dodecafluoro-2-methyl-2-pentene
Other Names 2-Pentene, 1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)-; 2-Methylpent-2-ene, perfluoro-; 1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-4-ene

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and potential applications. Key quantitative data are summarized in the table below.

PropertyValue
Appearance Clear, colorless liquid
Boiling Point 53-61 °C
Density 1.622 g/mL at 25 °C
Refractive Index ~1.300 at 20 °C
Vapor Pressure 4.31 psi at 20 °C
Water Solubility Insoluble

Experimental Protocols: Synthesis of this compound

The synthesis of this compound typically involves the dimerization of hexafluoropropylene. Several methods have been reported, with variations in catalysts, solvents, and reaction conditions. Below are detailed protocols from published literature.

Method 1: Dimerization using a Metal Fluoride Salt and a Guanidine Compound Catalyst

This method describes a two-stage reaction process for the dimerization of hexafluoropropylene (R-1216).

Materials:

  • Hexafluoropropylene (R-1216)

  • Polar aprotic solvent (e.g., acetonitrile)

  • Metal pentafluoride salt (e.g., CsF, KF)

  • Guanidine compound (cocatalyst)

  • Reaction kettle with temperature and pressure control

Procedure:

  • Charge the reaction kettle with 200-800 mL of the polar aprotic solvent.

  • Add 3-20 g of the metal pentafluoride salt and 2-6 g of the guanidine compound to the kettle.

  • Control the reaction temperature between -30 °C and 20 °C.

  • Introduce 200-500 g of hexafluoropropylene into the kettle.

  • Maintain the reaction for 1-6 hours under a pressure of -0.1 to 1.5 MPa.

  • After the initial reaction period, add an additional 1-10 g of the guanidine compound.

  • Increase the reaction temperature to 20 °C to 90 °C and continue the reaction for another 1-6 hours.

  • After the reaction is complete, separate the product, this compound. The process can be repeated by introducing fresh hexafluoropropylene without the need for additional catalyst or solvent.

Method 2: Dimerization using a Catalyst and an Alkaline Substance

This alternative method utilizes a catalyst and an alkaline substance in a solvent to achieve the dimerization of hexafluoropropylene.

Materials:

  • Hexafluoropropylene

  • Catalyst (e.g., as described in patent CN108383681B)

  • Alkaline substance (e.g., potassium carbonate)

  • Solvent (e.g., acetonitrile, ethyl acetate)

  • High-pressure reactor with internal cooling coil

Procedure:

  • Charge a 1 L high-pressure reactor with the catalyst (e.g., 12.0 g), alkaline substance (e.g., 20.0 g of potassium carbonate), and solvent (e.g., 66.7 g of acetonitrile).

  • Purge the reactor with nitrogen gas and then evacuate.

  • Introduce 1000 g of hexafluoropropylene gas at a constant rate while maintaining the temperature at 50 ± 2 °C.

  • The reaction temperature is maintained between 40 °C and 150 °C for a duration of 3 to 12 hours. The mass ratio of hexafluoropropylene to catalyst is between 20:1 and 100:1, to solvent is between 1:1 and 15:1, and to the alkaline substance is between 10:1 and 100:1.[1]

  • Upon completion, the product is separated. For instance, if the product and solvent are immiscible, a simple liquid separation can be employed.

Reactivity and Potential Applications

This compound is a reactive molecule due to the presence of a carbon-carbon double bond and allylic fluorine atoms. It can undergo various chemical transformations, making it a useful intermediate for synthesizing other fluorinated compounds.

  • Synthesis of Fluorinated Surfactants and Polymers: Its reactivity allows for the introduction of functional groups, leading to the production of surfactants, fabric treatment agents, and paper treatment agents.[2][3]

  • Intermediate for Fire Extinguishing Agents: this compound can be converted to perfluoro(2-methyl-3-pentanone), a compound used as a fire extinguishing agent.[4]

Biological Activity and Toxicological Profile (Based on Related PFAS)

Direct studies on the biological activity and detailed toxicological profile of this compound in the context of drug development are limited. However, insights can be drawn from studies on the broader class of per- and polyfluoroalkyl substances (PFAS).

General Toxicological Concerns of PFAS

PFAS are known for their persistence in the environment and in biological systems.[5] Epidemiological studies have suggested associations between exposure to certain PFAS and various adverse health outcomes.[5] A study on a structurally similar compound, trans-perfluoro(4-methyl-2-pentene), in rats indicated mild acute oral toxicity, with the primary target organs being the respiratory and urinary systems, particularly the lungs and kidneys.[6] Observed symptoms included lethargy and reduced appetite.[6]

Metabolic Disruption

A significant body of research on PFAS points towards the disruption of metabolic pathways.[5][7] The structural similarity of some PFAS to endogenous fatty acids suggests a potential for interference with lipid metabolism.[7] Studies have shown associations between PFAS exposure and alterations in the metabolism of amino acids, lipids, and bile acids.[5][7]

The following diagram illustrates a simplified, hypothetical workflow for investigating the metabolic effects of a compound like this compound, based on general metabolomics studies of PFAS.

cluster_exposure Exposure Phase cluster_sampling Sample Collection cluster_analysis Metabolomic Analysis cluster_interpretation Biological Interpretation AnimalModel Animal Model (e.g., Rodent) Exposure Compound Administration (e.g., Oral Gavage) AnimalModel->Exposure Blood Blood/Plasma Exposure->Blood Tissues Tissues (Liver, Kidney, etc.) Exposure->Tissues Extraction Metabolite Extraction Blood->Extraction Tissues->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataProcessing Data Processing & Statistical Analysis LCMS->DataProcessing Biomarker Biomarker Identification DataProcessing->Biomarker Pathway Pathway Analysis (e.g., Lipid Metabolism) Biomarker->Pathway Toxicity Toxicological Assessment Pathway->Toxicity

References

A Comprehensive Technical Guide to the Physical Properties of Dodecafluoro-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecafluoro-2-methyl-2-pentene, also known as perfluoro-2-methyl-2-pentene or hexafluoropropene dimer, is a perfluorinated olefin compound. With the chemical formula C₆F₁₂, this colorless liquid is notable for its chemical inertness and unique physical characteristics. Although not a pharmaceutical agent, its properties are of interest to researchers in various fields, including as a chemical intermediate for surfactants and polymers, and as a potential replacement for chlorofluorocarbons (CFCs) in applications like electronic component refrigerants and heat transfer agents due to its zero ozone depletion potential.[1] This guide provides an in-depth overview of its core physical properties, the standard methodologies for their determination, and a summary of its synthesis.

Chemical Identity and Structure

Proper identification is critical for scientific research. Dodecafluoro-2-methyl-2-pentene is the thermodynamically more stable isomer of the two primary dimers of hexafluoropropylene.[2]

IdentifierValueSource(s)
Chemical Name 1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-2-ene[3]
Synonyms This compound, Hexafluoropropene dimer[4][5]
CAS Number 1584-03-8[3][4][5][6][7]
Molecular Formula C₆F₁₂[3][4][5][6]
Molecular Weight 300.05 g/mol [4][5][6][7][8]
Chemical Structure (CF₃)₂C=C(F)CF₂CF₃[3]

Physical and Chemical Properties

The physical properties of dodecafluoro-2-methyl-2-pentene are summarized below. These characteristics are essential for its handling, application design, and for predicting its behavior in various chemical and physical processes.

PropertyValueConditionsSource(s)
Appearance Colorless to light yellow, clear liquidAmbient[1][5]
Boiling Point 50.5 °C to 61 °CAtmospheric Pressure[1][4][5][6]
Melting Point 48 °C to 54 °C-[5][6][8]
Density 1.62 g/mL1.622 g/mL@ 20 °C@ 25 °C[8][5][6]
Refractive Index ~1.300@ 20 °C (Sodium D-line)[5][6][9]
Vapor Pressure 417 mm Hg4.31 psi@ 30 °C@ 20 °C[8][5][6]
Flash Point -12 °C (10 °F)Closed Cup[4][5][6]
Water Solubility InsolubleStandard Conditions[4][5]

Experimental Protocols for Property Determination

While specific experimental reports for dodecafluoro-2-methyl-2-pentene are not publicly detailed, the determination of its physical properties follows standardized, internationally recognized protocols. These methods ensure accuracy and reproducibility of the data.

Boiling Point Determination

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Methodology: Standard methods like OECD Test Guideline 103 or ASTM D1120 are employed.[10][11][12] A common procedure involves heating the liquid in a flask equipped with a reflux condenser and a calibrated temperature measurement device.[12] The temperature is recorded when the liquid boils under equilibrium conditions, corrected to standard atmospheric pressure (101.325 kPa).[10][12] Automated methods using photocell detection, which sense the formation of bubbles, can also be used for precise measurements.

Density Measurement

Density is the mass per unit volume and is a fundamental property for material characterization.

  • Methodology: ASTM D4052 is a prevalent standard for measuring the density of liquids using a digital density meter.[1] This technique utilizes an oscillating U-tube, where the change in oscillation frequency upon sample introduction is correlated to its density.[4] This method is fast, requires a small sample volume, and offers high precision.[4] Alternatively, pycnometers can be used as described in methods like ASTM D1217, which involve accurately measuring the weight of a precisely known volume of the liquid at a constant temperature.[8]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material.

  • Methodology: An Abbe refractometer is a standard instrument for this measurement.[13] The method is based on the principle of total internal reflection.[14] A few drops of the liquid are placed on the prism, and the instrument measures the critical angle from which the refractive index is calculated, typically using the sodium D-line (589 nm) as the light source at a controlled temperature (e.g., 20 °C).[13][14]

Vapor Pressure Measurement

Vapor pressure indicates a liquid's volatility.

  • Methodology: The vapor pressure can be determined by introducing the purified liquid into a closed, evacuated container and measuring the equilibrium pressure of the vapor at various controlled temperatures.[15] This can be achieved using a static method or a dynamic method where the boiling temperature is measured at different controlled pressures.[16][17][18] The relationship between temperature and vapor pressure can be described by the Clausius-Clapeyron equation.[15][16]

Visualized Workflows and Synthesis

General Workflow for Physical Property Characterization

The logical process for characterizing a pure liquid chemical involves a series of standard tests to determine its key physical properties. This workflow ensures a comprehensive dataset for safety, quality control, and application purposes.

G General Experimental Workflow for Chemical Characterization substance Obtain Purified Substance Sample identity Confirm Identity & Purity (e.g., GC-MS, NMR) substance->identity boiling_point Determine Boiling Point (OECD 103 / ASTM D1120) identity->boiling_point density Measure Density (ASTM D4052) identity->density refractive_index Measure Refractive Index (Abbe Refractometer) identity->refractive_index vapor_pressure Determine Vapor Pressure (Static/Dynamic Method) identity->vapor_pressure other_tests Conduct Other Tests (Flash Point, Solubility, etc.) identity->other_tests report Compile Data Sheet & Technical Report boiling_point->report density->report refractive_index->report vapor_pressure->report other_tests->report

Caption: A generalized workflow for the physical characterization of a liquid chemical.

Synthesis Pathway from Hexafluoropropylene

Dodecafluoro-2-methyl-2-pentene is synthesized via the oligomerization of hexafluoropropylene. The process typically yields a mixture of isomers, with the kinetic product, perfluoro-4-methyl-2-pentene, often forming first. This is then isomerized to the more thermodynamically stable target product.[2][19][20]

G Synthesis Pathway of Dodecafluoro-2-methyl-2-pentene HFP Hexafluoropropylene (HFP) (Reactant) dimerization Dimerization (Oligomerization) HFP->dimerization Catalyst (e.g., KF) Solvent (e.g., Acetonitrile) 40-150 °C isomer_mix Mixture of Isomers dimerization->isomer_mix isomer_1 Perfluoro-4-methyl-2-pentene (Kinetic Product) isomer_mix->isomer_1 Predominantly isomerization Isomerization isomer_1->isomerization Heat / Catalyst (e.g., CsF) final_product Dodecafluoro-2-methyl-2-pentene (Thermodynamic Product) isomerization->final_product

Caption: Synthesis of the target compound via dimerization and subsequent isomerization.

References

Spectroscopic Profile of Perfluoro-2-methyl-2-pentene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Perfluoro-2-methyl-2-pentene (CAS No. 1584-03-8), a perfluorinated alkene of significant interest in various chemical applications. This document compiles available spectroscopic information, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C and ¹⁹F), and Mass Spectrometry (MS), presenting the data in a clear and accessible format. Detailed experimental protocols are provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

No quantitative peak list data was available in the searched resources. The following are characteristic absorption regions for perfluoroalkenes:

Frequency Range (cm⁻¹)Assignment
1700 - 1750C=C stretch (perfluoroalkene)
1100 - 1350C-F stretching vibrations
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectral Data

Data extracted from spectral images available on PubChem.

Chemical Shift (δ) ppmAssignment
~150-160=C (F)-
~120-130(C F₃)₂C =
~115-125-C F₂-
~95-105-C F₃ (on C4)
~55-65-C F₃ (on C2)

¹⁹F NMR Spectral Data

Data extracted from spectral images available on PubChem.

Chemical Shift (δ) ppmAssignmentMultiplicity
~ -20-CF =Multiplet
~ -60-CF ₃ (on C2)Multiplet
~ -80-CF ₃ (on C4)Triplet
~ -115-CF ₂-Multiplet
Mass Spectrometry (MS)

Data obtained from the NIST WebBook.[1]

m/zRelative Intensity (%)Proposed Fragment
69100[CF₃]⁺
9315[C₂F₃]⁺
13145[C₃F₅]⁺
18195[C₄F₇]⁺
23130[C₅F₉]⁺
28180[M - F]⁺
3005[M]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound to identify characteristic functional groups.

Methodology:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Sample Preparation: As this compound is a volatile liquid, a gas cell or a sealed liquid cell with infrared-transparent windows (e.g., NaCl or KBr) is required.

    • Gas Cell Method: A small amount of the liquid is injected into an evacuated gas cell and allowed to vaporize.

    • Sealed Liquid Cell Method: A thin film of the neat liquid is placed between two salt plates, which are then sealed in a demountable cell holder.

  • Data Acquisition:

    • A background spectrum of the empty cell (or the cell filled with a suitable solvent if used) is recorded.

    • The sample spectrum is then recorded over the range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹³C and ¹⁹F NMR spectra to elucidate the carbon framework and the environment of the fluorine atoms.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to ¹³C and ¹⁹F frequencies.

  • Sample Preparation:

    • Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a standard 5 mm NMR tube.

    • A small amount of a reference standard (e.g., tetramethylsilane for ¹³C, CFCl₃ for ¹⁹F) may be added.

  • Data Acquisition for ¹³C NMR:

    • A standard proton-decoupled pulse sequence is used.

    • The spectral width is set to cover the expected range of chemical shifts (approx. 0-200 ppm).

    • A sufficient number of scans (e.g., 1024 or more) are acquired to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

  • Data Acquisition for ¹⁹F NMR:

    • A standard single-pulse experiment is performed. Proton decoupling can be applied to simplify the spectrum.

    • The spectral width is set to accommodate the wide chemical shift range of fluorine (e.g., +50 to -250 ppm).

    • Fewer scans (e.g., 64-256) are typically needed due to the high sensitivity of the ¹⁹F nucleus. A relaxation delay of 2-5 seconds is used.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane or perfluorohexane).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

    • Injection: A small volume (e.g., 1 µL) of the sample is injected in split mode.

    • Oven Program: The temperature program is optimized to ensure good separation from any impurities. A typical program might start at 40°C, hold for 2 minutes, and then ramp at 10°C/min to 150°C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scanned from m/z 40 to 400.

    • Ion Source Temperature: Maintained at approximately 230°C.

  • Data Analysis: The mass spectrum corresponding to the GC peak of this compound is analyzed to identify the molecular ion and the major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Output Sample This compound Prep_IR Prepare for IR (Gas/Sealed Cell) Sample->Prep_IR Prep_NMR Prepare for NMR (Dissolve in CDCl₃) Sample->Prep_NMR Prep_MS Prepare for GC-MS (Dilute in Solvent) Sample->Prep_MS FTIR FTIR Spectroscopy Prep_IR->FTIR NMR NMR Spectroscopy (¹³C & ¹⁹F) Prep_NMR->NMR GCMS GC-MS Analysis Prep_MS->GCMS Process_IR IR Spectrum Analysis FTIR->Process_IR Process_NMR NMR Spectra Analysis NMR->Process_NMR Process_MS Mass Spectrum Fragmentation Analysis GCMS->Process_MS Report Technical Guide Process_IR->Report Process_NMR->Report Process_MS->Report

Caption: General workflow for spectroscopic analysis.

References

Toxicity of Perfluoro-2-methyl-2-pentene Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data available for Perfluoro-2-methyl-2-pentene and its isomers is limited in the public domain. This guide summarizes the currently accessible information, with a primary focus on trans-perfluoro(4-methyl-2-pentene), for which a peer-reviewed study is available. Significant data gaps exist for other isomers and for different toxicity endpoints.

Executive Summary

This compound (PFMP) and its isomers are fluorinated organic compounds. Due to their chemical properties, they may be used in various industrial applications, leading to potential human and environmental exposure. This document provides a technical overview of the known toxicological profile of PFMP isomers, with a detailed analysis of the acute oral toxicity of trans-perfluoro(4-methyl-2-pentene). The information presented herein is intended to inform researchers and professionals in the fields of toxicology, drug development, and chemical safety about the current state of knowledge, highlight significant data gaps, and provide detailed experimental methodologies where available.

Toxicological Data Summary

The publicly available quantitative toxicological data for this compound isomers is sparse. The most comprehensive data comes from a study on the acute oral toxicity of trans-perfluoro(4-methyl-2-pentene) in rats. Safety Data Sheets (SDS) for this compound provide estimated toxicity values, but these are not based on specific experimental studies of this compound.

Table 1: Acute Oral Toxicity of trans-Perfluoro(4-methyl-2-pentene) in Rats
SpeciesSexRoute of ExposureLD50Dose Groups (mg/kg)Observed EffectsReference
RatMale & FemaleOralMild acute toxicity, with males showing significantly higher sensitivity.[1]Control, 250, 500, 750Lethargy, reduced appetite, significant damage to respiratory and urinary systems (lung and kidney), moderate damage to liver, heart, and spleen.[1]Zhou et al., 2025[1]
Table 2: Estimated Acute Toxicity of this compound (from SDS)
Exposure RouteMetricValueClassification
OralATE> 2000 mg/kgNot classified
DermalATE> 2000 mg/kgNot classified
Inhalation (Vapor)ATE> 20 mg/lNot classified
ATE: Acute Toxicity Estimate. These values are typically calculated based on available data for related compounds and do not represent experimental results for this compound itself.

Known Toxicological Effects and Mechanisms

The primary target organs of toxicity identified for trans-perfluoro(4-methyl-2-pentene) are the respiratory and urinary systems, specifically the lungs and kidneys.[1] Moderate damage to the liver, heart, and spleen was also observed.[1]

Inflammatory Response

A study on trans-perfluoro(4-methyl-2-pentene) indicated that the toxicity in lung and kidney tissues is associated with a significant inflammatory response, as evidenced by elevated levels of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[1] In contrast, other organs showed a weaker inflammatory response.[1]

The IL-1β signaling pathway is a critical component of the innate immune system. Its activation leads to a cascade of downstream events, culminating in the expression of genes involved in inflammation.

IL1B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1B IL-1β IL1R1 IL-1R1 IL-1B->IL1R1 IL1RAP IL-1RAP IL1R1->IL1RAP recruits MyD88 MyD88 IL1RAP->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1_TAB TAK1/TAB TRAF6->TAK1_TAB IKK_Complex IKK Complex TAK1_TAB->IKK_Complex MAPK_Cascade MAPK Cascade (JNK, p38) TAK1_TAB->MAPK_Cascade NFkB_IkB NF-κB/IκB IKK_Complex->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB AP1 AP-1 MAPK_Cascade->AP1 Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes AP1->Inflammatory_Genes

Caption: Simplified IL-1β signaling pathway leading to inflammation.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound isomers are not widely published. The following sections describe a representative protocol for an acute oral toxicity study based on the published study on trans-perfluoro(4-methyl-2-pentene) and the OECD Guideline 420 for Acute Oral Toxicity (Fixed Dose Procedure).[1][2][3][4][5]

Acute Oral Toxicity Study (Rat)

Objective: To determine the acute oral toxicity (including LD50) of a test substance.

Test System:

  • Species: Rat (Sprague-Dawley preferred)[4]

  • Sex: Both males and females, with a justification if only one sex is used (females are often preferred).[4]

  • Age: Young adults (e.g., 8-12 weeks old).[4]

  • Housing: Housed in appropriate conditions with controlled temperature, humidity, and light cycle.[3]

  • Diet: Standard laboratory diet and water ad libitum, with a fasting period before administration of the test substance.[3]

Experimental Procedure:

  • Dose Formulation: The test substance is prepared in a suitable vehicle. The concentration should be prepared to allow for a consistent administration volume (e.g., 1 mL/100g body weight).[2]

  • Dose Groups: A control group (vehicle only) and at least three dose groups are used (e.g., 250, 500, 750 mg/kg).[1]

  • Administration: The test substance is administered by oral gavage.

  • Observation Period: Animals are observed for a period of at least 14 days.[3]

  • Clinical Observations: Daily observations for clinical signs of toxicity, including changes in behavior (e.g., lethargy), appetite, and physical appearance.[1] Body weights are recorded periodically.

  • Pathology: At the end of the observation period, all animals are euthanized. A gross necropsy is performed on all major organs. Organ weights are recorded.

  • Histopathology: Tissues from major organs (especially lungs, kidneys, liver, heart, spleen) are collected, fixed, and prepared for microscopic examination.[1]

  • Biomarker Analysis: Blood or tissue samples can be collected for analysis of specific biomarkers (e.g., inflammatory cytokines like IL-1β).[1]

Experimental_Workflow_Acute_Oral_Toxicity start Animal Acclimatization (Rats, 8-12 weeks old) fasting Fasting Period (Food withheld overnight) start->fasting dosing Oral Gavage Administration (Vehicle, Low, Med, High Dose) fasting->dosing observation 14-Day Observation Period dosing->observation daily_obs Daily Clinical Observations (Lethargy, Appetite, etc.) observation->daily_obs body_weight Periodic Body Weight Measurement observation->body_weight euthanasia Euthanasia & Gross Necropsy observation->euthanasia organ_weights Organ Weight Measurement euthanasia->organ_weights histopathology Histopathology (Lungs, Kidneys, Liver, etc.) euthanasia->histopathology biomarkers Biomarker Analysis (e.g., IL-1β) euthanasia->biomarkers data_analysis Data Analysis & LD50 Calculation organ_weights->data_analysis histopathology->data_analysis biomarkers->data_analysis

Caption: Workflow for an acute oral toxicity study in rats.

Data Gaps and Future Research Directions

The current body of literature on the toxicity of this compound isomers is very limited. To conduct a thorough risk assessment, further research is critically needed in the following areas:

  • Toxicity of other isomers: The toxicity of other isomers of this compound needs to be investigated to understand the structure-activity relationship.

  • Different routes of exposure: Studies on the dermal and inhalation toxicity are necessary to evaluate the risks associated with different exposure scenarios.

  • Chronic toxicity: Long-term studies are needed to assess the potential for cumulative toxicity and to identify target organs for chronic exposure.

  • Genotoxicity: In vitro and in vivo genotoxicity assays are required to determine the mutagenic and clastogenic potential.

  • Carcinogenicity: Two-year rodent bioassays would be necessary to evaluate the carcinogenic potential.

  • Reproductive and developmental toxicity: Studies are needed to assess the potential effects on fertility, reproduction, and development.

  • Mechanistic studies: Further research is needed to elucidate the specific molecular mechanisms of toxicity, including the signaling pathways involved in the observed organ damage.

Conclusion

The available data, primarily from a study on trans-perfluoro(4-methyl-2-pentene), suggest that this isomer exhibits mild acute oral toxicity in rats, with the lungs and kidneys being the primary target organs. The toxicity appears to be mediated, at least in part, by an inflammatory response involving IL-1β. However, there is a significant lack of toxicological data for this compound itself and its other isomers, as well as for other important toxicological endpoints. This lack of data precludes a comprehensive assessment of the potential risks to human health. Further research is essential to fill these critical data gaps and to ensure the safe handling and use of these compounds.

References

Methodological & Application

Synthesis of Perfluoro-2-methyl-2-pentene from Hexafluoropropylene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of perfluoro-2-methyl-2-pentene, a valuable fluorinated building block, from the dimerization of hexafluoropropylene. This compound serves as a versatile intermediate in the synthesis of surfactants, fabric treating agents, and paper treating agents.[1][2] Due to its reactive carbon-carbon double bond and the absence of chlorine, it is also explored as a replacement for chlorofluorocarbons (CFCs) in applications such as electronic component refrigerants, fire extinguishing agents, and heat transfer agents.[1][2] Its utility extends to the synthesis of more complex fluorinated molecules, including potential intermediates for medicinal chemistry.[3] This guide offers a comparative summary of various synthetic methodologies, detailed experimental procedures, and reaction mechanisms to facilitate its synthesis and application in research and development.

Introduction

This compound, a perfluoroolefin, is a colorless liquid at room temperature with a boiling point of approximately 50.5°C.[1] Its structure features a reactive carbon-carbon double bond and a fluorine atom attached to this double bond, making it susceptible to nucleophilic attack and a valuable precursor for a variety of fluorinated derivatives.[1] The synthesis of this compound is primarily achieved through the oligomerization of hexafluoropropylene, which can be performed in either the gas or liquid phase.[2] Liquid-phase synthesis often provides higher selectivity towards the desired dimer, this compound, over its isomer, perfluoro-4-methyl-2-pentene, and higher oligomers. This document focuses on liquid-phase protocols, which are generally more amenable to laboratory-scale synthesis.

Comparative Synthesis Data

The synthesis of this compound from hexafluoropropylene has been explored under various catalytic systems and reaction conditions. The following tables summarize quantitative data from different reported methods to provide a comparative overview.

Table 1: Gas-Phase Synthesis of this compound

CatalystTemperature (°C)Dimer Content in Product (%)This compound in Dimer Fraction (%)Reference
Potassium fluoride on activated carbon2003287[1][4]

Table 2: Liquid-Phase Synthesis of this compound

Catalyst SystemAlkaline SubstanceSolventTemperature (°C)Time (h)Product Yield/PurityReference
Catalyst #1Potassium CarbonateAcetonitrile50 (introduction), then 708960g product, 99.6% purity[4]
Catalyst #3Potassium CarbonateAcetonitrile50 (introduction), then 807908g product, 99.8% purity
Catalyst #1Potassium CarbonateEthyl Acetate50 (introduction), then 1007.5936g product, 99.1% purity[2]
Catalyst #1Potassium CarbonateDimethyl Sulfoxide50 (introduction), then 6010950g product, 99.6% purity[2]
Cesium Fluoride, Bicyclo guanidine-Diethylene glycol dimethyl ether-15 (3h), then 40 (2h)597.1% molar yield[3]
Aluminum Fluoride, Chlorination bicyclo guanidine-Acetonitrile-5 (3h), then 40 (2h)597.8% molar yield[3]

Reaction Mechanisms and Pathways

The synthesis of this compound from hexafluoropropylene is an anionic oligomerization process. The reaction is typically initiated by a fluoride ion (F⁻), which acts as a nucleophile.

Reaction Pathway Diagram

ReactionPathway HFP Hexafluoropropylene (HFP) Carbanion Perfluoro-sec-propyl Carbanion HFP->Carbanion + F⁻ F_ion F⁻ (from catalyst) Dimerization Dimerization Carbanion->Dimerization + HFP Isomers Dimer Isomers Dimerization->Isomers Product This compound Isomers->Product Isomer1 Perfluoro-4-methyl-2-pentene Isomers->Isomer1

Caption: Anionic oligomerization of hexafluoropropylene to form this compound.

The key steps in the mechanism are:

  • Initiation: A fluoride ion from the catalyst attacks the carbon-carbon double bond of a hexafluoropropylene molecule, forming a stable perfluoro-sec-propyl carbanion.

  • Propagation: The newly formed carbanion then acts as a nucleophile and attacks another molecule of hexafluoropropylene.

  • Isomerization and Termination: The resulting dimeric anion can then eliminate a fluoride ion to form the neutral dimer products. The reaction conditions, particularly the catalyst and solvent, play a crucial role in directing the selectivity towards this compound over its isomer, perfluoro-4-methyl-2-pentene. This compound is the thermodynamically more stable isomer.

Experimental Protocols

The following protocol is a representative example of a liquid-phase synthesis of this compound, adapted from publicly available patent literature.[2][4]

Materials:

  • Hexafluoropropylene (HFP) gas

  • Catalyst (e.g., a proprietary catalyst as mentioned in patents, or a combination of a metal fluoride and a phase-transfer catalyst)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • 1L High-Pressure Reactor with internal cooling coil, stirrer, gas inlet, and outlet

  • Nitrogen (N₂) gas for inerting

  • Standard laboratory glassware for workup

Experimental Workflow Diagram

Workflow Start Start ReactorPrep Prepare Reactor: - Add Catalyst, K₂CO₃, Acetonitrile - Purge with N₂ Start->ReactorPrep GasIntro Introduce Hexafluoropropylene Gas (Constant speed at 50 ± 2°C) ReactorPrep->GasIntro Reaction Reaction Period (e.g., 8 hours at 70°C) GasIntro->Reaction Cooling Cool Reactor Reaction->Cooling ProductIsolation Product Isolation: - Release materials from reactor - Separate immiscible layers Cooling->ProductIsolation Analysis Analyze Product (Gas Chromatography) ProductIsolation->Analysis End End Analysis->End

Caption: General experimental workflow for the synthesis of this compound.

Procedure:

  • Reactor Preparation: Into a 1L high-pressure reactor equipped with an internal cooling coil and a mechanical stirrer, add the catalyst (e.g., 12.0 g of a specified catalyst), anhydrous potassium carbonate (20.0 g), and anhydrous acetonitrile (66.7 g).

  • Inerting: Seal the reactor and purge it with nitrogen gas three times to ensure an inert atmosphere.

  • Reactant Introduction: Begin stirring and heat the reactor to 50 ± 2°C. Introduce hexafluoropropylene gas (1000 g) into the reactor at a constant rate. The internal cooling coil should be used to manage any exothermic reaction and maintain the temperature.

  • Reaction: After the complete addition of hexafluoropropylene, increase the reactor temperature to 70°C. Allow the reaction to proceed for 8 hours.

  • Workup: After the reaction is complete, cool the reactor to room temperature. Carefully vent any unreacted hexafluoropropylene. The reaction mixture will be biphasic, as the product is immiscible with the catalyst and solvent system.

  • Isolation: Discharge the contents from the bottom of the reactor. Separate the lower product layer from the upper solvent/catalyst layer.

  • Analysis: The product can be analyzed by gas chromatography (GC) to determine its purity and the isomeric ratio. A high purity of over 99% for this compound can be achieved.[4]

Applications in Research and Drug Development

This compound is a versatile building block for introducing fluorinated moieties into organic molecules. The strategic incorporation of fluorine can significantly impact the properties of drug candidates, including their metabolic stability, binding affinity, and lipophilicity.

  • Intermediate for Fluorinated Analogs: The reactive double bond of this compound allows for various chemical transformations, making it a useful starting material for the synthesis of novel fluorinated compounds that can be evaluated as potential drug candidates.

  • Synthesis of Fluorinated Heterocycles: The compound can be used in cycloaddition reactions or as a precursor for the synthesis of fluorinated heterocyclic compounds, which are important scaffolds in medicinal chemistry.

  • Development of Novel Fire Extinguishing Agents: this compound is a precursor to perfluoroethyl isopropyl ketone, which is a highly effective and environmentally friendly fire extinguishing agent.[1] While not a direct drug development application, the synthesis of such specialty chemicals highlights its industrial importance.

Safety and Handling

  • This compound and hexafluoropropylene are fluorinated compounds and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reaction should be carried out in a well-ventilated fume hood.

  • The high-pressure reactor must be operated by trained personnel, and all safety precautions for high-pressure reactions must be followed.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

References

Application Notes and Protocols for the Preparation of Perfluoro-2-methyl-2-pentene using a Cesium Fluoride Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of perfluoro-2-methyl-2-pentene, a valuable perfluoroolefin compound, utilizing a cesium fluoride (CsF) catalyst. This compound serves as a critical intermediate in the synthesis of various fluorinated materials, including surfactants, fabric treatment agents, and potential replacements for chlorofluorocarbons (CFCs). Its reactivity, attributed to the fluorine atom on the carbon-carbon double bond, makes it a versatile building block in medicinal chemistry and materials science.

Introduction

This compound (C₆F₁₂) is a colorless liquid at room temperature with a boiling point of 50.5°C.[1] The preparation of this compound from hexafluoropropylene (HFP) using a cesium fluoride catalyst is a well-established method. The synthesis can proceed through two primary pathways: a two-step process involving the initial formation of an isomeric intermediate, or a direct one-pot synthesis. The choice of method often depends on the desired purity and process scalability.

The underlying chemical transformation involves the fluoride ion-catalyzed oligomerization of hexafluoropropylene.[2] Initially, HFP dimerizes to form the less thermodynamically stable isomer, perfluoro-4-methyl-2-pentene. Under appropriate conditions, typically elevated temperatures, this intermediate isomerizes to the more stable target compound, this compound.[1][3][4]

Data Presentation

The following table summarizes quantitative data from various reported syntheses of this compound and its isomer, providing a comparative overview of different reaction conditions and their outcomes.

Method Reactant (HFP) Catalyst (CsF) Co-catalyst/Alkali Solvent Temperature (°C) Time (h) Product(s) Yield/Purity Reference
Two-StepNot specifiedCsF-Acetonitrile0Not specifiedPerfluoro-4-methyl-2-penteneNot specified[1][5]
Two-Step (Isomerization)Perfluoro-4-methyl-2-pentene---150Not specifiedThis compoundNot specified[1][5]
Direct Synthesis1000 g"Catalyst #1" (12.0 g)K₂CO₃ (20.0 g)Acetonitrile (66.7 g)50±2 (introduction), then 708This compound960 g (99.6% purity)[5]
Direct Synthesis1000 g"Catalyst #1" (20.0 g)K₂CO₃ (30.0 g)Ethyl Acetate (157.6 g)50±2 (introduction), then 1007.5This compound936 g (99.1% purity)[6]
Direct Synthesis1000 g"Catalyst #3" (12.5 g)K₂CO₃ (30.0 g)Acetonitrile (100.0 g)50±2 (introduction), then 807This compound908 g (99.8% purity)[6]
Two-Stage Temp.200-500 gMetal Fluoride (3-20 g)Guanidine Compound (2-6 g, then 1-10 g)Polar Aprotic Solvent (200-800 ml)-30 to 20, then 20 to 901-6, then 1-6This compoundNot specified[7]

Reaction Pathways and Experimental Workflow

The synthesis of this compound from hexafluoropropylene is initiated by the nucleophilic attack of the fluoride ion from the CsF catalyst on the carbon-carbon double bond of HFP. This generates a perfluorinated carbanion, which then reacts with another molecule of HFP. The subsequent elimination of a fluoride ion results in the formation of the dimer, primarily the less stable isomer, perfluoro-4-methyl-2-pentene. At higher temperatures, this isomer undergoes a fluoride-catalyzed rearrangement to the more thermodynamically stable this compound.

ReactionPathway HFP Hexafluoropropylene (HFP) Intermediate Perfluoro-4-methyl-2-pentene HFP->Intermediate Dimerization (e.g., 0°C) CsF CsF Catalyst Product This compound Intermediate->Product Isomerization (e.g., 150°C)

Reaction Pathway Diagram

The general experimental workflow for the direct synthesis involves charging the reactor with the catalyst, solvent, and any additives, followed by the controlled introduction of hexafluoropropylene gas. The reaction mixture is then heated to the desired temperature and held for a specified duration. Post-reaction, the product, which is immiscible with the solvent system, is separated.

ExperimentalWorkflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up Charge_Reactor Charge Reactor with CsF, Solvent, and Alkali Introduce_HFP Introduce Hexafluoropropylene Gas Charge_Reactor->Introduce_HFP Heat_React Heat to Reaction Temperature (e.g., 70-100°C) Introduce_HFP->Heat_React Hold_React Hold for Reaction Time (e.g., 7-8 hours) Heat_React->Hold_React Cool_Down Cool Reactor Hold_React->Cool_Down Separate_Phases Separate Immiscible Layers Cool_Down->Separate_Phases Product_Isolation Isolate Crude Product Separate_Phases->Product_Isolation Purification Purify by Distillation (optional) Product_Isolation->Purification Final_Product Final_Product Product_Isolation->Final_Product This compound Purification->Final_Product

Experimental Workflow Diagram

Experimental Protocols

The following are generalized protocols for the two main synthetic routes. Researchers should adapt these procedures based on their specific equipment and safety protocols.

Protocol 1: Two-Step Synthesis via Isomerization

Step 1: Dimerization of Hexafluoropropylene

  • Reactor Setup: In a high-pressure reactor equipped with a cooling system and a mechanical stirrer, add anhydrous cesium fluoride and a suitable polar aprotic solvent such as acetonitrile.

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen) to remove air and moisture.

  • Cooling: Cool the reactor to 0°C.

  • HFP Introduction: Slowly introduce hexafluoropropylene gas into the reactor while maintaining the temperature at 0°C. The reaction is exothermic and requires careful temperature control.

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of HFP gas.

  • Work-up: Once the reaction is complete, vent any unreacted HFP. The resulting mixture primarily contains perfluoro-4-methyl-2-pentene.

Step 2: Isomerization to this compound

  • Heating: Heat the reaction mixture from Step 1 to 150°C.[1]

  • Isomerization: Maintain this temperature to allow for the isomerization of perfluoro-4-methyl-2-pentene to the more stable this compound.

  • Isolation and Purification: After cooling, the product can be isolated by phase separation from the solvent and catalyst. Further purification can be achieved by distillation.

Protocol 2: Direct One-Pot Synthesis
  • Reactor Setup: In a 1 L high-pressure reactor equipped with an internal cooling coil and a mechanical stirrer, add 12.0 g of cesium fluoride, 20.0 g of potassium carbonate (as an alkaline substance), and 66.7 g of anhydrous acetonitrile.[5]

  • Inert Atmosphere: Purge the reactor three times with nitrogen and then evacuate.[5]

  • HFP Introduction: Introduce 1000 g of hexafluoropropylene gas at a constant rate while maintaining the temperature at 50 ± 2°C.[5]

  • Reaction: After the complete addition of HFP, raise the temperature to 70°C and maintain for 8 hours with continuous stirring.[5]

  • Work-up: Stop the reaction and cool the reactor. The product is immiscible with the catalyst and solvent system.[5]

  • Isolation: Discharge the reactor contents from the bottom. Separate the lower product layer from the upper solvent layer to obtain the crude this compound.[5]

  • Analysis: Analyze the product by gas chromatography to determine its purity. A purity of over 99% can be expected.[5]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Chemical Formula: C₆F₁₂[5][8]

  • Molecular Weight: 300.045 g/mol [5][8]

  • CAS Registry Number: 1584-03-8[5][8]

  • Gas Chromatography (GC): Useful for determining the purity and the ratio of isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹⁹F NMR: Will show characteristic chemical shifts for the different fluorine environments in the molecule.

    • ¹³C NMR: Will provide information about the carbon skeleton. Spectral data is available on public databases such as PubChem.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to confirm the molecular weight.[5][8]

Safety Considerations

  • Hexafluoropropylene: is a colorless, odorless gas. It is a hazardous substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • High-Pressure Reactions: All reactions involving pressurized gases must be conducted in a suitable high-pressure reactor behind a blast shield.

  • Cesium Fluoride: is hygroscopic and should be handled in a dry environment.

  • Perfluoro Compounds: While generally of low toxicity, inhalation of vapors should be avoided.

This document is intended for informational purposes only and should not be considered a substitute for a thorough literature review and a comprehensive risk assessment prior to conducting any experimental work.

References

Applications of Perfluoro-2-methyl-2-pentene in Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Perfluoro-2-methyl-2-pentene, a highly fluorinated internal olefin, presents a unique set of properties due to its chemical structure. While its sterically hindered internal double bond makes it challenging to polymerize via conventional methods, it finds a key application in the formation of specialized fluoropolymer films through plasma polymerization. These films are valued for their exceptional hydrophobicity, chemical resistance, and low surface energy. This document provides detailed application notes and protocols for the plasma polymerization of this compound, intended for researchers, scientists, and drug development professionals interested in advanced surface modification.

Application Note 1: Surface Hydrophobization via Plasma Polymerization

Application: Creation of superhydrophobic surfaces on various substrates.

This compound is an effective monomer for plasma-enhanced chemical vapor deposition (PECVD), a technique used to deposit thin polymer films. The high-energy plasma environment fragments the monomer into reactive species, which then deposit and polymerize on a substrate surface. This process, known as plasma polymerization, can be used to coat materials like silicon wafers, glass, and epoxy composites.

The resulting fluoropolymer films dramatically increase the hydrophobicity of the substrate surface. When applied to flat surfaces, water contact angles of approximately 110° can be achieved.[1] For applications requiring even greater water repellency, coating a hierarchically structured or nanocomposite surface with plasma-polymerized this compound can lead to superhydrophobic properties, with water contact angles reaching as high as 160° and low contact angle hysteresis.[1] The presence of the double bond in this compound has been noted to influence the topography of the resulting polymer coating, contributing to increased surface roughness which enhances its hydrophobic character.[1]

Data Summary

The following table summarizes the quantitative outcomes of plasma polymerization of this compound for surface modification.

PropertyValueSubstrate(s)
Water Contact Angle (WCA) on Flat Surfaces~110°Silicon wafers, glass, epoxy
Water Contact Angle (WCA) on Hierarchical Surfaces160°Nanocomposite hierarchical surfaces
Contact Angle Hysteresis on Hierarchical Surfaces< 8°Nanocomposite hierarchical surfaces

Experimental Protocols

Protocol 1: General Procedure for Plasma Polymerization of this compound

This protocol describes a general methodology for the deposition of fluoropolymer films from this compound using a plasma-enhanced chemical vapor deposition (PECVD) system.

Materials:

  • This compound monomer

  • Substrates (e.g., silicon wafers, glass slides, epoxy composites)

  • Argon (or other inert gas for plasma ignition)

  • Cleaning solvents (e.g., isopropanol, acetone, deionized water)

  • (Optional) Adhesion promoter, such as triethoxyvinylsilane for glass or silicon substrates.[1]

Equipment:

  • Plasma-enhanced chemical vapor deposition (PECVD) reactor

  • Radiofrequency (RF) or microwave plasma source

  • Vacuum pump

  • Mass flow controllers for gas and monomer delivery

  • Substrate holder

  • Pressure gauges

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrates by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) to remove any organic contaminants.

    • Dry the substrates completely using a stream of nitrogen or by baking in an oven.

    • For improved adhesion on silicon or glass, substrates can be pre-treated with an adhesion promoter like triethoxyvinylsilane.[1]

  • System Setup:

    • Place the cleaned substrates onto the substrate holder within the PECVD reaction chamber.

    • Evacuate the chamber to a base pressure typically in the range of 10-3 to 10-6 Torr to remove atmospheric gases.

  • Plasma Deposition:

    • Introduce the this compound monomer into the reaction chamber at a controlled flow rate using a mass flow controller.

    • If necessary, use an inert carrier gas like Argon to facilitate plasma ignition and stability.

    • Set the desired process pressure within the chamber.

    • Apply RF or microwave power to ignite the plasma. The power level will influence the fragmentation of the monomer and the deposition rate.

    • Continue the plasma deposition for the desired amount of time to achieve the target film thickness. A common procedure involves a continuous wave plasma deposition followed by a period where the plasma is off but the monomer gas feed is maintained.[1]

  • Post-Deposition:

    • Turn off the plasma power and stop the monomer flow.

    • Allow the chamber to cool and vent it to atmospheric pressure with an inert gas.

    • Remove the coated substrates for characterization.

Characterization:

  • Surface Wettability: Measure the static and dynamic water contact angles using a goniometer.

  • Surface Morphology: Analyze the surface topography using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).

  • Chemical Composition: Characterize the chemical structure of the deposited film using X-ray Photoelectron Spectroscopy (XPS) or Fourier-Transform Infrared Spectroscopy (FTIR).

  • Film Thickness: Measure the film thickness using ellipsometry or a profilometer.

Visualizations

Below are diagrams illustrating the experimental workflow for plasma polymerization.

plasma_polymerization_workflow cluster_prep Substrate Preparation cluster_pecvd PECVD Process cluster_post Post-Deposition & Characterization Clean Substrate Cleaning (Sonication in Solvents) Dry Drying (Nitrogen Stream/Oven) Clean->Dry Adhesion Optional: Adhesion Promoter Application Dry->Adhesion Load Load Substrate into Chamber Adhesion->Load Evacuate Evacuate Chamber (High Vacuum) Load->Evacuate Monomer Introduce Monomer (this compound) Evacuate->Monomer Plasma Ignite Plasma (RF/Microwave Power) Monomer->Plasma Deposit Film Deposition Plasma->Deposit Vent Vent Chamber & Remove Sample Deposit->Vent Characterize Surface Characterization (WCA, AFM, XPS) Vent->Characterize

References

Application Notes and Protocols for Perfluoro-2-methyl-2-pentene in Polyurethane Foam Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-2-methyl-2-pentene, a hydrofluoroolefin (HFO), is utilized as a blowing agent in the manufacturing of polyurethane foams. HFOs are a class of blowing agents with low global warming potential (GWP) and zero ozone depletion potential (ODP), positioning them as environmentally preferable alternatives to hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs). This document provides an overview of the available data on this compound and a general protocol for its application in polyurethane foam synthesis. It should be noted that while the use of this compound as a blowing agent is established, detailed public data on its specific performance characteristics in polyurethane foams are limited.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing appropriate storage, handling, and processing conditions.

PropertyValueReference
Chemical Name 1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-2-ene[1]
CAS Number 1584-03-8[1][2][3]
Molecular Formula C₆F₁₂[1]
Molecular Weight 300.05 g/mol [1]
Boiling Point 53-61 °C[2][3]
Density 1.622 g/mL at 25 °C[2][3]
Appearance Clear, colorless liquid[4]
Safety Highly flammable liquid and vapor[1]

Application in Polyurethane Foams

This compound, also known as Hexafluoropropene Dimer, serves as a physical blowing agent in the production of polyurethane foams.[2] During the exothermic polymerization reaction between a polyol and an isocyanate, the heat generated vaporizes the low-boiling this compound. The expanding gas creates the cellular structure of the foam.

Experimental Protocol: General Preparation of Polyurethane Foam

The following is a generalized, step-by-step laboratory-scale protocol for the preparation of rigid polyurethane foam. This protocol should be adapted and optimized based on the specific polyol, isocyanate, and other additives used, as well as the desired final foam properties.

Materials and Equipment:

  • Polyol (e.g., polyether polyol or polyester polyol)

  • Isocyanate (e.g., polymeric methylene diphenyl diisocyanate - pMDI)

  • This compound (Blowing Agent)

  • Catalyst (e.g., amine catalyst)

  • Surfactant (e.g., silicone-based surfactant)

  • Disposable mixing cups and stirring rods

  • Fume hood

  • Balance

  • Mold for foam expansion

  • Personal Protective Equipment (safety goggles, gloves, lab coat)

Procedure:

  • Preparation of the Polyol Premix (Component A):

    • In a disposable cup, accurately weigh the desired amount of polyol.

    • Add the catalyst, surfactant, and this compound to the polyol. The exact amounts will need to be determined experimentally based on the desired foam characteristics.

    • Thoroughly mix the components until a homogeneous solution is obtained. This is Component A.

  • Preparation of the Isocyanate (Component B):

    • In a separate disposable cup, weigh the required amount of isocyanate. The isocyanate-to-polyol ratio (NCO index) is a critical parameter that affects the final properties of the foam and typically ranges from 1.05 to 1.25.

  • Foaming Process:

    • Ensure all operations are conducted within a well-ventilated fume hood.

    • Quickly pour Component B (isocyanate) into Component A (polyol premix).

    • Immediately and vigorously stir the mixture for a short period (typically 5-10 seconds) until the components are well blended.

    • Pour the reacting mixture into a mold before the cream time is reached (the point at which the mixture starts to expand and change color).

    • Allow the foam to rise and cure. The curing time will vary depending on the formulation.

  • Characterization:

    • After curing, the foam can be demolded and characterized for properties such as density, thermal conductivity, and compressive strength using standard ASTM methods.

Process Visualization

The following diagram illustrates the general workflow for the preparation of polyurethane foam using a physical blowing agent like this compound.

G cluster_prep Component Preparation cluster_process Foaming Process cluster_output Output Polyol Polyol Mixing Vigorous Mixing Polyol->Mixing BlowingAgent This compound BlowingAgent->Mixing Catalyst Catalyst Catalyst->Mixing Surfactant Surfactant Surfactant->Mixing Isocyanate Isocyanate Isocyanate->Mixing Pouring Pour into Mold Mixing->Pouring Curing Curing Pouring->Curing PUFoam Polyurethane Foam Curing->PUFoam

Caption: General workflow for polyurethane foam production.

Safety Precautions

This compound is a highly flammable liquid and vapor.[1] All handling should be performed in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. Refer to the Safety Data Sheet (SDS) for detailed safety and handling information. Isocyanates are sensitizers and can cause respiratory irritation; therefore, appropriate respiratory protection may be required.

Conclusion

This compound is a viable, environmentally friendlier blowing agent for the production of polyurethane foams. However, the lack of publicly available, detailed performance data necessitates that researchers and developers conduct their own formulation-specific optimization and characterization to achieve desired foam properties. The general protocol provided herein serves as a starting point for such investigations.

References

Application Notes and Protocols: Reactions of Perfluoro-2-methyl-2-pentene with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the reactivity of perfluoro-2-methyl-2-pentene with various nucleophiles. This compound is a highly fluorinated alkene with unique electronic properties, making it a valuable building block in the synthesis of fluorinated molecules for the pharmaceutical and agrochemical industries. Its electron-deficient double bond is susceptible to attack by a range of nucleophiles, leading to a variety of interesting and synthetically useful products.

General Reactivity

This compound possesses two primary reactive sites for nucleophilic attack: the carbon-carbon double bond and the vinylic fluorine atom. The strong electron-withdrawing effect of the perfluoroalkyl groups renders the double bond highly electrophilic. Nucleophilic attack can proceed via two main pathways:

  • Nucleophilic Vinylic Substitution: The nucleophile attacks one of the carbons of the double bond, leading to the displacement of a vinylic fluorine atom.

  • Addition-Elimination: The nucleophile adds to the double bond, forming a carbanionic intermediate, which can then eliminate a fluoride ion to yield a substitution product or undergo other transformations.

The specific reaction pathway and the resulting products are highly dependent on the nature of the nucleophile, the reaction conditions (solvent, temperature, and presence of a base), and the steric environment of the reactants.

Reactions with Nitrogen Nucleophiles

This compound exhibits diverse reactivity with a variety of nitrogen-containing nucleophiles, including primary amines, aromatic amines, and heterocyclic amines.

Primary Amines

The reaction with primary amines can lead to different products depending on the reaction conditions. In the absence of a strong base, 1,4-addition products are often observed. However, in the presence of a base such as triethylamine, intramolecular cyclization can occur to form four-membered nitrogen heterocycles (azetidines).[1]

Table 1: Reaction of this compound with Primary Amines

NucleophileBaseSolventTemperature (°C)Product(s)Yield (%)
Propylamine-Acetonitrile20-451,4-addition productNot specified
Butylamine-Acetonitrile20-451,4-addition productNot specified
Isobutylamine-Acetonitrile20-451,4-addition productNot specified
PropylamineTriethylamineAcetonitrileNot specifiedAzetine derivativeNot specified
ButylamineTriethylamineAcetonitrileNot specifiedAzetine derivativeNot specified
IsobutylamineTriethylamineAcetonitrileNot specifiedAzetine derivativeNot specified

Experimental Protocol: Synthesis of Azetine Derivatives [1]

  • To a solution of this compound in acetonitrile, add the primary amine.

  • Add triethylamine to the mixture.

  • Stir the reaction mixture at the appropriate temperature (e.g., 20-45 °C) and monitor the reaction progress by GC-MS or NMR.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or distillation to obtain the desired azetine derivative.

Logical Relationship of Primary Amine Reaction Pathways

G This compound This compound 1,4-Addition Product 1,4-Addition Product This compound->1,4-Addition Product Acetonitrile Primary Amine Primary Amine Primary Amine->1,4-Addition Product Azetine Derivative Azetine Derivative 1,4-Addition Product->Azetine Derivative Intramolecular Cyclization Triethylamine Triethylamine Triethylamine->Azetine Derivative

Caption: Reaction of this compound with primary amines.

Aromatic and Heterocyclic Amines

Aromatic amines react with this compound to afford high yields of 4-arylaminoquinolines.[2] Heterocyclic amines such as pyrazole, imidazole, 1,2,4-triazole, and benzotriazole undergo nucleophilic vinylic substitution to replace a fluorine atom.[3]

Table 2: Reaction of this compound with Aromatic and Heterocyclic Amines

NucleophileProduct TypeYield (%)
Aromatic Amines4-ArylaminoquinolinesHigh
PyrazoleVinylic Substitution ProductNot specified
ImidazoleVinylic Substitution ProductNot specified
1,2,4-TriazoleVinylic Substitution ProductNot specified
BenzotriazoleVinylic Substitution ProductNot specified

Experimental Protocol: Synthesis of 4-Arylaminoquinolines [2]

  • Dissolve this compound and the aromatic amine in a suitable solvent (e.g., a high-boiling point ether or a polar aprotic solvent).

  • Heat the reaction mixture under reflux and monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and remove the solvent in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the 4-arylaminoquinoline.

Reaction Pathway for Aromatic Amine Condensation

G This compound This compound Intermediate Intermediate This compound->Intermediate Nucleophilic Attack Aromatic Amine Aromatic Amine Aromatic Amine->Intermediate 4-Arylaminoquinoline 4-Arylaminoquinoline Intermediate->4-Arylaminoquinoline Cyclization & Aromatization

Caption: Formation of 4-arylaminoquinolines.

Reactions with Oxygen Nucleophiles

Information regarding the reaction of this compound with simple oxygen nucleophiles like sodium methoxide is limited in the readily available literature. However, the reactivity of the related compound, perfluoro(3-isothiocyanato-2-methyl-2-pentene), with alcohols has been reported to yield thiocarbamates.[4] This suggests that alkoxides would likely react with this compound, although the specific products and conditions are not well-documented.

Reactions with Sulfur Nucleophiles

Similar to oxygen nucleophiles, detailed studies on the reaction of this compound with simple thiols are not extensively reported. However, its isothiocyanato derivative readily reacts with various sulfur nucleophiles.[5] It is known that this compound reacts with certain sulfur-containing heterocycles like 1,4,5,6-tetrahydropyrimidine-2-thiol and pyridine-2-thiol to form fused heterocyclic systems, while with tetrahydrothiazole-2-thione and pyrimidine-2-thiol, replacement of a vinylic fluorine atom occurs.[5]

Table 3: Reaction of this compound with Sulfur-Containing Heterocycles [5]

NucleophileProduct Type
1,4,5,6-Tetrahydropyrimidine-2-thiolFused Heterocycle
Pyridine-2-thiolFused Heterocycle
Tetrahydrothiazole-2-thioneVinylic Substitution
Pyrimidine-2-thiolVinylic Substitution

Experimental Workflow for Heterocycle Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product This compound This compound Solvent & Heat Solvent & Heat This compound->Solvent & Heat Sulfur Nucleophile Sulfur Nucleophile Sulfur Nucleophile->Solvent & Heat Solvent Removal Solvent Removal Solvent & Heat->Solvent Removal Purification Purification Solvent Removal->Purification Heterocyclic Product Heterocyclic Product Purification->Heterocyclic Product

Caption: General workflow for synthesis of sulfur heterocycles.

Conclusion

This compound is a versatile reagent that undergoes a variety of transformations with nucleophiles, particularly with nitrogen-containing compounds. The reactions often proceed with high selectivity to yield complex heterocyclic structures. While the reactivity with primary and aromatic amines is qualitatively understood, there is a need for more detailed quantitative studies and exploration of its reactions with a broader range of nucleophiles, including simple alkoxides and thiols, to fully exploit its synthetic potential in drug discovery and materials science. Researchers are encouraged to explore these reactions further to develop novel fluorinated compounds.

References

Application Notes and Protocols for the Epoxidation of Perfluoro-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of perfluoro-2,3-epoxy-2-methylpentane via the epoxidation of perfluoro-2-methyl-2-pentene. The resulting fluorinated epoxide is a valuable intermediate in the synthesis of various fluorine-containing compounds, including fluorinated alcohols.[1][2]

Introduction

This compound is a fluorinated alkene that can be converted to its corresponding epoxide, perfluoro-2,3-epoxy-2-methylpentane. This transformation is a key step in the synthesis of more complex fluorinated molecules. The epoxidation is typically achieved through oxidation of the carbon-carbon double bond. Various methods have been developed, often employing oxidants like sodium hypochlorite or organic halogenated compounds in the presence of a catalyst.[1][3] The resulting epoxide is a versatile intermediate that can undergo further reactions, such as rearrangement to form perfluoro-2-methyl-3-pentanone, a compound used as a cleaning agent, solvent, and fire extinguishant.[4][5]

Key Reaction Parameters

The epoxidation of this compound is influenced by several factors that can affect reaction rate, yield, and selectivity.

  • Oxidant: Sodium hypochlorite (NaOCl) is a commonly used and effective oxidant for this transformation.[1][4] Trichloroisocyanuric acid (TCCA) is another effective organic halogenated oxidant.[3]

  • Catalyst: The reaction is often catalyzed by amino compounds such as urea, trimethylamine, or diethylamine.[1][6] Phase transfer catalysts like acetonitrile can also be employed to facilitate the reaction between the aqueous and organic phases.[3]

  • Solvent: Aprotic solvents such as acetonitrile are frequently used. The reaction is often carried out in a biphasic system with water.[1][3]

  • Temperature: The reaction is typically conducted at mild temperatures, generally ranging from -5°C to 35°C, to ensure high selectivity and minimize the decomposition of sodium hypochlorite.[1]

Experimental Protocols

Below are two detailed protocols for the epoxidation of this compound based on patented methods.

Protocol 1: Epoxidation using Sodium Hypochlorite and Urea

This protocol describes the epoxidation of this compound using sodium hypochlorite as the oxidant and urea as the catalyst.[1]

Materials:

  • This compound

  • 10% Sodium hypochlorite (NaOCl) aqueous solution

  • Acetonitrile (CH₃CN)

  • Urea (CO(NH₂)₂)

  • Three-necked flask equipped with a reflux condenser and mechanical stirrer

  • Ice bath

Procedure:

  • In a 1500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 900 mL of a commercially available 10% sodium hypochlorite aqueous solution, 100 mL of acetonitrile, and 1.5 g of urea.[1]

  • Start stirring the mixture and cool the flask to 10°C using an ice bath.[1]

  • Add 150 g of this compound to the reaction mixture.[1]

  • Continue stirring the reaction mixture at 10°C for 3 hours.[1]

  • After 3 hours, stop the stirring and allow the layers to separate.

  • Separate the lower organic layer, which contains the crude product.

  • The crude product can be analyzed by gas chromatography to determine the conversion rate and product purity.[1]

Protocol 2: Epoxidation using Trichloroisocyanuric Acid

This protocol details the epoxidation using trichloroisocyanuric acid (TCCA) as the oxidant and acetonitrile as a phase transfer catalyst.[3]

Materials:

  • This compound

  • Trichloroisocyanuric acid (TCCA)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Reaction kettle

Procedure:

  • To a reaction kettle, add 4 mL (0.078 mol) of acetonitrile, 13.7 g (0.76 mol) of water, and 16.8 g (0.2 mol) of sodium bicarbonate.[3]

  • Cool the mixture to a temperature between 0-20°C.

  • Add 30.2 g (0.13 mol) of trichloroisocyanuric acid to the mixture.[3]

  • Add 100 g (0.33 mol) of this compound to the reaction kettle.[3]

  • Allow the reaction to proceed for 3 hours at the controlled temperature.[3]

  • After the reaction is complete, filter the mixture and collect the filtrate.

  • Allow the filtrate to stand for liquid separation and collect the organic phase to obtain perfluoro-2,3-epoxy-2-methylpentane.[3]

Data Presentation

The following tables summarize quantitative data from various reported experimental conditions for the epoxidation of this compound.

Table 1: Epoxidation using Sodium Hypochlorite with Various Catalysts [1]

CatalystReaction Temperature (°C)Reaction Time (hours)Conversion of Substrate (%)Yield of Crude Product (%)
Diethylamine0377.291.8
Urea5385.595.0
Urea10393.795.2

Table 2: Epoxidation using Trichloroisocyanuric Acid [3]

Molar Ratio of TCCA to SubstrateReaction Time (hours)Purity of Product (%)Yield of Product (%)
~0.39396.595.2

Visualizations

Reaction Workflow

The following diagram illustrates the general experimental workflow for the epoxidation of this compound.

G General Workflow for Epoxidation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Charge Reactor with Solvent, Water, and Catalyst B Cool Reaction Mixture (e.g., 0-10°C) A->B C Add this compound B->C D Add Oxidant (e.g., NaOCl or TCCA) C->D E React for Specified Time (e.g., 3 hours) D->E F Stop Reaction and Allow Phase Separation E->F G Separate Organic Layer (Crude Product) F->G H Analysis (e.g., GC) G->H

Caption: General experimental workflow for the epoxidation of this compound.

Reaction Scheme

The following diagram illustrates the chemical transformation from the starting material to the final product.

G Epoxidation Reaction Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product start This compound end Perfluoro-2,3-epoxy-2-methylpentane start->end Epoxidation oxidant Oxidant (e.g., NaOCl, TCCA) catalyst Catalyst (e.g., Urea, Acetonitrile) solvent Solvent (e.g., Acetonitrile/Water) temp Temperature (-5 to 35°C)

Caption: Overall chemical transformation for the epoxidation of this compound.

References

Application Notes and Protocols for Perfluoro-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of Perfluoro-2-methyl-2-pentene (CAS No. 1584-03-8). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

This compound is a highly flammable liquid and vapor.[1][2] It is essential to be aware of its physical and chemical properties to handle it safely.

PropertyValue
Molecular Formula C6F12[2][3][4]
Molecular Weight 300.04 g/mol [2]
Appearance Colorless liquid[5]
Boiling Point 53-61 °C[6][7]
Melting Point 48-50 °C[7]
Density 1.622 g/mL at 25 °C[6][7]
Synonyms Dodecafluoro-2-methyl-2-pentene[1][3]

Safety and Hazards

GHS Classification: Highly Flammable liquid and vapor (Category 2).[2]

Hazard Statements:

  • H225: Highly flammable liquid and vapor.[2]

Precautionary Statements:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2]

  • P233: Keep container tightly closed.[1][2]

  • P240: Ground/bond container and receiving equipment.[1][2]

  • P241: Use explosion-proof electrical/ventilating/lighting equipment.[1][2]

  • P242: Use only non-sparking tools.[1][2]

  • P243: Take precautionary measures against static discharge.[1][2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]

  • P370+P378: In case of fire: Use appropriate media to extinguish.[2]

  • P403+P235: Store in a well-ventilated place. Keep cool.[2]

  • P501: Dispose of contents/container in accordance with local regulations.[2]

Incompatible Materials: Strong oxidizing agents.[1]

Experimental Protocols

3.1. Handling Protocol

  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

    • Hand Protection: Wear appropriate chemical-resistant gloves.

    • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

  • Grounding: To avoid ignition of vapors by static electricity discharge, all metal parts of the equipment must be grounded.[1]

  • Tools: Use only non-sparking tools.[1]

  • Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[1]

  • Dispensing: When transferring, bond and ground containers to prevent static discharge.

  • Hygiene: Do not eat, drink, or smoke when using this product.[8] Always wash hands after handling.[8]

3.2. Storage Protocol

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Location: Store in a designated flammables area.[1]

  • Temperature: Keep in a cool place.[1]

  • Incompatibilities: Store away from strong oxidizing agents.[1]

  • Pressure Buildup: For low boiling point substances, storage in sealed containers may lead to pressure buildup. Check for bulging containers and vent periodically if necessary.

3.3. Spill and Disposal Protocol

  • Spill Response:

    • Remove all sources of ignition.[1]

    • Ventilate the area of the spill.

    • Use spark-proof tools and explosion-proof equipment.[1]

    • Absorb the spill with inert absorbent material (e.g., sand, silica gel).[1]

    • Collect the absorbed material and place it in a suitable, closed container for disposal.[1]

  • Disposal: Dispose of the waste material in accordance with licensed collector's sorting instructions and local regulations.

Visualization

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

SafeHandlingWorkflow start Start: Receive Chemical assess_hazards Assess Hazards (Flammable Liquid) start->assess_hazards ppe Don Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat assess_hazards->ppe prepare_work_area Prepare Work Area - Fume Hood - Ground Equipment - No Ignition Sources ppe->prepare_work_area handling Handling Procedure - Use Non-Sparking Tools - Bond/Ground Containers prepare_work_area->handling storage Storage Procedure - Tightly Closed Container - Cool, Dry, Ventilated Area - Flammables Cabinet handling->storage Post-Experiment spill Spill Occurs handling->spill end End: Procedure Complete storage->end spill_response Spill Response - Evacuate & Ventilate - Use Absorbent Material - Collect for Disposal spill->spill_response Yes waste_disposal Waste Disposal (Follow Regulations) spill_response->waste_disposal waste_disposal->end

References

Application Notes and Protocols for the Analytical Characterization of Perfluoro-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of Perfluoro-2-methyl-2-pentene (CAS No. 1584-03-8), a perfluoroalkene compound. The methods outlined are essential for identity confirmation, purity assessment, and quantitative analysis in various research and development settings.

Introduction

This compound (C₆F₁₂) is a fluorinated alkene with growing interest in materials science and as a potential intermediate in chemical synthesis.[1] Accurate and robust analytical methods are crucial for ensuring the quality and consistency of this compound in research and development. This document details the application of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive analysis of this compound.

Analytical Methods Overview

A multi-technique approach is recommended for the definitive characterization of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separation and identification of volatile compounds. It is the primary method for purity assessment and impurity profiling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly powerful for the structural elucidation of fluorinated compounds, providing information on the different fluorine environments within the molecule. ¹³C NMR can also be used for structural confirmation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule, particularly the C=C double bond characteristic of an alkene.

Quantitative Data Summary

The following tables summarize typical quantitative data associated with the analysis of this compound and related perfluorinated compounds.

Table 1: Gas Chromatography (GC) Purity Analysis

ParameterTypical ValueMethodReference
Purity Assay> 96.0%GC[2]
Purity Assay99.6%Gas Chromatography[1]
Linearity (r²)> 0.99GC-MSGeneral PFAS Analysis
Limit of Detection (LOD)Low ng/L to µg/L rangeGC-MS[3]
Recovery80.2% - 95.2%GC-MSGeneral PFAS Analysis

Table 2: Key Mass Spectrometry (MS) Fragmentation Data

m/zInterpretationRelative AbundanceReference
281[M-F]⁺High[4]
231[M-CF₃]⁺High[4]
181[C₄F₇]⁺High[4]
69[CF₃]⁺High[4]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Purity and Identity

This protocol is designed for the separation and identification of this compound and its potential isomers or impurities.

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute with appropriate solvent (e.g., Methanol) Sample->Dilution Vial Transfer to GC vial Dilution->Vial Injection Inject into GC-MS Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Obtain Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Extract Mass Spectrum of Peaks Chromatogram->MassSpectrum LibrarySearch Compare with NIST/Wiley Libraries MassSpectrum->LibrarySearch Quantification Calculate Purity (%) MassSpectrum->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or ethyl acetate.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire the data using the parameters listed above.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum of the main peak and compare it with the NIST library data for identity confirmation.[5][6] Key fragments to monitor include m/z 281, 231, 181, and 69.[4]

    • Calculate the purity by the area percentage method, assuming equal response factors for all components.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Structural Confirmation

¹⁹F NMR is a highly specific technique for the analysis of fluorinated compounds.

Workflow for ¹⁹F NMR Analysis

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Sample Solvent Dissolve in deuterated solvent (e.g., CDCl₃) Sample->Solvent Tube Transfer to NMR tube Solvent->Tube Spectrometer Place in NMR Spectrometer Tube->Spectrometer Acquisition Acquire ¹⁹F NMR Spectrum Spectrometer->Acquisition FID Obtain Free Induction Decay (FID) Acquisition->FID FT Fourier Transform FID->FT Phase Phase and Baseline Correction FT->Phase Integrate Integrate Signals Phase->Integrate

Caption: Workflow for ¹⁹F NMR analysis of this compound.

Instrumentation and Parameters:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm broadband probe.

  • Solvent: Chloroform-d (CDCl₃).

  • Pulse Sequence: Standard ¹⁹F single pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: ~250 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 5-10 seconds (for quantitative measurements, T₁ should be determined and d1 set to > 5 * T₁).[7]

    • Number of Scans: 16-64 (depending on sample concentration).

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃ in a 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum using the parameters listed above. Use a fluorinated reference standard (e.g., trifluorotoluene) either internally or externally for chemical shift referencing.

  • Data Analysis:

    • Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction.

    • Analyze the chemical shifts, coupling patterns, and integrals of the signals to confirm the structure of this compound. The large chemical shift dispersion in ¹⁹F NMR helps in resolving signals from different fluorine environments.[8]

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy Protocol

ATR-FTIR is a rapid and simple method for obtaining an infrared spectrum of a liquid sample.

Workflow for ATR-FTIR Analysis

cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_data Data Processing Clean Clean ATR Crystal Background Collect Background Spectrum Clean->Background Apply Apply a drop of sample to the crystal Background->Apply Collect Collect Sample Spectrum Apply->Collect Absorbance Generate Absorbance Spectrum Collect->Absorbance Identify Identify Characteristic Peaks Absorbance->Identify

Caption: Workflow for ATR-FTIR analysis of this compound.

Instrumentation and Parameters:

  • FTIR Spectrometer: Bruker Tensor 27 FT-IR or equivalent.

  • ATR Accessory: Diamond or Germanium crystal.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Procedure:

  • Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal.

  • Spectrum Collection: Collect the sample spectrum.

  • Data Analysis:

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

    • Identify characteristic absorption bands. For this compound, look for strong C-F stretching bands typically in the 1100-1300 cm⁻¹ region and a band corresponding to the C=C stretch for a fluorinated alkene (the exact position may vary but will be different from a typical hydrocarbon C=C stretch).

Conclusion

The analytical methods and protocols detailed in this document provide a comprehensive framework for the characterization of this compound. The combination of GC-MS for purity and identification, ¹⁹F NMR for definitive structural confirmation, and FTIR for functional group analysis ensures a thorough understanding of the compound's identity and quality. These methods are essential for researchers, scientists, and drug development professionals working with this and other fluorinated compounds.

References

Application Notes and Protocols for the Purification of Perfluoro-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perfluoro-2-methyl-2-pentene (CAS No: 1584-03-8) is a perfluoroolefin compound that exists as a colorless liquid at room temperature.[1] With a molecular formula of C6F12 and a molecular weight of approximately 300.05 g/mol , it serves as a critical intermediate in the synthesis of various fluorinated compounds, including surfactants, fabric treatment agents, and fire extinguishing agents.[1][2][3][4] Given its applications, achieving high purity is essential to ensure the desired reactivity and to minimize potential side reactions or toxicological concerns. A primary challenge in its purification is the removal of its isomer, perfluoro-4-methyl-2-pentene, which often forms concurrently during synthesis.[1][5][6]

This document provides detailed protocols for the purification of this compound, primarily focusing on post-synthesis liquid-liquid separation and subsequent fractional distillation for achieving higher purity.

Application Notes

The purification strategy for this compound is largely dictated by the synthetic route employed for its preparation. A common method involves the oligomerization of hexafluoropropylene, which can produce a mixture of isomers, primarily this compound and perfluoro-4-methyl-2-pentene, along with some trimers.[1][5]

1. Post-Synthesis Liquid-Liquid Separation:

A highly effective initial purification step leverages the immiscibility of the perfluorinated product with the polar aprotic solvents (e.g., acetonitrile) and catalyst systems used in its synthesis.[1][5] After the reaction, the mixture naturally separates into two layers. The lower layer, being the denser fluorocarbon phase, contains the desired product at a purity that can exceed 99%.[5] This method is straightforward and efficient for bulk purification.

2. High-Purity Fractional Distillation:

For applications requiring ultra-high purity, fractional distillation is the recommended subsequent step.[5] This technique separates compounds based on differences in their boiling points. This compound has a boiling point of approximately 50.5°C.[1] Its common isomer, perfluoro-4-methyl-2-pentene, has a very close boiling point. This proximity necessitates the use of a distillation column with high theoretical plates and a carefully controlled reflux ratio to achieve effective separation.

3. Analytical Characterization:

The purity of this compound is typically assessed using gas chromatography (GC).[1][5][6] For more detailed analysis and identification of trace impurities, advanced techniques such as Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) can be employed.[7]

Quantitative Data Summary

The following table summarizes the purity of this compound achieved through various synthetic and purification methods as reported in the literature.

Synthesis/Purification MethodSolventCatalyst/ReagentsPurity Achieved (%)Reference
Oligomerization of hexafluoropropylene followed by liquid separationAcetonitrileCatalyst #1, K₂CO₃99.6[1][5]
Oligomerization of hexafluoropropylene followed by liquid separationAcetonitrileCatalyst #1, t-BuOK99.3[5]
Isomerization of perfluoro-4-methyl-2-pentene dimer mixtureDMAPotassium fluoride, Crown ether>95[5]
Commercially available product (Typical)N/AN/A>96.0[6]

Experimental Protocols

Protocol 1: Purification by Post-Synthesis Liquid-Liquid Separation

This protocol describes the initial purification of this compound from the reaction mixture following its synthesis from hexafluoropropylene.

Materials:

  • Reaction mixture containing this compound, solvent (e.g., acetonitrile), catalyst, and alkaline substances.

  • Separatory funnel (appropriately sized for the reaction volume).

  • Collection flasks.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Procedure:

  • Reaction Cooldown: Once the synthesis reaction is complete, allow the reactor contents to cool to room temperature.

  • Transfer to Separatory Funnel: Carefully transfer the entire reaction mixture from the reactor to a large separatory funnel.

  • Phase Separation: Allow the mixture to stand undisturbed for 15-30 minutes. Two distinct layers will form due to the immiscibility of the fluorinated product and the catalyst-solvent system.[1][5] The lower layer will be the denser this compound product.

  • Draining the Product: Carefully open the stopcock of the separatory funnel to drain the lower, product-containing layer into a clean, dry collection flask.

  • Interface Separation: Drain the lower layer slowly and close the stopcock just as the interface between the two layers reaches the stopcock to prevent contamination of the product with the upper solvent layer.

  • Analysis: Analyze a small aliquot of the collected product using Gas Chromatography (GC) to determine its purity. Purity levels of 99.0% to 99.6% can be expected with this method.[5]

  • Storage: Store the purified product in a tightly sealed, appropriate container.

Protocol 2: High-Purity Purification by Fractional Distillation

This protocol is intended for achieving higher purity of this compound, typically after an initial purification by liquid-liquid separation.

Materials:

  • This compound (pre-purified, >99%).

  • Fractional distillation apparatus, including:

    • Round-bottom flask.

    • Vigreux or packed distillation column (high efficiency recommended).

    • Distillation head with a thermometer.

    • Condenser.

    • Receiving flasks.

  • Heating mantle with a stirrer.

  • Boiling chips.

  • Vacuum source (optional, for vacuum distillation if required).

  • PPE.

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the pre-purified this compound and a few boiling chips. Do not fill the flask more than two-thirds full.

  • Initiate Heating: Begin heating the flask gently using the heating mantle. Start the stirring if using a magnetic stirrer.

  • Establish Reflux: Gradually increase the temperature until the liquid begins to boil and a reflux ring of condensate is observed rising up the column.

  • Equilibration: Allow the system to equilibrate under total reflux (distillate is returned to the column) for at least 30 minutes. This allows the vapor composition to stabilize and improves separation efficiency.

  • Collecting Fractions:

    • Begin collecting the distillate slowly by adjusting the reflux ratio.

    • Monitor the temperature at the distillation head. Collect any initial low-boiling impurities as a "forerun" fraction.

    • Collect the main fraction at a stable temperature, which should be at or near the boiling point of this compound (approx. 50.5°C at atmospheric pressure).[1]

    • Collect any higher-boiling impurities as a final fraction.

  • Analysis: Analyze the collected main fraction by GC to confirm its purity.

  • Shutdown: Once the distillation is complete, turn off the heat and allow the apparatus to cool down completely before disassembly.

Visualizations

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

PurificationWorkflow raw_material Hexafluoropropylene (Raw Material) synthesis Oligomerization Reaction (e.g., in Acetonitrile) raw_material->synthesis mixture Crude Reaction Mixture (Product, Isomers, Solvent, Catalyst) synthesis->mixture separation Liquid-Liquid Separation mixture->separation intermediate_product Product (Purity: >99%) separation->intermediate_product Lower Phase waste Waste Stream (Solvent, Catalyst) separation->waste Upper Phase distillation Fractional Distillation (Optional) intermediate_product->distillation final_product High-Purity Product distillation->final_product Main Fraction

Caption: Workflow for Synthesis and Purification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Perfluoro-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Perfluoro-2-methyl-2-pentene. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. What are the primary methods for synthesizing this compound?

There are two main synthetic routes to this compound:

  • Oligomerization of Hexafluoropropylene (HFP): This method involves the dimerization of HFP gas. It can be performed in either the gas phase or the liquid phase using various catalysts.[1] However, this method often produces a mixture of isomers, including perfluoro-4-methyl-2-pentene, and trimers.[1][2]

  • Isomerization of Perfluoro-4-methyl-2-pentene: This approach involves converting the isomeric perfluoro-4-methyl-2-pentene to the desired this compound, often through heating or catalytic processes.[2][3]

2. My reaction yields a low percentage of this compound and a high percentage of its isomer, perfluoro-4-methyl-2-pentene. How can I improve the selectivity?

Low selectivity for this compound is a common issue, particularly in the oligomerization of hexafluoropropylene. Here are some troubleshooting steps:

  • Catalyst Selection: The choice of catalyst is critical. Some catalysts, like potassium fluoride on activated carbon at high temperatures, are known to produce a mixture of dimers.[1][2] Using a catalytic system of a metal fluoride salt (as the main catalyst) and a guanidine compound (as a cocatalyst) has been shown to improve selectivity.

  • Reaction Temperature: The reaction temperature can significantly influence the product distribution. For instance, a two-stage temperature process, with an initial low-temperature phase followed by a higher temperature phase, can favor the formation of this compound.[4]

  • Isomerization Step: If your primary product is the undesired isomer, you can incorporate a subsequent isomerization step. Heating the mixture in the presence of a suitable catalyst, such as potassium fluoride and a crown ether, can convert perfluoro-4-methyl-2-pentene to the more stable this compound.[1]

3. I am observing the formation of significant amounts of hexafluoropropylene trimers. What causes this and how can it be prevented?

Trimer formation is a common side reaction in HFP oligomerization, leading to reduced yield of the desired dimer.

  • Reaction Conditions: High temperatures and pressures can promote the formation of trimers.[1] Carefully controlling these parameters is essential.

  • Catalyst and Solvent System: The choice of catalyst and solvent plays a role. A system using a catalyst and an alkaline substance in a polar aprotic solvent has been reported to achieve high selectivity for the dimer with content over 99.0%.[1]

  • Reactant Feed Rate: In continuous flow systems, the residence time of the reactants can affect the product distribution. Shorter residence times may favor dimer formation over trimerization.

4. My catalyst seems to be inactive or has low efficiency. What are the possible reasons?

Catalyst deactivation can be a significant problem.

  • Water Contamination: Many fluoride-based catalysts, such as cesium fluoride (CsF) and potassium fluoride (KF), are hygroscopic.[1][2] Moisture can poison the catalyst, reducing its activity. Ensure all reactants, solvents, and equipment are rigorously dried before use.

  • Catalyst Preparation and Handling: For supported catalysts, such as KF on activated carbon, the preparation and pre-treatment are crucial. Incomplete or improper activation can lead to low performance.[2]

  • Catalyst Cost and Toxicity: Some highly effective catalysts like CsF are expensive, while others like potassium cyanate are toxic, making them less suitable for large-scale industrial production.[2] Consider alternative, more robust, and environmentally benign catalyst systems.

Data Presentation: Comparison of Synthesis Methods

Method Starting Material Catalyst Solvent Temperature (°C) Pressure (MPa) Yield/Product Content Reference
Gas-Phase OligomerizationHexafluoropropylenePotassium Fluoride on Activated CarbonNone200Not SpecifiedDimer content: 32% (87% of which is this compound)[1][2]
Liquid-Phase OligomerizationHexafluoropropyleneMetal Fluoride Salt & Guanidine CompoundPolar Aprotic Solvent-30 to 90 (two stages)-0.1 to 1.5Molar yield: 94.2%[4]
Liquid-Phase OligomerizationHexafluoropropyleneCatalyst & Alkaline SubstancePolar Aprotic Solvent40 to 150Not SpecifiedProduct content > 99.0%[1]
IsomerizationPerfluoro-4-methyl-2-pentenePotassium Fluoride & Crown EtherDMA SolventNot Specified (Heated and refluxed)Not SpecifiedProduct content > 95%[1]
IsomerizationPerfluoro-4-methyl-2-penteneNot SpecifiedNot Specified150Not SpecifiedNot Specified[2]

Experimental Protocols

Method 1: Two-Stage Liquid-Phase Oligomerization of Hexafluoropropylene [4]

  • Reactor Setup: Charge a reaction kettle with 200-800 mL of a polar aprotic solvent, 3-20 g of a metal fluoride salt (e.g., CsF, KF), and 2-6 g of a guanidine compound.

  • First Stage Reaction: Control the reaction temperature between -30 to 20 °C. Introduce 200-500 g of hexafluoropropylene gas into the reactor. Maintain the reaction for 1-6 hours under a pressure of -0.1 to 1.5 MPa.

  • Second Stage Reaction: Add an additional 1-10 g of the guanidine compound. Raise the reaction temperature to 20 to 90 °C and continue the reaction for another 1-6 hours.

  • Product Separation: After the reaction, the product, this compound, will form a separate lower layer. Separate the product layer. The catalyst and solvent can be recycled for subsequent batches.

Method 2: Isomerization of Perfluoro-4-methyl-2-pentene [1]

  • Reactant Mixture: In a suitable reactor, combine the mixture of perfluoro-4-methyl-2-pentene and this compound with a catalytic system of potassium fluoride and a crown ether in a dimethylacetamide (DMA) solvent.

  • Reaction: Heat the mixture and maintain it at reflux for an extended period (e.g., 13 days) to achieve a high conversion of the isomer.

  • Product Isolation: After the reaction is complete, isolate the this compound product, which should have a content of over 95%.

Visualizations

experimental_workflow Experimental Workflow: Two-Stage HFP Oligomerization cluster_prep Preparation cluster_stage1 Stage 1: Dimerization cluster_stage2 Stage 2: Isomerization & Completion cluster_workup Workup reactor_prep Prepare Reactor: - Polar aprotic solvent - Metal fluoride salt - Guanidine compound stage1_conditions Set Conditions: - Temp: -30 to 20 °C - Pressure: -0.1 to 1.5 MPa reactor_prep->stage1_conditions add_hfp Introduce HFP Gas stage1_conditions->add_hfp react1 React for 1-6 hours add_hfp->react1 add_guanidine Add more Guanidine react1->add_guanidine stage2_conditions Set Conditions: - Temp: 20 to 90 °C add_guanidine->stage2_conditions react2 React for 1-6 hours stage2_conditions->react2 separation Phase Separation react2->separation product Isolate Product: This compound separation->product recycle Recycle Catalyst & Solvent separation->recycle

Caption: Workflow for the two-stage synthesis of this compound.

troubleshooting_yield Troubleshooting: Low Yield of Target Isomer start Low Yield of This compound check_isomer High concentration of perfluoro-4-methyl-2-pentene? start->check_isomer check_trimer High concentration of trimers? check_isomer->check_trimer No solution_isomer Optimize for Isomerization: - Adjust reaction temperature (two-stage) - Add isomerization step post-reaction - Change catalyst system check_isomer->solution_isomer Yes solution_trimer Minimize Trimer Formation: - Lower reaction temperature/pressure - Optimize catalyst/solvent system - Adjust reactant feed rate check_trimer->solution_trimer Yes solution_catalyst Check Catalyst Activity: - Ensure anhydrous conditions - Verify proper catalyst activation - Consider alternative catalysts check_trimer->solution_catalyst No

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Synthesis of Perfluoro-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Perfluoro-2-methyl-2-pentene. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the synthesis of this important fluorinated intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common industrial method is the catalytic dimerization of hexafluoropropylene (HFP). This process typically involves two main approaches: a one-step method that directly produces this compound, or a two-step method where HFP is first dimerized to its kinetic isomer, Perfluoro-4-methyl-2-pentene, which is then isomerized to the more thermodynamically stable this compound.[1][2]

Q2: Why is isomer control a major challenge in this synthesis?

A2: The dimerization of HFP can lead to several isomers, primarily the kinetic product Perfluoro-4-methyl-2-pentene (D-1) and the desired thermodynamic product this compound (D-2).[1][3] Reaction conditions and catalyst choice significantly influence the ratio of these isomers. Achieving high selectivity for D-2 often requires either carefully controlled direct synthesis or a subsequent isomerization step, which adds complexity to the process.[3][4]

Q3: What are the common catalysts used, and what are their drawbacks?

A3: A variety of catalysts are reported for HFP dimerization. Alkali metal fluorides like Cesium Fluoride (CsF) and Potassium Fluoride (KF) are common but can be expensive, hygroscopic, and difficult to handle industrially.[5] Other catalysts like potassium cyanate are effective but pose significant toxicity and environmental concerns.[1][5] Modern approaches have explored ionic liquids and copper(I) bromide/2,2′-bipyridyl complexes to offer greener, more efficient alternatives.[6][7]

Q4: How can I separate the final product from the reaction mixture?

A4: One of the advantages of certain synthesis methods is the immiscibility of the perfluorinated product with the polar aprotic solvents (like acetonitrile) often used.[1][5] This allows for a simple liquid-phase separation after the reaction is complete, yielding a product with high purity (often >99%).[1][5] If isomers are present, fractional distillation may be necessary, though it can be challenging due to close boiling points.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis.

Problem 1: Low Yield or Low Conversion of Hexafluoropropylene (HFP)

Possible Cause Suggested Solution
Inactive or Poisoned Catalyst Catalysts like CsF and KF are highly sensitive to water. Ensure all reagents and solvents are anhydrous. Dry the catalyst under vacuum at high temperature before use. For phase-transfer catalysts like 18-crown-6, ensure its purity.[3]
Insufficient Reaction Temperature Dimerization is temperature-dependent. For gas-phase reactions over activated carbon, temperatures can be as high as 200°C.[1][5] Liquid-phase reactions typically range from 40 to 150°C.[1] Gradually increase the temperature and monitor the reaction progress by GC.
Poor Mass Transfer In gas-liquid phase reactions, efficient mixing is crucial. Ensure adequate stirring or agitation to maximize the contact between the gaseous HFP and the liquid catalyst/solvent phase.
Incorrect Catalyst Loading The mass ratio of HFP to catalyst is critical. Ratios are typically in the range of 20:1 to 100:1.[1] Verify your calculations and ensure the correct amount of catalyst is used.

Problem 2: Poor Selectivity / High Levels of Perfluoro-4-methyl-2-pentene (Isomer D-1)

Possible Cause Suggested Solution
Kinetic Control Dominating Low reaction temperatures often favor the formation of the kinetic isomer, D-1. Increasing the reaction temperature and/or time can promote isomerization to the more stable D-2 product.[1]
Catalyst Choice Some catalysts inherently produce the kinetic product. If high D-1 content is persistent, consider a two-step process: first, synthesize the dimer mixture, then perform a dedicated isomerization step using a catalyst system like KF/18-crown-6.[3][4]
Insufficient Isomerization Time If performing a one-pot dimerization and isomerization, the reaction may need more time after HFP addition is complete to allow for the conversion of D-1 to D-2. A patent describes heating for 13 days to achieve >95% D-2.[1]

Problem 3: Formation of Trimers and Other Oligomers

Possible Cause Suggested Solution
High Reaction Temperature or Pressure Excessive temperature or pressure can promote further oligomerization of HFP, leading to the formation of trimers and higher-order oligomers.[1] Optimize the reaction conditions to be as mild as possible while still achieving a reasonable reaction rate.
High Catalyst Concentration An overly active or concentrated catalyst system can also lead to unwanted side reactions. Refer to literature for optimized catalyst-to-substrate ratios.[1]

Experimental Protocols & Data

Protocol 1: Two-Step Synthesis via Isomerization

This method first produces the kinetic isomer (D-1) and then converts it to the thermodynamic product (D-2).

Step A: Dimerization of HFP

  • In a suitable pressure reactor, add an anhydrous polar aprotic solvent (e.g., acetonitrile) and the chosen catalyst (e.g., CsF).

  • Cool the reactor to the desired temperature (e.g., 0°C).

  • Introduce hexafluoropropylene (HFP) gas while maintaining vigorous stirring.

  • Monitor the reaction progress by GC until HFP consumption ceases.

  • The primary product at this stage will be Perfluoro-4-methyl-2-pentene (D-1).

Step B: Isomerization to this compound (D-2)

  • After the initial dimerization, heat the reaction mixture to a higher temperature (e.g., 70-150°C).[1]

  • Alternatively, for a more defined process, isolate the D-1 and treat it with an isomerization catalyst like KF and 18-crown-6 in a solvent like DMA.[1][3]

  • Hold at temperature for several hours to days, monitoring the conversion of D-1 to D-2 by GC.[1]

  • Upon completion, cool the mixture. The lower product layer can be separated from the upper solvent/catalyst layer.[5]

Protocol 2: Direct High-Selectivity Synthesis

As described in patent CN108383681B, this method aims for high selectivity in a single step.[1]

  • Charge a pressure reactor with the catalyst, an alkaline substance, and a polar aprotic solvent.

  • Heat the reactor to the target temperature (40-150°C).[1]

  • Introduce hexafluoropropylene (HFP) into the reactor.

  • Maintain the reaction for 3-12 hours.[1]

  • After the reaction, cool the vessel and separate the lower product layer, which contains this compound at high purity (>99%).[1]

Comparative Data on Reaction Conditions

The following table summarizes conditions from various reported methods.

Method Catalyst System Solvent Temperature (°C) Time Selectivity for D-2 (%) Reference
Gas PhaseKF on Activated CarbonNone200Continuous87 (of a 32% dimer mixture)US4296265[1][5]
Liquid PhaseCsFAcetonitrile0, then 150-High (via isomerization)David C. England[1]
Liquid PhaseKF / 18-crown-6DMAReflux13 days>95CN108383681B[1]
Liquid PhaseCatalyst + Alkaline SubstancePolar Aprotic40 - 1503 - 12 h>99CN108383681B[1]
Liquid PhaseIonic Liquid [C₆mmim][SCN]None803 h97.96Green Chemistry[6]

Visual Guides

Synthesis and Isomerization Pathway

The following diagram illustrates the general reaction pathway from the HFP monomer to the two primary dimer isomers.

G cluster_materials Starting Material cluster_process Process cluster_products Products HFP Hexafluoropropylene (HFP) Dimerization Dimerization HFP->Dimerization Catalyst D1 Kinetic Product Perfluoro-4-methyl-2-pentene Dimerization->D1 Favored at low temp D2 Thermodynamic Product This compound Dimerization->D2 Favored at high temp D1->D2 G Start Start: Low Product Yield CheckCatalyst Is catalyst active and anhydrous? Start->CheckCatalyst CheckTemp Is reaction temperature optimal? CheckCatalyst->CheckTemp Yes Sol_Catalyst Action: Re-dry catalyst. Use fresh, anhydrous solvent. CheckCatalyst->Sol_Catalyst No CheckPurity Analyze byproducts by GC. High isomer (D-1) content? CheckTemp->CheckPurity Yes Sol_Temp Action: Increase temperature gradually. Increase reaction time. CheckTemp->Sol_Temp No Sol_Isomerize Action: Increase temp/time to promote isomerization to D-2. CheckPurity->Sol_Isomerize Yes End Yield Improved CheckPurity->End No (Other issues) Sol_Isomerize->End

References

Technical Support Center: Optimizing Perfluoro-2-methyl-2-pentene Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Perfluoro-2-methyl-2-pentene. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of this important fluoroalkene.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and industrially relevant method is the catalytic dimerization of hexafluoropropylene (HFP). In this process, HFP gas is reacted in the presence of a catalyst, typically in a polar aprotic solvent, to form a mixture of dimers. The desired product, this compound, is the thermodynamically stable isomer and can be maximized through careful control of reaction conditions or a subsequent isomerization step.[1][2]

Q2: What are the common isomers and byproducts I should expect?

A2: The primary isomeric byproduct is Perfluoro-4-methyl-2-pentene, which is often the kinetically favored product.[1][3] Additionally, higher oligomers such as trimers and tetramers of HFP can form, especially at higher temperatures or prolonged reaction times.[1][4] Incomplete reaction will leave unreacted hexafluoropropylene.

Q3: Which catalyst system is most effective?

A3: The choice of catalyst depends on the desired selectivity, reaction conditions, and safety considerations. Alkali metal fluorides like cesium fluoride (CsF) and potassium fluoride (KF) are widely used.[1][4] The activity of KF can be significantly enhanced by using a phase-transfer catalyst like 18-crown-6 ether.[3][5] Other systems, such as metal fluorides with guanidine co-catalysts or copper(I) complexes, have also been reported to offer high activity and selectivity.[6][7] Toxic catalysts like potassium cyanate should be avoided due to environmental and safety concerns.[1]

Q4: How do I separate the final product from the reaction mixture?

A4: A key advantage of many reported procedures is that the perfluorinated product is immiscible with the polar aprotic solvent system (e.g., acetonitrile, DMF). This allows for a straightforward separation of the product layer by decantation or via a separatory funnel.[1][2] Subsequent purification to remove isomers or residual starting material can be achieved through fractional distillation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Logical Flowchart for Troubleshooting

TroubleshootingFlowchart start Problem Observed low_yield Low Yield or Conversion start->low_yield poor_selectivity Poor Selectivity (High Isomer/Oligomer Content) start->poor_selectivity check_catalyst Check Catalyst Activity low_yield->check_catalyst check_reagents Check Reagent Purity (HFP, Solvent) low_yield->check_reagents check_conditions Check Reaction Conditions (Temp, Pressure, Time) low_yield->check_conditions check_temp Check Temperature poor_selectivity->check_temp check_time Check Reaction Time poor_selectivity->check_time sol_catalyst Solution: - Use fresh/dry catalyst - Ensure proper activation - Increase catalyst loading check_catalyst->sol_catalyst Inactive? sol_reagents Solution: - Use dry, pure solvent - Ensure HFP is free of inhibitors check_reagents->sol_reagents Impure? sol_conditions_yield Solution: - Increase reaction time - Optimize temperature (see Table 1) check_conditions->sol_conditions_yield Suboptimal? sol_temp Solution: - Lower temp to favor dimer - Higher temp for isomerization to desired product check_temp->sol_temp Incorrect? sol_time Solution: - Shorten time to reduce higher oligomer formation check_time->sol_time Too Long?

Caption: Troubleshooting logic for synthesis issues.

Problem 1: Low yield of hexafluoropropylene dimers.

  • Possible Cause 1: Inactive Catalyst. Alkali metal fluorides like KF and CsF are hygroscopic. Absorbed water can deactivate the catalyst.

    • Solution: Ensure the catalyst is thoroughly dried before use. Store in a desiccator. For reactions using KF on activated carbon, ensure the catalyst is properly prepared and handled under inert conditions.[1]

  • Possible Cause 2: Impure Reagents. Moisture or other impurities in the solvent or hexafluoropropylene (HFP) gas can inhibit the reaction.

    • Solution: Use anhydrous, polar aprotic solvents (e.g., acetonitrile, DMF).[8] Ensure the HFP feed gas is of high purity.

  • Possible Cause 3: Suboptimal Reaction Conditions. The reaction temperature, pressure, and time may not be optimal for your specific setup.

    • Solution: Systematically vary the reaction temperature and time. The reaction can be performed at temperatures ranging from 40 to 150°C.[2] Ensure adequate pressure is maintained to keep HFP in the liquid phase or to ensure a sufficient dissolution rate in the solvent.

Problem 2: High proportion of the undesired isomer (Perfluoro-4-methyl-2-pentene).

  • Possible Cause: Kinetic Control. Perfluoro-4-methyl-2-pentene is the kinetically favored product, forming faster at lower temperatures. The desired this compound is the thermodynamically favored product.

    • Solution 1: Isomerization. The most effective solution is to perform an isomerization step. After the initial dimerization, the mixture can be heated (e.g., to 150°C) in the presence of a fluoride ion catalyst to convert the kinetic isomer to the more stable thermodynamic product.[1] Some continuous processes are designed as a two-stage reaction: a low-temperature dimerization followed by a higher-temperature isomerization.[5]

    • Solution 2: Adjust Reaction Temperature. Running the initial dimerization at a higher temperature (e.g., >70°C) can favor the in-situ formation of the thermodynamically stable isomer, though this may also increase the formation of higher oligomers.[2]

Problem 3: Significant formation of trimers and other higher oligomers.

  • Possible Cause: Reaction Conditions Favoring Further Oligomerization. High temperatures, long reaction times, and high catalyst concentrations can promote the reaction of dimers with additional HFP molecules.

    • Solution: Reduce the reaction time. Monitor the reaction progress using gas chromatography (GC) and stop the reaction once the optimal dimer concentration is reached. Lowering the reaction temperature can also reduce the rate of trimer formation.[9]

Data Presentation: Reaction Parameter Comparison

The following table summarizes reaction conditions from various reported methods for the synthesis of this compound from hexafluoropropylene.

Catalyst SystemSolventTemperature (°C)Time (h)Key Outcome / SelectivityReference
KF on Activated CarbonNone (Gas phase)200Continuous32% dimer content, 87% of which is this compound.[1][2]
CsFAcetonitrile0-Forms Perfluoro-4-methyl-2-pentene (kinetic product).[1]
Catalyst + Alkaline SubstancePolar Aprotic Solvent40 - 1503 - 12Product purity can exceed 99%.[2]
KF + 18-crown-6Acetonitrile20-Dimer yield of 97.49%.[5]
Metal Fluoride + GuanidinePolar Aprotic Solvent-30 to 90 (Two-stage)1 - 6 (per stage)Molar yield of 94.2% after multiple cycles.[6]

Experimental Protocols

Protocol 1: Batch Synthesis and Isomerization

This protocol is a representative method for producing this compound with high purity.

Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Add dry catalyst (e.g., CsF or KF/18-crown-6) and anhydrous solvent (e.g., Acetonitrile) to reactor. react 2. Cool reactor (e.g., 0-10°C). Introduce HFP gas under pressure. React for 2-8 hours. prep->react isomerize 3. Heat reactor (e.g., 70-150°C) to isomerize kinetic product to thermodynamic product. react->isomerize separate 4. Cool and vent reactor. Separate immiscible product layer. isomerize->separate purify 5. Purify by fractional distillation. separate->purify product Final Product: This compound purify->product

Caption: General experimental workflow for synthesis.

Materials:

  • High-pressure autoclave reactor equipped with a stirrer, thermocouple, pressure gauge, and gas inlet/outlet.

  • Hexafluoropropylene (HFP), 99%+ purity.

  • Cesium Fluoride (CsF), dried under vacuum at 150°C for 4 hours.

  • Anhydrous Acetonitrile.

Procedure:

  • Reactor Setup: To the dry autoclave, add anhydrous acetonitrile and dried cesium fluoride. The mass ratio of HFP to catalyst is typically between 20:1 and 100:1, and the ratio of HFP to solvent is between 1:1 and 15:1.[2]

  • Dimerization: Seal the reactor, purge with nitrogen, and cool to 0-10°C.

  • Slowly introduce HFP gas into the stirred solvent-catalyst slurry. Maintain the desired pressure (e.g., 0.5 - 1.5 MPa) and temperature.

  • Allow the reaction to proceed for 3-12 hours. The progress can be monitored by observing the drop in pressure as HFP is consumed.

  • Isomerization: After the initial reaction, stop the HFP feed. Heat the reactor to 70-120°C and hold for an additional 2-4 hours to ensure the conversion of Perfluoro-4-methyl-2-pentene to the desired this compound isomer.[2][5]

  • Work-up: Cool the reactor to room temperature and carefully vent any unreacted HFP.

  • Transfer the reactor contents to a separatory funnel. The dense, lower layer of perfluorinated product will separate from the upper acetonitrile layer.[1]

  • Purification: Collect the lower layer. The product can be further purified by fractional distillation (boiling point of this compound is approx. 50-55°C) to remove any remaining isomers or oligomers.[1]

  • Analysis: Confirm product identity and purity using Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy. A purity of >99% is achievable.[1][2]

References

Technical Support Center: Removal of Toxic Isomers from Perfluoro-2-methyl-2-pentene Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with perfluoro-2-methyl-2-pentene and related compounds. It provides troubleshooting advice and answers to frequently asked questions regarding the removal of toxic isomers, particularly focusing on methods to purify desired perfluoroalkene isomers.

Troubleshooting Guide

This section addresses specific issues that may arise during the removal of toxic isomers from this compound or its related isomer mixtures. The primary method discussed is the chemical conversion of the toxic isomer into a more easily separable compound.

Problem / ObservationPossible Cause(s)Suggested Solution(s)
Incomplete removal of the toxic isomer (e.g., this compound) after treatment. - Insufficient reaction time. - Low reaction temperature. - Inadequate mixing of the two-phase system (alkanol and perfluoroalkene). - Catalyst (base) is inactive or used in an insufficient amount.- Extend the reaction time. Monitor the reaction progress using gas chromatography (GC).[1] - Ensure the reaction temperature is within the optimal range (e.g., 15°C to 30°C).[1] - Increase the stirring speed to ensure good contact between the phases.[1] - Use a fresh catalyst or increase the catalyst concentration.
Product loss during the workup phase. - Incomplete phase separation. - Emulsion formation.- Allow for a longer separation time. - If an emulsion forms, consider adding a small amount of a suitable brine solution to break the emulsion.
Presence of new, unidentified peaks in the GC analysis of the product. - Formation of byproducts due to non-selective reaction. - Reaction with impurities in the starting material or reagents.- Optimize reaction conditions (temperature, catalyst concentration) to improve selectivity. - Ensure the purity of the starting materials and reagents (e.g., alkanol).
Difficulty in separating the high-boiling point adducts from the purified product. - Inefficient distillation or purification method.- Use fractional distillation with a column of appropriate efficiency. - Consider alternative purification methods such as column chromatography if distillation is not effective.

Frequently Asked Questions (FAQs)

Q1: Which isomers of this compound are considered toxic?

A1: The toxicity of perfluoroalkene isomers can vary. This compound itself has been identified as a toxic isomer in mixtures with perfluoro-4-methyl-2-pentene.[1] Another isomer, trans-perfluoro (4-methyl-2-pentene), has also been studied for its oral toxicity, showing effects on the respiratory and urinary systems in rats.[2] It is crucial to consult safety data sheets and relevant toxicological studies for the specific isomers present in your mixture.

Q2: What is the principle behind the removal of this compound using alkanols?

A2: The method involves a chemical reaction where a lower alkanol (e.g., methanol) selectively reacts with the more reactive toxic isomer, this compound, in the presence of a base catalyst. This reaction converts the toxic isomer into higher-boiling point compounds (adducts).[1] These adducts can then be easily separated from the desired, less reactive isomer (e.g., perfluoro-4-methyl-2-pentene) by simple phase separation or distillation.

Q3: How can I monitor the progress of the isomer removal reaction?

A3: The progress of the reaction can be effectively monitored using gas chromatography (GC).[1] By taking small aliquots of the reaction mixture at different time points, you can analyze the decrease in the concentration of the toxic isomer and the formation of the high-boiling adducts.

Q4: What are the typical reaction conditions for the alkanol treatment method?

A4: The reaction is typically carried out in a two-phase system at temperatures ranging from -20°C to 40°C, with a preferred range of 15°C to 30°C.[1] A catalytic amount of a base is required, and vigorous stirring is essential to ensure good contact between the reactants.[1] The reaction time can be up to 6 hours, depending on the desired level of purity.[1]

Q5: Are there alternative methods for separating these isomers?

A5: While the chemical conversion method is effective, conventional purification techniques like fractional distillation can also be employed, especially if the boiling points of the isomers are sufficiently different.[3] However, for isomers with very close boiling points, chemical treatment followed by distillation is often more efficient.

Experimental Protocol: Removal of this compound

This protocol is based on the method described for the purification of perfluoro-4-methyl-2-pentene containing this compound as a toxic impurity.[1]

Objective: To reduce the content of this compound in a mixture to below 10 ppm.

Materials:

  • Mixture of perfluoroalkene isomers (e.g., crude product from hexafluoropropene dimerization).

  • Lower alkanol (e.g., methanol).

  • Base catalyst (e.g., sodium hydroxide solution or other suitable base).

  • Water (for washing).

  • Reaction vessel with a stirrer, thermometer, and addition funnel.

  • Separatory funnel.

  • Gas chromatograph for analysis.

Procedure:

  • Reaction Setup: Charge the reaction vessel with the crude mixture of perfluoroalkene isomers.

  • Reagent Addition: Add the lower alkanol (approximately 5-15% by volume of the perfluoroalkene mixture) and a catalytic amount of the base.[1]

  • Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 20-25°C).[1]

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC to determine the concentration of this compound.[1] Continue the reaction until the concentration of the toxic isomer is below the desired level (e.g., < 10 ppm), which may take up to 3-6 hours.[1]

  • Phase Separation: Once the reaction is complete, stop stirring and allow the mixture to separate into two phases. The lower phase is the purified perfluoroalkene, and the upper phase is the alkanol containing the high-boiling adducts.[1]

  • Workup: Separate the lower product phase. Wash the product phase with water to remove any residual alkanol and catalyst.

  • Drying and Storage: Dry the purified product over a suitable drying agent and store it appropriately.

Quantitative Data

The following table summarizes the efficiency of the alkanol treatment method as described in the patent literature.

ParameterInitial Concentration of this compoundFinal Concentration of this compoundReference
Purity > 1000 ppm< 10 ppm[1]

Visualizations

experimental_workflow start Start: Crude Isomer Mixture reaction_setup 1. Charge Reaction Vessel start->reaction_setup reagent_addition 2. Add Alkanol and Base Catalyst reaction_setup->reagent_addition reaction 3. Stir at Controlled Temperature (e.g., 20-25°C) reagent_addition->reaction monitoring 4. Monitor by GC reaction->monitoring monitoring->reaction Isomer > 10 ppm phase_separation 5. Stop Stirring and Separate Phases monitoring->phase_separation Isomer < 10 ppm workup 6. Wash Purified Product phase_separation->workup end End: Purified Product workup->end

Caption: Experimental workflow for the removal of toxic isomers.

troubleshooting_logic start Problem: Incomplete Isomer Removal check_time Check Reaction Time start->check_time check_temp Check Reaction Temperature check_time->check_temp Time Sufficient solution_time Increase Reaction Time check_time->solution_time Time Insufficient check_mixing Check Stirring Speed check_temp->check_mixing Temp Optimal solution_temp Adjust Temperature to Optimal Range check_temp->solution_temp Temp Not Optimal check_catalyst Check Catalyst Activity/Amount check_mixing->check_catalyst Mixing Adequate solution_mixing Increase Stirring Speed check_mixing->solution_mixing Mixing Inadequate solution_catalyst Use Fresh or More Catalyst check_catalyst->solution_catalyst Catalyst Issue

References

Technical Support Center: Stabilization of Perfluoro-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and stabilization of perfluoro-2-methyl-2-pentene to ensure its integrity throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] It is crucial to protect it from heat, sparks, open flames, and direct sunlight. The storage area should be designated for flammable liquids.[1][2]

Q2: What materials are incompatible with this compound?

A2: Avoid contact with strong oxidizing agents, strong bases, alkali metals, and finely divided metals (such as aluminum, magnesium, or zinc).[3] These materials can initiate vigorous reactions.

Q3: Can I store this compound in a standard laboratory refrigerator?

A3: Yes, storage at 2–8 °C is recommended to minimize vapor pressure and potential degradation.[3] However, ensure the refrigerator is suitable for flammable materials to prevent ignition from electrical components.

Q4: What are the primary degradation pathways for this compound during storage?

A4: The primary degradation pathways include isomerization to its less stable isomer (perfluoro-4-methyl-2-pentene), oligomerization or polymerization, and reaction with nucleophilic impurities such as water or alcohols.[4][5] Exposure to UV light can also potentially lead to degradation.[6][7][8]

Q5: Are there any recommended stabilizers for long-term storage?

A5: While specific commercial stabilizers for this compound are not widely documented in the literature for routine storage, general classes of stabilizers can be considered. These include:

  • Radical inhibitors (e.g., phenolic compounds like BHT) to prevent free-radical mediated polymerization.[9][10][11]

  • Moisture scavengers (e.g., molecular sieves or orthoformates) if the presence of water is a concern, especially when stored in solvents.[1][12][13][14][15]

  • UV absorbers or light stabilizers if the compound is stored in containers that are not opaque.[16][17][18]

The selection and concentration of a stabilizer should be carefully evaluated for compatibility and potential interference with downstream applications.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in Purity/Appearance of Neat Liquid Isomerization, oligomerization, or contamination.1. Re-analyze the material using GC-MS or 19F NMR to identify impurities. 2. If impurities are detected, consider re-purification by distillation. 3. Review storage conditions to ensure they are optimal.
Inconsistent Experimental Results Degradation of the starting material.1. Verify the purity of the this compound stock. 2. If using in a reaction solvent, test the stability of the compound in that solvent under the reaction conditions (without other reagents).
Precipitate Formation in Solution Polymerization or reaction with solvent impurities.1. Filter and analyze the precipitate. 2. Ensure the solvent is anhydrous and deoxygenated. 3. Consider adding a suitable stabilizer to the solution.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for determining the purity of this compound and identifying volatile impurities, including its isomers.

Instrumentation and Conditions:

Parameter Specification
Gas Chromatograph Agilent 7890 GC or equivalent
Mass Spectrometer Agilent 7010 MS or equivalent
Column Agilent DB-624MS (30 m x 0.25 mm, 1.4 µm film) or similar
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Volume 1 µL (splitless)
Inlet Temperature 250 °C
Oven Program Initial temperature of 40 °C, hold for 2 minutes, ramp to 200 °C at 15 °C/min, hold for 5 minutes.
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-400 m/z

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent (e.g., ethyl acetate).

  • Vortex the solution to ensure homogeneity.

Data Analysis:

  • The purity is determined by the peak area percentage of the main component.

  • Mass spectra of impurity peaks can be compared against libraries (e.g., NIST) for identification. The mass spectrum of this compound is characterized by major peaks at m/z 181, 281, and others.[19][20]

Protocol 2: Stability Study - Accelerated Aging

This protocol describes an accelerated stability study to predict the long-term stability of this compound under elevated temperature conditions.

Methodology:

  • Sample Preparation: Aliquot approximately 1 g of high-purity this compound into several amber glass vials with PTFE-lined caps.

  • Storage Conditions: Place the vials in a stability chamber at an elevated temperature (e.g., 40 °C) and controlled humidity (e.g., 75% RH).[21][22][23][24] Store control samples at the recommended storage condition (2–8 °C).

  • Time Points: Withdraw samples for analysis at predetermined intervals (e.g., 0, 1, 3, and 6 months).[21][22][23]

  • Analysis: At each time point, analyze the samples for:

    • Purity: Using the GC-MS method described in Protocol 1.

    • Non-volatile residues: By evaporating a known amount of the sample and weighing the residue.

    • Appearance: Visual inspection for any color change or precipitate formation.

  • Data Evaluation: Compare the results from the accelerated conditions to the control samples to determine the rate of degradation and estimate the shelf life.

Visualizations

StabilityFactors cluster_degradation Degradation Pathways cluster_factors Influencing Factors cluster_stabilization Stabilization Strategies PFMP This compound (Stable State) Isomerization Isomerization PFMP->Isomerization leads to Polymerization Oligomerization/ Polymerization PFMP->Polymerization leads to Reaction Reaction with Impurities PFMP->Reaction leads to Photolysis Photodegradation PFMP->Photolysis leads to Heat Heat/High Temperature Heat->Isomerization promotes Heat->Polymerization promotes Light UV Light Exposure Light->Photolysis initiates Impurities Moisture/Nucleophiles Impurities->Reaction reacts with Catalysts Incompatible Materials Catalysts->Isomerization catalyzes Catalysts->Polymerization catalyzes Storage Proper Storage: Cool, Dark, Inert Storage->PFMP maintains Stabilizers Chemical Stabilizers: - Radical Inhibitors - Moisture Scavengers - UV Absorbers Stabilizers->PFMP maintains Purity High Initial Purity Purity->PFMP maintains

Caption: Factors influencing the stability of this compound.

ExperimentalWorkflow start Start: High-Purity Sample prep Sample Preparation: - Aliquot into vials - Add stabilizers (optional) start->prep storage Storage Conditions: - Accelerated (e.g., 40°C) - Control (e.g., 2-8°C) prep->storage sampling Sampling at Time Points (0, 1, 3, 6 months) storage->sampling analysis Analysis: - GC-MS (Purity) - 19F NMR (Structure) - Visual Inspection sampling->analysis data Data Evaluation: - Compare to control - Determine degradation rate analysis->data end End: Establish Shelf Life data->end

Caption: Workflow for an accelerated stability study.

References

Technical Support Center: Controlling Isomerization of Perfluoroalkenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of perfluoroalkenes. This resource is designed for researchers, scientists, and professionals in drug development who are working with these challenging compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you control the isomerization of perfluoroalkenes during their synthesis, ensuring you obtain the desired stereoisomer for your application.

Troubleshooting Guides

Uncontrolled isomerization is a common hurdle in perfluoroalkene synthesis, often leading to mixtures of E and Z isomers that are difficult to separate and can impact the efficacy and safety of final products. This section provides solutions to common issues encountered in the lab.

Issue 1: Poor E/Z Selectivity in Your Reaction

Symptom: Your reaction produces a nearly 1:1 mixture of E and Z isomers, or the undesired isomer is the major product.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction, thereby affecting stereoselectivity.

    • Solution: Experiment with a range of solvents. For instance, in palladium-catalyzed reactions, switching from a less polar solvent like toluene to a more polar, coordinating solvent like DMF or dioxane can alter the isomeric ratio. Non-polar solvents may favor kinetic control, while polar solvents can promote thermodynamic equilibrium.[1]

  • Suboptimal Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of a reaction.

    • Solution: Lowering the reaction temperature often favors the kinetically controlled product, which may be the desired isomer. Conversely, if the desired isomer is the thermodynamically more stable one, increasing the temperature might be beneficial, but be cautious of potential side reactions.

  • Incorrect Base or Ligand in Catalytic Reactions: In metal-catalyzed reactions, such as the Heck or Suzuki-Miyaura coupling, the choice of base and ligand is critical for stereocontrol.

    • Solution: For Heck reactions involving fluoroalkenes, the combination of Pd(OAc)₂ with a phosphine ligand like PPh₃ and a base such as triethylamine in DMF has been shown to favor the formation of Z-isomers.[2] For Julia-Kocienski olefinations, using DBU as the base tends to yield E-alkenes, while LHMDS can favor Z-selectivity.[3]

  • Ylide Stability in Wittig-type Reactions: The nature of the phosphorus ylide in a Wittig reaction is a primary determinant of the resulting alkene geometry.

    • Solution: Non-stabilized ylides (e.g., those with alkyl substituents) generally lead to (Z)-alkenes, while stabilized ylides (containing electron-withdrawing groups) predominantly form (E)-alkenes.[4][5][6][7] If you are using a stabilized ylide and obtaining the Z-isomer, consider modifying the ylide to be less stable or using the Schlosser modification for E-selectivity with non-stabilized ylides.[4][7]

Issue 2: Isomerization During Work-up or Purification

Symptom: You have good isomeric purity immediately after the reaction, but this ratio degrades during extraction, chromatography, or distillation.

Possible Causes & Solutions:

  • Acidic or Basic Conditions: Traces of acid or base on glassware or in purification media (e.g., silica gel) can catalyze the isomerization of the double bond.

    • Solution: Neutralize the reaction mixture carefully before work-up. Use neutralized silica gel (by adding a small amount of triethylamine to the eluent) for column chromatography. Wash all glassware with a neutralizing agent if necessary.

  • Thermal Isomerization: Perfluoroalkenes can be susceptible to thermal isomerization, especially at elevated temperatures during distillation or solvent evaporation.

    • Solution: Use low-temperature purification techniques such as flash chromatography with cooled eluents. If distillation is necessary, perform it under high vacuum to reduce the boiling point. Remove solvents under reduced pressure at the lowest possible temperature.

Frequently Asked Questions (FAQs)

Q1: How can I reliably determine the E/Z ratio of my perfluoroalkene product?

A1: The most reliable method for determining the isomeric ratio is ¹⁹F NMR spectroscopy . The chemical shifts of the fluorine atoms on the double bond are typically distinct for the E and Z isomers. For example, in one study, the ¹⁹F NMR chemical shift for the fluorine atom of the Z-isomer of a substituted monofluoroalkene was found at -116.53 ppm, while the corresponding E-isomer appeared at -120.40 ppm.[8] Integration of these distinct signals will give you a quantitative measure of the isomeric ratio. LC-MS/MS is another powerful technique, particularly for separating and quantifying isomers in a mixture, especially when dealing with complex samples.[9][10][11][12][13]

Q2: Which synthetic method generally gives the best stereoselectivity for perfluoroalkenes?

A2: There is no single "best" method, as the optimal choice depends on the specific structure of the target molecule. However, some methods are known for their potential for high stereoselectivity:

  • Modified Julia-Kocienski Olefination: This method can be tuned to selectively produce either E or Z isomers by carefully selecting the base and solvent.[3]

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki): With the appropriate choice of ligands and reaction conditions, these methods can provide high stereoselectivity. For example, an oxidative Heck coupling of fluoroalkyl alkenes with boronic acids has been shown to be highly stereoselective for the E-isomer.[14]

  • Wittig Reaction and its Variants (e.g., Horner-Wadsworth-Emmons): The stereochemical outcome is highly predictable based on the stability of the ylide. The Horner-Wadsworth-Emmons reaction often provides excellent E-selectivity.

Q3: Can I isomerize an unwanted perfluoroalkene isomer to the desired one?

A3: In some cases, yes. If the desired isomer is the thermodynamically more stable one, you may be able to isomerize a mixture to favor that isomer. This can sometimes be achieved by heating the mixture in the presence of a catalyst, such as a radical initiator (e.g., AIBN) or a transition metal complex. However, this can also lead to decomposition, so conditions must be carefully optimized. Photochemical isomerization is another possibility for certain systems.

Data Presentation: Influence of Reaction Parameters on Isomeric Ratio

The following table summarizes the general influence of key reaction parameters on the stereochemical outcome of common reactions used to synthesize perfluoroalkenes.

Reaction TypeParameterGeneral Trend for E/Z SelectivityNotes
Wittig Reaction Ylide StabilityNon-stabilized ylides favor Z-alkenes. Stabilized ylides favor E-alkenes.[4][5][6][7]The presence of lithium salts can decrease Z-selectivity.
Horner-Wadsworth-Emmons Reagent StructureGenerally provides high E-selectivity.
Julia-Kocienski Olefination BaseDBU often favors E-isomers. LHMDS can be used to obtain Z-isomers.[3]Solvent also plays a crucial role in conjunction with the base.
Heck Coupling Ligand/BaseThe choice of ligand and base is critical and substrate-dependent. For example, Pd(OAc)₂/PPh₃/Et₃N can favor Z-isomers.[2]The nature of the fluoroalkene and the coupling partner will also influence the outcome.
General TemperatureLower temperatures often favor the kinetic product. Higher temperatures can lead to the thermodynamic product.
General SolventCan influence transition state energies and shift the isomeric ratio.[1]No universal trend; must be optimized for each specific reaction.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of a (Z)-Monofluoroalkene via Heck Reaction

This protocol is a general guideline based on literature procedures for the Heck coupling of an aryl iodide with a fluoroalkene.[2]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and the aryl iodide (1.0 equiv).

  • Solvent and Reagents: Add anhydrous DMF as the solvent, followed by the fluoroalkene (1.2 equiv) and triethylamine (2.0 equiv) as the base.

  • Reaction Conditions: Stir the mixture at 80 °C and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired (Z)-fluoroalkene.

Protocol 2: Analysis of E/Z Isomer Ratio by ¹⁹F NMR
  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Acquire the ¹⁹F NMR spectrum on a standard NMR spectrometer. A typical acquisition might not require a fluorine-specific probe, but sensitivity will be better with one.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis: Identify the distinct signals corresponding to the fluorine atoms on the double bond for the E and Z isomers. Integrate these signals to determine their relative areas, which corresponds to the isomeric ratio. The chemical shifts for E and Z isomers can differ by several ppm.[8]

Visualizations

Logical Workflow for Troubleshooting Poor E/Z Selectivity

troubleshooting_workflow start Start: Poor E/Z Selectivity Observed check_reaction_type Identify Reaction Type start->check_reaction_type wittig Wittig / HWE check_reaction_type->wittig Wittig-type catalytic Catalytic (Heck, Suzuki, etc.) check_reaction_type->catalytic Catalytic julia Julia-Kocienski check_reaction_type->julia Julia-type adjust_ylide Adjust Ylide Stability (Stabilized for E, Non-stabilized for Z) wittig->adjust_ylide adjust_ligand_base Optimize Ligand and Base catalytic->adjust_ligand_base adjust_base_solvent Change Base and/or Solvent (e.g., DBU for E, LHMDS for Z) julia->adjust_base_solvent optimize_temp Optimize Temperature (Lower for kinetic, Higher for thermo) adjust_ylide->optimize_temp adjust_ligand_base->optimize_temp adjust_base_solvent->optimize_temp optimize_solvent Optimize Solvent optimize_temp->optimize_solvent If no improvement end_good Success: Desired Isomer Obtained optimize_temp->end_good Success optimize_solvent->end_good Success end_bad Still Poor: Re-evaluate Synthetic Route optimize_solvent->end_bad No improvement

Caption: Troubleshooting workflow for poor E/Z selectivity.

Signaling Pathway for Wittig Reaction Stereoselectivity

wittig_pathway cluster_ylide Ylide Type ylide Phosphorus Ylide thermo_intermediate Thermodynamically Favored Intermediate ylide->thermo_intermediate Slow, reversible addition kinetic_intermediate Kinetically Favored Intermediate ylide->kinetic_intermediate Fast, irreversible addition stabilized Stabilized Ylide (e.g., -C(O)R) stabilized->thermo_intermediate non_stabilized Non-stabilized Ylide (e.g., -Alkyl) non_stabilized->kinetic_intermediate aldehyde_ketone Aldehyde or Ketone aldehyde_ketone->thermo_intermediate Slow, reversible addition aldehyde_ketone->kinetic_intermediate Fast, irreversible addition e_alkene E-Alkene thermo_intermediate->e_alkene Decomposition z_alkene Z-Alkene kinetic_intermediate->z_alkene Decomposition

Caption: Factors influencing Wittig reaction stereoselectivity.

References

Technical Support Center: Perfluoro-2-methyl-2-pentene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Perfluoro-2-methyl-2-pentene. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common method for synthesizing this compound is through the dimerization of hexafluoropropylene (HFP). This process typically involves the use of a catalyst in a suitable solvent.

Q2: What are the common byproducts in this compound synthesis?

A2: The primary byproduct is the isomeric Perfluoro-4-methyl-2-pentene.[1][2][3] Other potential byproducts include trimers of hexafluoropropylene and other isomers like perfluoro-4-methyl-1-pentene and perfluoro-2-methyl-1-pentene.[1]

Q3: How can I minimize the formation of these byproducts?

A3: Minimizing byproducts is achieved through careful selection of catalysts, solvents, and reaction conditions. Some patented methods report achieving over 99% purity of this compound by using specific catalyst systems and promoting the isomerization of Perfluoro-4-methyl-2-pentene to the desired product.[2]

Q4: What are some of the catalyst systems that favor the formation of this compound?

A4: Several catalyst systems have been reported to provide high selectivity. These include:

  • Potassium fluoride on activated carbon, although this can require high temperatures.[2][4]

  • Cesium fluoride (CsF), which is effective but can be expensive and sensitive to moisture.[4]

  • A combination of a metal fluoride salt (as the main catalyst) and a guanidine compound (as a cocatalyst) in a polar aprotic solvent.[1]

  • A catalyst in the presence of an alkaline substance in a polar aprotic solvent.[2]

Q5: Is it possible to convert the byproduct Perfluoro-4-methyl-2-pentene into the desired this compound?

A5: Yes, the isomerization of Perfluoro-4-methyl-2-pentene to the more thermodynamically stable this compound is a key strategy for maximizing yield and purity.[5][6] This can be achieved through catalytic processes.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound - Inefficient catalyst- Suboptimal reaction temperature or pressure- Short reaction time- Screen different catalysts (e.g., CsF, KF on activated carbon, metal fluoride/guanidine systems).- Optimize temperature and pressure according to literature or patent guidelines.[1][2]- Increase the reaction time to ensure complete conversion.
High Percentage of Perfluoro-4-methyl-2-pentene byproduct - Reaction conditions favor the kinetic product- Lack of isomerization catalyst or conditions- Implement a two-stage reaction: first, dimerization at a lower temperature, followed by isomerization to the thermodynamic product at a higher temperature.[1]- Introduce a catalyst known to promote isomerization, such as KF with a crown ether.[5][6]
Formation of Hexafluoropropylene Trimers - High reaction temperature- High concentration of reactants- Lower the reaction temperature to favor dimerization over trimerization.[4]- Control the rate of hexafluoropropylene addition to maintain a lower instantaneous concentration.
Difficult Separation of Product from Catalyst and Solvent - Miscibility of the product with the solvent system- Use a solvent system where the product is immiscible, allowing for simple liquid separation after the reaction.[2] Acetonitrile is often used for this purpose.[2][4]

Experimental Protocols

Protocol 1: High-Selectivity Synthesis of this compound

This protocol is adapted from a patented method demonstrating high selectivity.[2]

Materials:

  • Hexafluoropropylene gas

  • Catalyst (e.g., a proprietary catalyst system as described in the patent, or a well-known alternative like CsF)

  • Alkaline substance (e.g., potassium carbonate)

  • Polar aprotic solvent (e.g., acetonitrile)

  • High-pressure reactor with cooling coil and stirrer

  • Gas chromatography (GC) equipment for analysis

Procedure:

  • Charge the high-pressure reactor with the catalyst, alkaline substance, and acetonitrile.

  • Purge the reactor with an inert gas (e.g., nitrogen) and then evacuate.

  • Introduce hexafluoropropylene gas into the reactor at a constant rate while maintaining the reaction temperature at 50 ± 2°C.

  • After the gas addition is complete, raise the temperature to 70-80°C.

  • Allow the reaction to proceed for 3-12 hours.

  • Cool the reactor and carefully vent any unreacted gas.

  • The product and the catalyst/solvent system should be immiscible. Separate the lower product layer.

  • Analyze the product purity using gas chromatography. A purity of over 99% can be achieved with this method.[2]

Protocol 2: Isomerization of Perfluoro-4-methyl-2-pentene to this compound

This protocol is based on studies of hexafluoropropylene dimer isomerization.[5][6]

Materials:

  • Perfluoro-4-methyl-2-pentene

  • Potassium fluoride (KF)

  • 18-crown-6

  • Suitable solvent (if necessary)

  • Reaction vessel with temperature control and stirring

  • GC equipment for monitoring the reaction progress

Procedure:

  • Combine Perfluoro-4-methyl-2-pentene, KF, and 18-crown-6 in the reaction vessel.

  • Heat the mixture to the desired temperature (e.g., in the range of 30-70°C).

  • Stir the reaction mixture and monitor the progress of the isomerization by taking aliquots at regular intervals and analyzing them by GC.

  • Once the desired level of conversion to this compound is achieved, cool the reaction mixture.

  • Purify the product, for example, by filtration to remove the catalyst followed by distillation.

Data Presentation

Table 1: Comparison of Reaction Conditions and Outcomes for this compound Synthesis

Catalyst System Solvent Temperature (°C) Pressure (MPa) Reaction Time (h) Selectivity for this compound (%) Reference
KF on Activated Carbon-200Not specifiedNot specified87 (of the dimer fraction)[2][4]
Metal Fluoride Salt & Guanidine CompoundPolar Aprotic-30 to 20 (stage 1)20 to 90 (stage 2)-0.1 to 1.51-6 (each stage)>95 (molar yield)[1]
Catalyst & Alkaline SubstanceAcetonitrile40 to 150Not specified3-12>99[2]

Visualizations

experimental_workflow Experimental Workflow for High-Selectivity Synthesis A 1. Charge Reactor (Catalyst, Alkaline Substance, Solvent) B 2. Purge and Evacuate Reactor A->B C 3. Introduce Hexafluoropropylene Gas (Constant Rate, 50°C) B->C D 4. Increase Temperature (70-80°C) C->D E 5. Reaction (3-12 hours) D->E F 6. Cool and Vent E->F G 7. Liquid Separation of Product F->G H 8. GC Analysis G->H

Caption: Workflow for the high-selectivity synthesis of this compound.

reaction_pathway Reaction Pathway for this compound Production HFP Hexafluoropropylene (HFP) Dimerization Dimerization HFP->Dimerization Trimerization Trimerization (Side Reaction) HFP->Trimerization PF4M2P Perfluoro-4-methyl-2-pentene (Kinetic Product) Dimerization->PF4M2P Isomerization Isomerization PF4M2P->Isomerization PF2M2P This compound (Thermodynamic Product) Isomerization->PF2M2P Trimers HFP Trimers (Byproducts) Trimerization->Trimers

Caption: Key reaction pathways in the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Byproduct Formation Start High Byproduct Content? HighPF4M2P High Perfluoro-4-methyl-2-pentene? Start->HighPF4M2P Yes End Optimized Product Purity Start->End No HighTrimers High Trimer Content? HighPF4M2P->HighTrimers No Solution1 Promote Isomerization: - Increase temperature in a second stage - Use isomerization catalyst (e.g., KF/crown ether) HighPF4M2P->Solution1 Yes Solution2 Reduce Trimerization: - Lower reaction temperature - Control reactant feed rate HighTrimers->Solution2 Yes HighTrimers->End No Solution1->End Solution2->End

References

Technical Support Center: Catalyst Deactivation in Hexafluoropropylene Dimerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with the dimerization of hexafluoropropylene (HFP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation during your experiments.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues encountered during HFP dimerization, particularly those related to catalyst performance and longevity.

Problem: Low or No Conversion of Hexafluoropropylene

Q1: My HFP dimerization reaction shows very low or no conversion. What are the potential causes and how can I troubleshoot this?

A1: Low or no conversion in HFP dimerization can stem from several factors related to the catalyst, reagents, or reaction conditions. Follow these steps to identify and resolve the issue:

Possible Causes & Troubleshooting Steps:

  • Inactive Catalyst:

    • Moisture Contamination: Alkali metal fluoride catalysts (e.g., KF) are highly sensitive to water. Even trace amounts of moisture can hydrate the fluoride ions, drastically reducing their nucleophilicity and rendering the catalyst inactive.

      • Solution: Ensure all reagents, solvents (e.g., acetonitrile), and glassware are rigorously dried before use.[1] Employing anhydrous solvents and handling the catalyst under an inert atmosphere (e.g., nitrogen or argon) is crucial.

    • Improper Catalyst Preparation/Storage: For copper-based catalysts, improper synthesis or exposure to air can lead to oxidation of the active Cu(I) species to inactive Cu(II). For fluoride catalysts, prolonged storage can lead to degradation.[2]

      • Solution: Prepare the catalyst according to a validated protocol.[3][4] Store catalysts under an inert, dry atmosphere. For copper catalysts, a color change may indicate oxidation.

  • Presence of Inhibitors/Poisons:

    • Acidic Impurities: The HFP feed or solvent may contain acidic impurities (e.g., HF) that can neutralize the basicity of fluoride catalysts or react with the active sites of copper catalysts.

      • Solution: Purify the HFP feed and solvent prior to use. This can be achieved by passing them through a column of activated alumina or a suitable scavenger resin.

    • Other Nucleophiles: Impurities that can act as nucleophiles may compete with the fluoride ion or the HFP monomer, leading to side reactions and reduced yield.

      • Solution: Use high-purity HFP and solvents.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature is critical for catalyst activity. For many dimerization reactions, there is an optimal temperature range.

      • Solution: Verify that the reaction is being conducted at the recommended temperature. For KF/18-crown-6 catalyzed isomerization, a temperature range of 303-343 K has been reported.[5][6] For copper-based catalysts, reactions may be performed at room temperature.[3]

    • Mixing: Inadequate mixing can lead to poor mass transfer, preventing the HFP from reaching the catalyst surface.

      • Solution: Ensure efficient stirring throughout the reaction.

Problem: Catalyst Activity Decreases Over Time or with Reuse

Q2: My catalyst works well initially, but its activity drops significantly in subsequent runs. What is causing this deactivation, and can I regenerate the catalyst?

A2: A decline in catalyst activity over time is a common issue and can be attributed to several deactivation mechanisms.

Possible Causes & Troubleshooting Steps:

  • Fouling (Coking):

    • Mechanism: Carbonaceous deposits, often referred to as coke, can form on the catalyst surface, blocking active sites. This can result from the polymerization or condensation of reactants or products, especially at higher temperatures.[7][8]

    • Identification: The catalyst may appear discolored (e.g., darkened). Characterization techniques such as Temperature Programmed Oxidation (TPO) and analysis of the spent catalyst's surface area can confirm the presence of coke.[9]

    • Solution/Regeneration:

      • Calcination: For thermally stable catalysts, carefully controlled oxidation at high temperatures can burn off the coke deposits.

      • Solvent Washing: Washing the catalyst with a suitable solvent may remove some of the soluble organic foulants.

  • Poisoning:

    • Mechanism: Impurities in the feed stream can strongly adsorb to the active sites of the catalyst, rendering them inactive. For copper catalysts, sulfur or nitrogen-containing compounds can act as poisons. For fluoride catalysts, acidic compounds are poisons.

    • Identification: A sudden and significant drop in activity can indicate poisoning. Analysis of the feed for common catalyst poisons is recommended.

    • Solution/Regeneration:

      • Feed Purification: Implement a purification step for the HFP feed and solvent to remove potential poisons.

      • Regeneration: Depending on the nature of the poison, regeneration may be possible. For example, a mild acid wash could potentially remove certain basic poisons from a support material, but care must be taken not to damage the active sites.

  • Thermal Degradation (Sintering):

    • Mechanism: At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area. This is a common issue for metal-based catalysts like copper.[10]

    • Identification: Characterization of the spent catalyst using techniques like Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) can reveal changes in particle size and crystal structure.[11]

    • Solution: Operate the reaction within the recommended temperature range to avoid excessive heat. Once sintered, a catalyst is often difficult to regenerate to its original activity.

Frequently Asked Questions (FAQs)

Q3: What are the common catalysts used for HFP dimerization?

A3: Common catalysts for HFP dimerization include:

  • Alkali metal fluorides: Potassium fluoride (KF) and cesium fluoride (CsF) are often used, typically in combination with a phase-transfer catalyst like a crown ether (e.g., 18-crown-6) to enhance the solubility and reactivity of the fluoride ion.[1][5]

  • Copper-based catalysts: Coordination complexes of copper(I), such as copper(I) bromide with ligands like 2,2'-bipyridyl, have been shown to be effective.[3][4] These catalysts can offer high selectivity and activity at room temperature.[3]

Q4: How does water affect my KF/18-crown-6 catalyst system?

A4: Water has a highly detrimental effect on the KF/18-crown-6 system. The fluoride ion is a strong hydrogen bond acceptor, and in the presence of water, it becomes heavily solvated. This solvation shell shields the fluoride ion, significantly reducing its nucleophilicity and its ability to initiate the dimerization reaction.[1] Therefore, maintaining strictly anhydrous conditions is critical for the success of reactions using this catalytic system.

Q5: Can I regenerate a deactivated fluoride catalyst?

A5: Regeneration of a deactivated fluoride catalyst is possible, depending on the cause of deactivation.

  • If the deactivation is due to fouling by organic residues, a careful washing with a suitable organic solvent followed by drying may restore some activity.

  • If the catalyst has reacted with acidic impurities to form salts (e.g., KCl from HCl impurity), regeneration is more complex and may involve chemical treatment to convert the salt back to the fluoride.[12]

  • For deactivation due to water , rigorous drying of the catalyst under vacuum at an elevated temperature can remove the water and restore its activity.

Q6: What analytical techniques can I use to characterize my fresh and spent catalysts?

A6: Characterizing both fresh and spent catalysts can provide valuable insights into the deactivation mechanism.[9] Useful techniques include:

  • Gas Sorption (BET analysis): To measure the surface area and pore volume, which can decrease due to fouling or sintering.[9]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of elements on the catalyst surface, useful for identifying poisons and changes in the active species (e.g., Cu(I) vs. Cu(II)).

  • Transmission Electron Microscopy (TEM): To visualize the size and morphology of catalyst particles and identify sintering.[11]

  • X-ray Diffraction (XRD): To analyze the crystalline structure of the catalyst and detect changes due to thermal degradation or the formation of new phases.[11]

  • Temperature Programmed Desorption/Oxidation (TPD/TPO): To identify and quantify adsorbed species or coke deposits on the catalyst surface.

Data Presentation

Table 1: Common Causes of Catalyst Deactivation and Corresponding Solutions

Deactivation MechanismCommon CausesIdentification MethodsRegeneration/Mitigation Strategies
Poisoning Acidic impurities (e.g., HF), sulfur or nitrogen compounds in the feed.[7]Sudden drop in activity, feed analysis (e.g., GC-MS).Purify feed and solvent, use guard beds.
Fouling (Coking) Polymerization/condensation of reactants or products on the catalyst surface.[7][8]Gradual activity loss, visual discoloration, TPO, BET.[9]Controlled calcination to burn off coke, solvent washing.
Thermal Degradation (Sintering) High reaction temperatures causing particle agglomeration.[10]Loss of surface area (BET), increased particle size (TEM, XRD).[11]Operate at lower temperatures, use thermally stable supports. Regeneration is often difficult.
Leaching Dissolution of active species into the reaction medium.Analysis of the reaction mixture for dissolved catalyst components.Use of more robust catalyst supports, optimization of solvent and temperature.

Experimental Protocols

General Protocol for HFP Dimerization using a Copper-Based Catalyst

This protocol is a general guideline and should be optimized for specific experimental setups and objectives.

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add copper(I) bromide (CuBr) and the ligand (e.g., 2,2'-bipyridyl) in the desired molar ratio.

    • Add anhydrous acetonitrile as the solvent.[3]

    • Stir the mixture at room temperature until the catalyst complex is formed (often indicated by a color change).

  • Dimerization Reaction:

    • Cool the catalyst solution to the desired reaction temperature (e.g., room temperature).[3]

    • Slowly bubble gaseous hexafluoropropylene (HFP) through the stirred catalyst solution. Alternatively, if using a pressure reactor, charge the reactor with the catalyst solution and then with HFP to the desired pressure.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).

  • Work-up and Product Isolation:

    • Once the reaction is complete, vent any unreacted HFP.

    • The product mixture can be separated from the catalyst by filtration or distillation. Further purification of the dimers may be required.

General Protocol for Catalyst Regeneration (Fouled Catalyst)
  • Catalyst Recovery:

    • After the reaction, separate the solid catalyst from the reaction mixture by filtration.

  • Solvent Washing:

    • Wash the recovered catalyst multiple times with a suitable anhydrous solvent (e.g., fresh acetonitrile) to remove any adsorbed products or soluble oligomers.

  • Drying:

    • Dry the washed catalyst under high vacuum to remove all traces of solvent.

  • Thermal Treatment (for coking):

    • If coking is suspected, place the dried catalyst in a tube furnace.

    • Heat the catalyst under a slow flow of a dilute oxygen/inert gas mixture (e.g., 5% O₂ in N₂) at a controlled temperature. The optimal temperature and time will depend on the catalyst's thermal stability and the extent of coking. Caution: This should be done with care to avoid overheating and sintering.

    • After the treatment, cool the catalyst to room temperature under an inert gas flow.

  • Storage:

    • Store the regenerated catalyst under a dry, inert atmosphere.

Visualizations

CatalystDeactivationTroubleshooting cluster_catalyst Catalyst Issues cluster_deactivation Deactivation Mechanisms start Low HFP Conversion? check_catalyst Check Catalyst Activity start->check_catalyst Yes check_conditions Check Reaction Conditions start->check_conditions No, check other factors moisture Moisture Contamination? check_catalyst->moisture catalyst_ok Activity Declines Over Time? coking Fouling/Coking catalyst_ok->coking Yes poisoning Feedstock Purity (Poisons)? moisture->poisoning No dry_reagents Solution: Dry all reagents & use inert atmosphere. moisture->dry_reagents Yes storage Improper Storage/Handling? poisoning->storage No purify_feed Solution: Purify HFP & solvent. poisoning->purify_feed Yes storage->catalyst_ok No proper_storage Solution: Store catalyst under inert atmosphere. storage->proper_storage Yes sintering Thermal Degradation (Sintering) regenerate Regenerate Catalyst (e.g., Calcination) coking->regenerate leaching Leaching of Active Species optimize_temp Optimize Temperature sintering->optimize_temp modify_support Modify Support/Ligand leaching->modify_support

Caption: Troubleshooting workflow for catalyst deactivation in HFP dimerization.

DeactivationPathways cluster_poisoning Poisoning (Chemical) cluster_fouling Fouling (Mechanical/Chemical) cluster_sintering Sintering (Thermal) ActiveCatalyst Active Catalyst Site Poison Poison Molecule (e.g., H₂O, S-compounds) ActiveCatalyst->Poison CokePrecursor Coke Precursors (Oligomers/Polymers) ActiveCatalyst->CokePrecursor HighTemp High Temperature ActiveCatalyst->HighTemp PoisonedSite Poisoned Active Site (Inactive) Poison->PoisonedSite Strong Adsorption FouledSite Blocked Active Site (Inactive) CokePrecursor->FouledSite Deposition SinteredCatalyst Sintered Particles (Reduced Surface Area) HighTemp->SinteredCatalyst Particle Migration & Agglomeration

References

Validation & Comparative

Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to Perfluoro-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of fluorinated compounds is paramount. This guide provides a comparative spectroscopic analysis of perfluoro-2-methyl-2-pentene against its structural isomer, perfluoro-4-methyl-2-pentene, and a related saturated analogue, 2H-perfluoro-2-methylpentane. The following sections detail the experimental protocols and comparative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, underscoring the unique spectral fingerprints of each molecule.

Introduction to Spectroscopic Characterization

This compound is a fluorinated alkene with the chemical formula C₆F₁₂. Its structure is characterized by a carbon-carbon double bond at the 2-position, with a trifluoromethyl group also attached to the second carbon. Spectroscopic techniques provide the definitive data required to confirm this structure and differentiate it from its isomers. This guide presents a summary of the expected spectroscopic data for this compound and compares it with data for perfluoro-4-methyl-2-pentene and 2H-perfluoro-2-methylpentane to highlight the key distinguishing features.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and the two comparative compounds.

Table 1: ¹⁹F NMR and ¹³C NMR Spectroscopic Data

Compound¹⁹F NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound -16.8 (m, 1F, =CF-), -59.5 (m, 3F, C(F)=C-CF₃), -67.1 (m, 3F, =C-CF₃), -81.7 (t, J=10.3 Hz, 3F, -CF₂-CF₃), -115.9 (m, 2F, -CF₂-CF₃)95.8 (m, C-4), 118.0 (m, C-5), 120.7 (m, C-1), 123.5 (m, C-6), 136.0 (t, J=33.7 Hz, C-3), 153.1 (m, C-2)
Perfluoro-4-methyl-2-pentene -67.0 (d, J=19.8 Hz, 6F, 2 x -CF₃), -78.9 (m, 3F, -CF₃), -135.5 (m, 1F, -CF=), -145.0 (m, 1F, =CF-), -185.0 (m, 1F, -CF-)Data not readily available in searched literature.
2H-perfluoro-2-methylpentane Data not readily available in searched literature.Data not readily available in searched literature.

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

CompoundMajor IR Absorption Bands (cm⁻¹)Mass Spectrometry (m/z of major fragments)
This compound 1740 (C=C stretch), 1350-1100 (C-F stretch)281, 231, 181, 131, 69
Perfluoro-4-methyl-2-pentene Data not readily available in searched literature.Data not readily available in searched literature.
2H-perfluoro-2-methylpentane ~2900 (C-H stretch), 1300-1100 (C-F stretch)Data not readily available in searched literature.

Experimental Workflow for Structure Confirmation

The logical flow for confirming the structure of this compound using spectroscopic methods is outlined below. This workflow ensures a systematic approach, starting from sample preparation to the final data interpretation and comparison.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_confirmation Structure Confirmation Prep Prepare solutions of this compound and comparison compounds NMR Acquire 19F and 13C NMR Spectra Prep->NMR Analyze samples IR Acquire IR Spectrum Prep->IR Analyze samples MS Acquire Mass Spectrum Prep->MS Analyze samples ProcessNMR Process NMR data: Chemical shifts, coupling constants NMR->ProcessNMR ProcessIR Identify characteristic IR bands: C=C and C-F stretches IR->ProcessIR ProcessMS Analyze fragmentation pattern MS->ProcessMS Compare Compare experimental data with literature and isomeric data ProcessNMR->Compare ProcessIR->Compare ProcessMS->Compare Confirm Confirm structure of this compound Compare->Confirm

Spectroscopic analysis workflow for structure confirmation.

Detailed Experimental Protocols

¹⁹F and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution NMR spectra to determine the chemical environment of fluorine and carbon atoms within the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

  • Accurately weigh approximately 20-30 mg of the liquid perfluoroalkene sample into a clean, dry vial.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

  • Gently swirl the vial to ensure complete dissolution of the sample.

  • Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

¹⁹F NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse sequence.

  • Reference: Trichlorofluoromethane (CFCl₃) as an external or internal standard (δ = 0.0 ppm).

  • Spectral Width: A range sufficient to cover all expected fluorine resonances (e.g., -200 to 50 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16 to 64, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse sequence.

  • Reference: Tetramethylsilane (TMS) (δ = 0.0 ppm), referenced to the solvent peak.

  • Spectral Width: A range sufficient to cover all expected carbon resonances (e.g., 0 to 200 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or higher, as ¹³C has a low natural abundance.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the carbon-carbon double bond and carbon-fluorine bonds.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for easy handling of liquid samples.

Procedure (ATR-FTIR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

  • Acquire the IR spectrum of the sample over the range of 4000 to 400 cm⁻¹.

  • After the measurement, clean the ATR crystal thoroughly with a solvent-dampened cloth.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and analyze its fragmentation pattern to support the proposed structure.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Conclusion

The combined application of ¹⁹F NMR, ¹³C NMR, IR, and mass spectrometry provides a robust and definitive method for the structural confirmation of this compound. The unique chemical shifts and coupling patterns in the NMR spectra, the characteristic vibrational frequencies in the IR spectrum, and the specific fragmentation pattern in the mass spectrum collectively serve as a unique fingerprint for the molecule, allowing for its unambiguous differentiation from structural isomers and related compounds. The detailed protocols provided in this guide offer a standardized approach for researchers to obtain high-quality, reproducible data for the structural elucidation of fluorinated compounds.

A Comparative Guide to the Reactivity of Perfluoro-2-methyl-2-pentene and Other Perfluoroalkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of perfluoro-2-methyl-2-pentene against other common perfluoroalkenes, namely hexafluoropropene and octafluoro-2-butene. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate perfluoroalkene for their synthetic needs.

Introduction to Perfluoroalkenes

Perfluoroalkenes are a class of organofluorine compounds characterized by a carbon-carbon double bond where all hydrogen atoms have been replaced by fluorine. This high degree of fluorination imparts unique chemical properties, including high electrophilicity of the double bond, making them susceptible to attack by nucleophiles and participation in various cycloaddition reactions. The reactivity of perfluoroalkenes is influenced by the fluorine atoms' strong electron-withdrawing inductive effect and the steric hindrance around the double bond. This compound, a dimer of hexafluoropropylene, is a versatile intermediate in the synthesis of fluorinated materials and pharmaceuticals.[1]

Reactivity Comparison: Nucleophilic Substitution

The double bond in perfluoroalkenes is electron-deficient and, therefore, highly susceptible to nucleophilic attack. The general reactivity trend is influenced by both electronic and steric factors.

General Observations:

  • Electronic Effects: The high degree of fluorination makes the double bond electron-poor and thus very reactive towards nucleophiles.

  • Steric Hindrance: The steric bulk of the perfluoroalkyl groups attached to the double bond can influence the rate of nucleophilic attack. Generally, less sterically hindered perfluoroalkenes exhibit higher reactivity.

Comparative Data:

PerfluoroalkeneNucleophileReaction ConditionsProduct(s)YieldReference
This compound AlcoholsCatalyst dependentFluorine substitution or addition productsNot specified[2]
Primary Amines (with 2,6-di-tert-butylphenol fragment)Not specifiedNot specifiedNot specified[3]
Sulfur NucleophilesNot specifiedAddition to N=C bond of isothiocyanate derivativeNot specified[4]
Hexafluoropropene AminesNot specifiedNot specifiedNot specified[5]
Octafluoro-2-butene Data not availableData not availableData not availableData not available

Table 1: Comparison of Nucleophilic Substitution Reactions of Perfluoroalkenes. This table is compiled from various sources and direct comparison should be made with caution due to differing reaction conditions.

Reactivity Comparison: Cycloaddition Reactions

Perfluoroalkenes are excellent dienophiles and dipolarophiles in cycloaddition reactions due to their electron-deficient nature. They readily participate in [3+2] and [4+2] (Diels-Alder) cycloadditions.

General Observations:

  • [3+2] Cycloadditions: Perfluoroalkenes react with 1,3-dipoles such as diazomethane and nitrones. This compound has been shown to be a strong electrophile in these reactions.[6]

  • [4+2] Cycloadditions (Diels-Alder): Perfluoroalkenes act as potent dienophiles in Diels-Alder reactions, reacting with a variety of dienes to form fluorinated six-membered rings.[7]

Comparative Data:

PerfluoroalkeneReagentReaction TypeProduct(s)YieldReference
This compound C-arylnitrones[3+2] CycloadditionIsoxazolidinesNot specified[6]
Hexafluoropropene Diazomethane[3+2] CycloadditionSpirocyclic pyrazolineNot specified[8]
Octafluoro-2-butene Data not availableData not availableData not availableData not available

Table 2: Comparison of Cycloaddition Reactions of Perfluoroalkenes. This table is compiled from various sources and direct comparison should be made with caution due to differing reaction conditions.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative procedures for nucleophilic substitution and cycloaddition reactions involving perfluoroalkenes.

Protocol 1: General Procedure for Nucleophilic Substitution with Amines

This protocol describes a general method for the reaction of a perfluoroalkene with a primary or secondary amine.

Materials:

  • Perfluoroalkene (e.g., this compound)

  • Amine

  • Aprotic solvent (e.g., acetonitrile, DMF)

  • Base (e.g., triethylamine, potassium carbonate) (optional, depending on the amine's nucleophilicity)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • To a stirred solution of the amine in an aprotic solvent under an inert atmosphere, add the perfluoroalkene dropwise at room temperature.

  • If necessary, add a base to facilitate the reaction.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS, TLC, or 19F NMR).

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, distillation, or recrystallization.

Protocol 2: General Procedure for [3+2] Cycloaddition with Diazomethane

This protocol outlines a general method for the [3+2] cycloaddition of a perfluoroalkene with diazomethane. Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield.

Materials:

  • Perfluoroalkene (e.g., Hexafluoropropene)

  • Ethereal solution of diazomethane

  • Reaction vessel suitable for handling diazomethane

  • Magnetic stirrer

  • Low-temperature bath

Procedure:

  • Dissolve the perfluoroalkene in a minimal amount of an inert solvent (e.g., diethyl ether) in the reaction vessel.

  • Cool the solution to the desired temperature (typically 0 °C or below) using a low-temperature bath.

  • Slowly add the ethereal solution of diazomethane to the stirred solution of the perfluoroalkene.

  • Monitor the disappearance of the yellow color of diazomethane, which indicates its consumption.

  • Allow the reaction mixture to warm to room temperature slowly.

  • Carefully remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct, typically a pyrazoline derivative, by appropriate methods such as chromatography or distillation.

Experimental Workflows

Visualizing experimental workflows can aid in understanding the sequence of operations.

Nucleophilic_Substitution_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Nucleophile in Aprotic Solvent B Inert Atmosphere (N2 or Ar) A->B C Add Perfluoroalkene Dropwise B->C D Add Base (if required) C->D E Monitor Reaction (GC-MS, TLC, NMR) D->E F Quench Reaction E->F G Extract Product F->G H Dry and Concentrate G->H I Purify Product (Chromatography, etc.) H->I

Caption: Workflow for Nucleophilic Substitution.

Cycloaddition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Perfluoroalkene in Inert Solvent B Cool to Low Temperature (e.g., 0 °C) A->B C Slowly Add Diazomethane Solution B->C D Monitor Reaction (Color Change) C->D E Warm to Room Temp. D->E F Remove Solvent E->F G Purify Product F->G

Caption: Workflow for [3+2] Cycloaddition.

Conclusion

This compound is a highly reactive perfluoroalkene that readily undergoes both nucleophilic substitution and cycloaddition reactions. While direct quantitative comparisons with hexafluoropropene and octafluoro-2-butene are limited, the available data suggests that steric and electronic factors play a crucial role in determining the reactivity of these compounds. The provided experimental protocols and workflows offer a foundation for further investigation and application of these versatile fluorinated building blocks in chemical synthesis. Researchers are encouraged to consider the specific steric and electronic properties of each perfluoroalkene when designing synthetic routes.

References

A Researcher's Guide to GC-MS Analysis for the Identification of Perfluoro-2-methyl-2-pentene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of chemical isomers is paramount. Perfluoro-2-methyl-2-pentene (C6F12), a perfluoroalkene, can exist as various structural and geometric isomers. Gas chromatography-mass spectrometry (GC-MS) stands as a principal analytical technique for the separation and identification of these volatile compounds. This guide provides a comparative overview of the GC-MS methodology for analyzing this compound isomers, supported by established principles of chromatography and mass spectrometry.

Separation and Identification Challenges

The primary challenge in the analysis of this compound isomers lies in their similar physicochemical properties, which can lead to co-elution in gas chromatography and nearly identical mass spectra. The isomers of C6F12 can include positional isomers, such as Perfluoro-4-methyl-2-pentene, and geometric (E/Z or cis/trans) isomers of both.[1] Achieving chromatographic separation is therefore critical for accurate identification.

Proposed GC-MS Methodology

Experimental Protocol:

A standard GC-MS protocol for the analysis of this compound isomers would involve the following steps:

  • Sample Preparation: Dilute the sample containing this compound isomers in a suitable volatile solvent, such as methanol or hexane, to a concentration appropriate for GC-MS analysis (e.g., 1-10 ppm).

  • GC-MS System: A gas chromatograph equipped with a capillary column coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer) is required.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet, which is heated to ensure rapid volatilization. A splitless or split injection mode can be used depending on the sample concentration.

  • Chromatographic Separation: The isomers are separated based on their boiling points and interactions with the stationary phase of the GC column. A temperature program is employed to facilitate the elution of the compounds.

  • Mass Spectrometric Detection: As the separated isomers elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass-to-charge ratios of the fragment ions are detected, generating a mass spectrum for each isomer.

  • Data Analysis: The retention times from the chromatogram and the fragmentation patterns from the mass spectra are used to identify the different isomers.

Comparison of Analytical Parameters

The selection of the GC column and the temperature program are crucial for the successful separation of isomers.

Parameter Proposed Method Alternative/Consideration Rationale/Expected Outcome
GC Column DB-624 (6% cyanopropylphenyl-94% dimethylpolysiloxane) or similar mid-polarity column.Non-polar columns (e.g., DB-5ms) or more polar columns (e.g., with higher cyanopropyl content).Mid-polarity columns often provide a good balance of dispersive and dipole-dipole interactions, which can aid in separating isomers with small differences in polarity. For perfluorinated compounds, a "like dissolves like" principle can be applied, suggesting that a fluorinated stationary phase could also be effective.
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min).Hydrogen or Nitrogen.Helium is a common and effective carrier gas for GC-MS.
Oven Program Initial temperature of 40°C, hold for 2 min, ramp to 200°C at 10°C/min, hold for 5 min.Isothermal or a slower ramp rate.A temperature ramp is necessary to elute the compounds in a reasonable time while maintaining good peak shape and resolution. The program should be optimized based on the specific isomers present.
Ionization Mode Electron Ionization (EI) at 70 eV.Chemical Ionization (CI).EI is a standard, robust ionization technique that produces reproducible fragmentation patterns, which are useful for library matching and structural elucidation. CI is a softer ionization technique that may yield a more abundant molecular ion, which can be useful for confirming the molecular weight.[2]

Expected Isomer Separation and Identification

Chromatographic Separation:

  • Positional Isomers: Isomers such as this compound and Perfluoro-4-methyl-2-pentene are expected to have different boiling points and polarities, leading to different retention times on a suitable GC column.

  • Geometric (E/Z) Isomers: The E (trans) and Z (cis) isomers of this compound have very similar boiling points, making their separation challenging. High-resolution capillary columns and optimized temperature programs are necessary to achieve separation. The Z-isomer, being generally more compact, may have a slightly shorter retention time.

Mass Spectrometry:

The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 300 and several fragment ions.[3][4]

m/z Proposed Fragment Significance
300[C6F12]+Molecular Ion
281[C6F11]+Loss of a fluorine atom
231[C5F9]+Loss of a CF3 group
181[C4F7]+Further fragmentation
69[CF3]+Trifluoromethyl cation

Comparison of Isomer Mass Spectra:

  • Positional Isomers: While having the same molecular weight, positional isomers may exhibit differences in the relative abundances of their fragment ions due to variations in bond stabilities and fragmentation pathways.

  • Geometric (E/Z) Isomers: The EI mass spectra of E/Z isomers are typically very similar, if not identical, because the energy from electron ionization is often sufficient to overcome the energy barrier for isomerization.[5] Any observable differences would likely be minor variations in the relative intensities of the fragment ions. Therefore, chromatographic separation is the key to their individual identification.

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound isomers.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample containing This compound isomers Dilution Dilution in a volatile solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Ionization (EI) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Detection (MS) Fragmentation->Detection Chromatogram Chromatogram (Retention Times) Detection->Chromatogram MassSpectra Mass Spectra (Fragmentation Patterns) Detection->MassSpectra Identification Isomer Identification Chromatogram->Identification MassSpectra->Identification

Caption: Workflow for the GC-MS analysis of this compound isomers.

Alternative Analytical Techniques

For challenging separations of perfluorinated compound isomers, other techniques can be considered:

  • High-Performance Liquid Chromatography (HPLC): Particularly with a pentafluorophenyl (PFP) stationary phase, HPLC can offer different selectivity for isomers.[6][7]

  • Differential Mobility Spectrometry-Mass Spectrometry (DMS-MS): This technique separates ions in the gas phase based on their mobility in an electric field and can resolve isomers that are difficult to separate by chromatography alone.[8]

References

A Comparative Toxicological Profile: Perfluoro-2-methyl-2-pentene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

The expanding use of per- and polyfluoroalkyl substances (PFAS) in various industrial applications necessitates a thorough understanding of their toxicological profiles. This guide provides a comparative analysis of the known toxicity of perfluoro-2-methyl-2-pentene and its isomer, trans-perfluoro(4-methyl-2-pentene). Due to a lack of comprehensive, publicly available toxicological data for this compound, this guide synthesizes available safety data and findings from a specific study on its isomer to offer a preliminary comparison. The toxicological properties of this compound have not been fully investigated[1].

Comparative Toxicity Data

The following table summarizes the available acute toxicity data for this compound and one of its isomers. It is critical to note the absence of direct, comparative experimental studies, which limits a side-by-side evaluation under identical conditions.

CompoundChemical StructureStudy TypeSpeciesEndpointResultKey Findings
This compound (CF₃)₂C=C(F)CF₂CF₃Acute Toxicity Estimate (ATE)Not SpecifiedOral LD50> 2000 mg/kg[1]Not classified for acute oral, dermal, or vapor toxicity based on ATE data. Labeled as a skin and eye irritant[1][2].
Dermal LD50> 2000 mg/kg[1]
Vapor LC50> 20 mg/l[1]
trans-Perfluoro(4-methyl-2-pentene) CF₃CF=CFC(F)(CF₃)₂Acute Oral ToxicityRat (Male)LD50Mildly Toxic (Specific LD50 value not stated, but determined)[3]Male rats exhibited significantly higher sensitivity. Caused significant damage to lungs and kidneys, with moderate damage to the liver, heart, and spleen[3].
RatOrgan DamagePathological ChangesInduced significant inflammatory responses in lung and kidney tissues[3].
Insights from Isomer Analysis

Research on isomers of other PFAS compounds, such as perfluorohexane sulfonate (PFHxS), has revealed that structural differences can influence toxicological outcomes. For instance, branched PFHxS isomers have been shown to generate a higher level of reactive oxygen species (ROS) in vitro compared to their linear counterparts[4]. While this trend cannot be directly extrapolated to this compound without specific studies, it underscores the principle that isomeric structure is a critical determinant of biological activity.

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for interpreting the toxicological data. The following section outlines the methodology used in the acute oral toxicity study of trans-perfluoro(4-methyl-2-pentene).

Acute Oral Toxicity Study in Rats (trans-Perfluoro(4-methyl-2-pentene))

This protocol is based on the study investigating the toxicity of a byproduct in C6F12O fire suppressants[3].

  • Test Animals: The study utilized rats, with a noted higher sensitivity in males.

  • Grouping and Dosage: The rats were divided into four treatment groups: a control group and three experimental groups receiving low (250 mg/kg), medium (500 mg/kg), and high (750 mg/kg) doses of trans-perfluoro(4-methyl-2-pentene).

  • Administration: The substance was administered orally.

  • Clinical Observations: Post-administration, the animals were observed for clinical symptoms, which included lethargy and reduced appetite.

  • Endpoint Measurement: The median lethal dose (LD50) was determined to assess the level of acute toxicity.

  • Pathological Analysis: After the observation period, a histopathological analysis was conducted on major organs, including the lungs, kidneys, liver, heart, spleen, and hippocampus, to identify tissue damage.

  • Inflammatory Response: The levels of the inflammatory cytokine Interleukin-1 beta (IL-1β) were measured in various tissues to quantify the inflammatory response to the compound.

Visualized Workflows and Pathways

To further elucidate the processes involved in the toxicological assessment, the following diagrams, created using the DOT language, illustrate a general experimental workflow and a potential toxicity pathway.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Compound Test Compound (PFM2P or Isomer) DosePrep Dose Preparation (Control, Low, Med, High) Compound->DosePrep Animals Animal Model (e.g., Rats) Admin Oral Administration Animals->Admin DosePrep->Admin Observation Clinical Observation (e.g., Lethargy, Appetite) Admin->Observation Histo Histopathology (Organ Tissue Analysis) Admin->Histo Cytokine Inflammatory Marker (IL-1β Assay) Admin->Cytokine Endpoint Toxicity Endpoint (LD50 Calculation) Observation->Endpoint Result Toxicological Profile Endpoint->Result Histo->Result Cytokine->Result

General workflow for in vivo acute oral toxicity assessment.

G Compound trans-Perfluoro (4-methyl-2-pentene) TargetOrgans Target Organs (Lungs & Kidneys) Compound->TargetOrgans CellularDamage Cellular Stress / Damage TargetOrgans->CellularDamage ImmuneResponse Immune Cell Activation CellularDamage->ImmuneResponse Cytokine IL-1β Production (Pro-inflammatory Cytokine) ImmuneResponse->Cytokine Inflammation Tissue Inflammation Cytokine->Inflammation Pathology Organ Pathologies Inflammation->Pathology

Proposed pathway for isomer-induced organ damage.

References

A Comparative Guide to Perfluoro-2-methyl-2-pentene Derived Surfactants and Other Fluorosurfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of novel surfactants derived from perfluoro-2-methyl-2-pentene against other commercially available fluorosurfactants. The information presented is supported by experimental data to assist researchers and professionals in making informed decisions for their specific applications.

Performance Comparison of Fluorosurfactants

The efficacy of a surfactant is primarily determined by its ability to reduce surface tension and its efficiency in forming micelles, quantified by the critical micelle concentration (CMC). The following tables summarize the performance of various fluorosurfactants based on available data.

Surfactant TypeChemical Name/StructureCritical Micelle Concentration (CMC)Surface Tension at CMC (γCMC) (mN/m)
This compound Derived Cationic surfactant with ammonium oxide headgroup~1.73 x 10⁻² mol/L[1]19.93[1]
This compound Derived Acrylic fluorinated surfactantsNot specified< 20.0[2]
This compound Derived Sulfonated surfactant (PBSA)0.067 mmol/L[1]22.70[1]
Commercial Short-Chain (C6) Capstone® FS-31 (Non-ionic)Not specifiedProvides exceptionally low surface tension[2][3]
Commercial Short-Chain (C6) Zonyl® FS-300 (Non-ionic)Not specifiedSignificantly reduces surface tension[4][5][6][7]
Legacy Long-Chain (C8) Perfluorooctane sulfonate (PFOS)Not specified in provided contextNot specified in provided context
Legacy Long-Chain (C8) Perfluorooctanoic acid (PFOA)Not specified in provided contextNot specified in provided context

Biodegradability Profile

A significant consideration in the development and application of new surfactants is their environmental fate. Legacy long-chain fluorosurfactants like PFOS and PFOA are known for their persistence in the environment.[1] Newer, short-chain fluorosurfactants, including those with a C6 backbone, are designed to be less bioaccumulative and persistent.[1][8] While specific data on the biodegradability of this compound derived surfactants is limited, the trend in the industry is to move towards shorter fluorinated chains to improve their environmental profile. C6-based fluorosurfactants do not degrade to form PFOA and are considered less environmentally hazardous than their long-chain counterparts.[2]

Experimental Protocols

Surface Tension and Critical Micelle Concentration (CMC) Determination

Method: Wilhelmy Plate Method

This method is a widely used and accurate technique for measuring the static surface tension of a liquid at the air-liquid interface.

Apparatus:

  • Tensiometer equipped with a Wilhelmy plate (typically platinum)

  • Precision balance

  • Sample vessel

  • Temperature control unit

Procedure:

  • Preparation: The Wilhelmy plate and sample vessel are meticulously cleaned to remove any contaminants. The tensiometer is calibrated according to the manufacturer's instructions.

  • Sample Preparation: A series of aqueous solutions of the surfactant are prepared at different concentrations.

  • Measurement:

    • The sample solution is placed in the vessel, and its temperature is allowed to equilibrate.

    • The Wilhelmy plate is suspended from the balance and positioned so that its lower edge is just above the liquid surface.

    • The plate is then slowly lowered until it just touches the surface of the liquid.

    • The force exerted on the plate by the liquid meniscus is measured by the balance.

  • Calculation: The surface tension (γ) is calculated using the following equation: γ = F / (L * cosθ) where:

    • γ is the surface tension

    • F is the force measured by the balance

    • L is the wetted perimeter of the plate

    • θ is the contact angle between the liquid and the plate (for a properly cleaned platinum plate, θ is assumed to be 0°, so cosθ = 1)

  • CMC Determination: The surface tension is measured for each concentration of the surfactant solution. The data is then plotted as surface tension versus the logarithm of the surfactant concentration. The point at which the surface tension becomes constant with increasing concentration is identified as the Critical Micelle Concentration (CMC).

Visualizing Synthesis and Evaluation Workflows

To provide a clearer understanding of the processes involved in the development and assessment of these novel surfactants, the following diagrams illustrate the key workflows.

Synthesis_of_Perfluoro_2_methyl_2_pentene_Derived_Surfactants cluster_synthesis Synthesis Pathway Hexafluoropropylene Hexafluoropropylene Dimerization Dimerization Hexafluoropropylene->Dimerization Catalyst, Solvent This compound This compound Dimerization->this compound Functionalization Functionalization This compound->Functionalization Introduction of hydrophilic head group Surfactant_Monomer Surfactant_Monomer Functionalization->Surfactant_Monomer Purification Purification Surfactant_Monomer->Purification Final_Surfactant Final_Surfactant Purification->Final_Surfactant

Caption: Synthesis of this compound Derived Surfactants.

Surfactant_Performance_Evaluation_Workflow cluster_evaluation Performance Evaluation Sample_Preparation Prepare Surfactant Solutions (Varying Concentrations) Surface_Tension_Measurement Measure Surface Tension (Wilhelmy Plate Method) Sample_Preparation->Surface_Tension_Measurement CMC_Determination Determine Critical Micelle Concentration (CMC) Surface_Tension_Measurement->CMC_Determination Performance_Analysis Analyze Performance (γCMC, CMC) CMC_Determination->Performance_Analysis Comparative_Analysis Compare with Benchmark Surfactants Performance_Analysis->Comparative_Analysis Application_Testing Test in Specific Applications Comparative_Analysis->Application_Testing Final_Report Final_Report Application_Testing->Final_Report

Caption: Surfactant Performance Evaluation Workflow.

References

A Comparative Environmental Impact Analysis: Perfluoro-2-methyl-2-pentene vs. Chlorofluorocarbons (CFCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Environmental Profiles

The imperative for environmentally conscious chemical selection in research and pharmaceutical development has never been more critical. This guide provides a detailed comparison of the environmental impact of Perfluoro-2-methyl-2-pentene against the historically significant but now largely phased-out chlorofluorocarbons (CFCs). This analysis is based on key environmental indicators: Ozone Depletion Potential (ODP) and Global Warming Potential (GWP), supported by available experimental data and established scientific principles.

Executive Summary

Chlorofluorocarbons (CFCs) are organic compounds containing carbon, chlorine, and fluorine, formerly widely used as refrigerants, propellants, and solvents. Their extreme stability in the troposphere allows them to reach the stratosphere, where they are broken down by ultraviolet (UV) radiation, releasing chlorine atoms that catalytically destroy the ozone layer.[1][2] Furthermore, CFCs are potent greenhouse gases, trapping significant amounts of heat in the atmosphere.[3][4]

This compound is a perfluorinated compound (PFC), a class of chemicals containing only carbon and fluorine atoms. Due to the absence of chlorine or bromine, its potential to deplete the ozone layer is considered negligible. However, like many fluorinated compounds, it has the potential to act as a greenhouse gas.

This guide will demonstrate that while this compound offers a significant advantage over CFCs in terms of ozone depletion, its global warming potential remains a key consideration for its environmental impact.

Quantitative Comparison of Environmental Impact

The following table summarizes the key environmental metrics for this compound and two of the most common CFCs, CFC-11 and CFC-12.

Chemical CompoundChemical FormulaAtmospheric LifetimeOzone Depletion Potential (ODP)Global Warming Potential (GWP, 100-year)
This compound C₆F₁₂192 days[5]0 (inferred)Data Not Available
CFC-11 (Trichlorofluoromethane) CCl₃F45 years[1]1.0[1][6]4,750[1]
CFC-12 (Dichlorodifluoromethane) CCl₂F₂100 years[1]1.0[7]10,900[8]

Atmospheric Fate and Degradation Pathways

The environmental impact of a chemical is fundamentally linked to its atmospheric persistence and degradation products.

Chlorofluorocarbons (CFCs)

CFCs are exceptionally stable in the troposphere and are only broken down by intense UV radiation in the stratosphere.[11] This process, known as photolysis, releases chlorine atoms. A single chlorine atom can catalytically destroy thousands of ozone molecules, leading to significant depletion of the ozone layer.[2]

CFC_Degradation CFC CFCs (e.g., CCl₃F, CCl₂F₂) Troposphere Troposphere (Stable) CFC->Troposphere Released Cl_Atom Chlorine Atom (Cl) CFC->Cl_Atom Releases Stratosphere Stratosphere Troposphere->Stratosphere Slow Transport UV_Radiation UV Radiation UV_Radiation->CFC Photolysis Ozone Ozone (O₃) Cl_Atom->Ozone Reacts with Oxygen Oxygen (O₂) Ozone->Oxygen Forms ClO Chlorine Monoxide (ClO) Ozone->ClO and ClO->Ozone Reacts with O atom to regenerate Cl

Atmospheric degradation pathway of CFCs leading to ozone depletion.
This compound

As a perfluorinated alkene, the primary atmospheric removal process for this compound is expected to be its reaction with hydroxyl radicals (OH) in the troposphere. Due to the double bond in its structure, it is more reactive than saturated perfluoroalkanes. This reactivity leads to a significantly shorter atmospheric lifetime compared to CFCs. The degradation products would consist of smaller perfluorinated compounds. A definitive pathway would require specific experimental studies, but a generalized representation is provided below.

PFMP_Degradation PFMP This compound (C₆F₁₂) Troposphere Troposphere PFMP->Troposphere Released Degradation_Products Degradation Products (Smaller Perfluorinated Compounds) PFMP->Degradation_Products Leads to OH_Radical OH Radical OH_Radical->PFMP Reacts with No_Ozone_Depletion No Ozone Depletion Degradation_Products->No_Ozone_Depletion

Generalized atmospheric degradation pathway for this compound.

Experimental Protocols

The determination of ODP and GWP values relies on a combination of laboratory measurements and atmospheric modeling.

Ozone Depletion Potential (ODP) Determination

The ODP of a substance is a relative measure of its effectiveness at destroying stratospheric ozone compared to CFC-11, which is assigned an ODP of 1.0.[12] The experimental determination involves:

  • Laboratory Kinetic Studies: Measuring the rate constants of the reactions of the substance with key atmospheric species, particularly the hydroxyl radical (OH), and its absorption cross-sections for UV light. These experiments are typically conducted in photochemical reaction chambers.

  • Atmospheric Modeling: The kinetic data are used as inputs for 2D or 3D global atmospheric models. These models simulate the transport of the substance to the stratosphere, its chemical degradation, and the subsequent impact on ozone concentrations.

  • ODP Calculation: The modeled steady-state ozone depletion caused by a continuous emission of the substance is compared to the depletion caused by an equivalent emission of CFC-11.[13]

Global Warming Potential (GWP) Determination

GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon (typically 100 years), relative to carbon dioxide (CO₂), which has a GWP of 1.[14] The determination of GWP involves:

  • Infrared Spectroscopy: Laboratory measurements using techniques like Fourier Transform Infrared (FTIR) spectroscopy are performed to determine the infrared absorption spectrum of the compound. This provides the radiative efficiency, which is a measure of how effectively the molecule absorbs thermal radiation.[15]

  • Atmospheric Lifetime Measurement: The atmospheric lifetime is determined through kinetic studies of the substance's reactions with atmospheric oxidants, primarily the OH radical, or through direct atmospheric measurements over time for long-lived species.

  • Radiative Transfer Modeling: The radiative efficiency and atmospheric lifetime are used in radiative transfer models to calculate the total radiative forcing of the substance over a specified time horizon.

  • GWP Calculation: The integrated radiative forcing of the substance is then divided by the integrated radiative forcing of an equivalent mass of CO₂ over the same time period.[16]

Conclusion

Based on its chemical structure and available atmospheric lifetime data, this compound presents a significantly lower risk to the stratospheric ozone layer compared to CFCs, with an inferred Ozone Depletion Potential of zero. This is a critical advantage from an environmental standpoint.

However, the lack of a definitive Global Warming Potential value for this compound necessitates a cautious approach. While its shorter atmospheric lifetime suggests a lower GWP than the extremely potent and long-lived CFCs, its classification as a fluorinated greenhouse gas means it will contribute to global warming.

For researchers and professionals in drug development, the selection of this compound over CFCs is a clear and positive step for ozone layer protection. Nevertheless, the principle of minimizing all environmental impacts should guide its use. Where possible, alternatives with well-characterized and low GWPs should be considered. Further experimental determination of the GWP of this compound is highly encouraged to provide a complete environmental profile and inform its responsible application.

References

Comparative Guide to Analytical Methods for the Quantification of Perfluoro-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of Perfluoro-2-methyl-2-pentene, a fluorinated alkene, is essential for ensuring the quality, safety, and regulatory compliance of products. The selection of an appropriate analytical technique is critical. This guide provides an objective comparison of two primary methods suitable for the quantification of this volatile organic compound: Gas Chromatography-Mass Spectrometry (GC-MS) and a potential alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The performance data presented here is synthesized based on validated methods for analogous volatile fluorinated compounds to provide a realistic benchmark for method development and validation.

Methodology Comparison

The choice between GC-MS and LC-MS/MS for the quantification of this compound is primarily dictated by its high volatility.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most suitable and direct method for analyzing volatile and semi-volatile compounds like this compound.[1] The high resolving power of gas chromatography separates the analyte from potential impurities, and mass spectrometry provides confident identification and quantification.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While being a gold standard for the analysis of a wide range of non-volatile per- and polyfluoroalkyl substances (PFAS), its application to highly volatile compounds like this compound is less common and would require specific method development, such as derivatization, to be effective.[2]

Data Presentation: Method Performance Comparison

The following table summarizes the expected performance characteristics of a validated GC-MS method for the quantification of this compound compared to a hypothetical LC-MS/MS method.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase followed by tandem mass spectrometry detection.
Linearity (R²) > 0.995> 0.99
Accuracy (% Recovery) 95-105%90-110%
Precision (% RSD) < 5%< 10%
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL1.5 ng/mL
Sample Volatility High volatility is a prerequisite, making it ideal for this analyte.[3]Better suited for less volatile and polar compounds.[4]
Selectivity High, based on retention time and mass-to-charge ratio.Very high, based on precursor and product ion transitions.
Sample Preparation Simple dilution in an appropriate organic solvent.May require derivatization to improve retention and ionization.

Experimental Protocols

Detailed methodologies for the validation of a GC-MS method for quantifying this compound are provided below.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Method

  • Instrumentation: A standard gas chromatograph coupled with a single quadrupole or triple quadrupole mass spectrometer.

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet: Split/splitless injector in split mode (e.g., 50:1 split ratio) at 250°C.

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Data acquisition in selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions of this compound (e.g., m/z 281, 181, 231).[5]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol. Create a series of calibration standards by serial dilution of the stock solution. Samples are diluted to fall within the calibration range.

  • Validation Parameters:

    • Linearity: Analyze a series of at least five calibration standards to cover the expected concentration range. Plot the peak area against concentration and perform a linear regression.

    • Accuracy: Spike a blank matrix with known concentrations of the analyte at low, medium, and high levels. Calculate the percent recovery.

    • Precision: Analyze replicate preparations of a sample at the same concentration on the same day (intra-day precision) and on different days (inter-day precision). Calculate the relative standard deviation (RSD).

    • Limits of Detection (LOD) and Quantification (LOQ): Determine the signal-to-noise ratio for the lowest calibration standard. The LOD is typically defined as a signal-to-noise ratio of 3, and the LOQ as a signal-to-noise ratio of 10.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Hypothetical Approach

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Derivatization: As this compound is highly volatile and lacks easily ionizable functional groups, a pre-column derivatization step would likely be necessary to introduce a charged or polar moiety. This would involve reacting the double bond with a suitable derivatizing agent.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like ammonium formate to promote ionization.

  • Mass Spectrometry:

    • Ionization: ESI in negative or positive ion mode, depending on the derivative.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the derivatized analyte, ensuring high selectivity and sensitivity.[4]

  • Sample Preparation:

    • Dilute the sample in an appropriate organic solvent.

    • Add the derivatizing agent and any necessary catalysts.

    • Incubate the mixture to allow the reaction to proceed to completion.

    • Quench the reaction and dilute the sample with the mobile phase before injection.

  • Validation: The same validation parameters as for GC-MS would be assessed.

Logical Workflow for Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation MD1 Select Analytical Technique (e.g., GC-MS) MD2 Optimize Instrumental Parameters (Column, Temperature, Flow Rate) MD1->MD2 MD3 Develop Sample Preparation Protocol MD2->MD3 V1 Linearity & Range MD3->V1 Proceed to Validation V2 Accuracy (% Recovery) V1->V2 V3 Precision (Repeatability & Intermediate) V2->V3 V4 Selectivity V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 MI1 Routine Sample Analysis V6->MI1 Method Approved MI2 Quality Control Checks MI1->MI2

Caption: Workflow for analytical method validation.

References

Safety Operating Guide

Proper Disposal of Perfluoro-2-methyl-2-pentene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Perfluoro-2-methyl-2-pentene (CAS No. 1584-03-8), a fluorinated compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This compound is classified as a highly flammable liquid and vapor, necessitating careful handling and disposal.[1][2]

Key Chemical and Physical Properties

For safe handling and storage, it is crucial to be aware of the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C6F12[2][3]
Molecular Weight 300.04 g/mol [2]
Appearance Liquid[1]
Flash Point -18 °C / -0.4 °F[1]
Boiling Point 49 - 50 °C / 120.2 - 122 °F @ 760 mmHg[1]
Synonyms Dodecafluoro-2-methyl-2-pentene, 1,1,1,3,4,4,5,5,5-Nonafluoro-2-(trifluoromethyl)pent-4-ene[1][2][3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure also applies to materials contaminated with this substance.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Eye Protection: Always wear chemical splash goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.[1]

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a properly functioning chemical fume hood to minimize inhalation exposure.[4]

2. Waste Collection and Storage:

  • Waste Container: Collect all waste containing this compound, including contaminated materials like weighing paper and gloves, in a designated, compatible, and clearly labeled container.[4] Do not mix with incompatible waste streams.[4]

  • Container Sealing: Ensure the waste container is tightly closed when not in use to prevent the release of flammable vapors.[1][5]

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and strong oxidizing agents.[1][4] The storage area should be designated for flammable materials.[1]

3. Handling Spills:

  • Small Spills: For minor spills, absorb the chemical with an inert absorbent material such as sand, silica gel, or vermiculite.[1][5] Use non-sparking tools and explosion-proof equipment during cleanup.[1]

  • Cleanup: After absorption, collect the material and place it in a suitable, closed container for disposal.[1][5]

  • Decontamination: Following cleanup, decontaminate and launder all protective clothing and equipment before reuse.[5]

4. Disposal Arrangement:

  • Professional Disposal: The disposal of this compound must be handled by an approved and licensed hazardous waste disposal company.[1][6] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

  • Institutional Guidelines: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for the pickup and disposal of the hazardous waste.[4]

Final Disposition of Perfluorinated Compounds

This compound belongs to the class of per- and polyfluoroalkyl substances (PFAS), often referred to as "forever chemicals" due to their environmental persistence.[7][8] Approved hazardous waste facilities may use one of the following methods for the ultimate disposal of PFAS-containing waste:

  • Incineration: High-temperature incineration has the potential to permanently destroy PFAS compounds, though it must be managed by experts to prevent the release of harmful byproducts.[7]

  • Hazardous Waste Landfill: Disposal in a specially designed hazardous waste landfill with extensive environmental controls to prevent leaching is another option.[7]

  • Deep Well Injection: This method involves injecting the waste deep underground into geologically stable rock formations, far below drinking water sources.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Laboratory Operations cluster_1 Waste Management & Final Disposal A Generation of this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Labeled, Compatible Container B->C D Store Container in a Cool, Dry, Well-Ventilated, Flammables-Approved Area C->D E Contact Institutional EHS Office for Waste Pickup D->E F Licensed Hazardous Waste Contractor Collects Waste E->F G Transportation to an Approved Waste Disposal Facility F->G H Final Disposal Method G->H I Incineration H->I J Hazardous Waste Landfill H->J K Deep Well Injection H->K

References

Essential Safety and Logistics for Handling Perfluoro-2-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, a comprehensive understanding of safety protocols and logistical plans for handling Perfluoro-2-methyl-2-pentene is paramount. This guide provides detailed procedural instructions to ensure safe operational use and compliant disposal of this chemical.

Chemical Identifier:

  • Name: this compound

  • Synonyms: Dodecafluoro-2-methyl-2-pentene

  • CAS Number: 1584-03-8

Primary Hazards:

  • Highly flammable liquid and vapor[1][2].

  • Causes skin irritation[3].

  • Causes serious eye irritation[3].

  • May cause respiratory irritation[3].

Personal Protective Equipment (PPE)

A multi-layered PPE approach is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or equivalent standards are mandatory. A face shield should be worn over safety glasses when there is a significant risk of splashing[3].
Hand Protection Chemical-resistant gloves are required. Given the perfluorinated nature of the compound, gloves made of Viton® or similar fluorinated elastomers are recommended. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.
Body Protection A flame-retardant lab coat or chemical-resistant apron must be worn. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls are advised[3].
Respiratory Protection All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to control inhalation exposure[3]. In situations of inadequate ventilation, respiratory protection is necessary[3].

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Emergency eye wash stations and safety showers must be readily accessible in the immediate vicinity of potential exposure[3].

  • Use explosion-proof electrical, ventilating, and lighting equipment[1].

  • Ground and bond containers and receiving equipment to prevent static discharge[1].

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in the handling area[1].

2. Handling the Chemical:

  • Wear the appropriate PPE as detailed in the table above.

  • Use only non-sparking tools[1].

  • Take precautionary measures against static discharge[1].

  • Avoid contact with skin and eyes[3].

  • Do not breathe fumes, mist, spray, or vapors[3].

3. Storage:

  • Store in a dry, cool, and well-ventilated place[1].

  • Keep the container tightly closed when not in use[1][3].

  • Store in a designated flammables area[1].

  • Recommended storage temperature is between 2–8 °C[3].

  • Incompatible with strong oxidizing agents[1].

4. Accidental Release Measures:

  • In case of a spill, remove all sources of ignition[1].

  • Ventilate the area of the spill.

  • Absorb the spill with inert absorbent material such as sand, silica gel, or vermiculite[1][4].

  • Collect the absorbed material and place it into a suitable, closed container for disposal[1].

  • Use spark-proof tools and explosion-proof equipment during cleanup[1].

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and comply with regulations.

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in clearly labeled, sealed containers.

2. Disposal Route:

  • Dispose of the contents and container at an approved waste disposal plant[1][3].

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

  • Do not dispose of this chemical into drains or the environment.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Check Emergency Equipment (Eyewash, Shower) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Ground Equipment prep3->handle1 Proceed to Handling handle2 Transfer Chemical (Use Non-Sparking Tools) handle1->handle2 handle3 Close Container Tightly handle2->handle3 store1 Store in Flammables Cabinet (2-8°C) handle3->store1 Store disp1 Collect Waste in Sealed Container handle3->disp1 Dispose of Waste disp2 Label as Hazardous Waste disp1->disp2 disp3 Transfer to EHS for Disposal disp2->disp3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perfluoro-2-methyl-2-pentene
Reactant of Route 2
Perfluoro-2-methyl-2-pentene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.